(+)-Alantolactone
描述
Structure
2D Structure
属性
IUPAC Name |
(3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9-,11+,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOYOCNNSUAQNS-AGNJHWRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@]2(C1=C[C@H]3[C@@H](C2)OC(=O)C3=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877864 | |
| Record name | ALANTOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-43-0, 1407-14-3 | |
| Record name | (+)-Alantolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alantolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alantolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALANTOLACTONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Helenine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [3aR-(3aα,5β,8aβ,9aα)]-3a,5,6,7,8,8a,9,9a-octahydro-5,8a-dimethyl-3-methylenenaphtho[2,3-b]furan-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALANTOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7GSN5Q1M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of (+)-alantolactone, a bioactive sesquiterpene lactone, covering its primary natural sources and detailed methodologies for its extraction, isolation, and purification. Quantitative data is presented to compare the efficacy of various protocols, and key biological signaling pathways affected by alantolactone are visualized to support further research and development.
Natural Sources of this compound
This compound is a secondary metabolite found predominantly in the plant kingdom, particularly within the Asteraceae family. The most significant and commercially utilized source is Elecampane (Inula helenium L.), where it is concentrated in the roots and rhizomes[1][2]. Along with its isomer, isoalantolactone, it is a major bioactive constituent of the plant's essential oil[3].
Other documented plant sources include:
-
Inula racemosa
-
Inula japonica
-
Aucklandia lappa (synonym Saussurea costus)
-
Radix inulae
The concentration of alantolactone and isoalantolactone can vary based on the plant's geographical origin, subspecies, and the specific extraction method employed.
Extraction and Isolation Methodologies
The isolation of this compound from plant material involves two primary stages: extraction from the raw biomass and subsequent purification to separate it from its isomer and other phytochemicals. Due to their structural similarity, separating alantolactone from isoalantolactone is a significant challenge in the purification process.
Several methods have been optimized for extracting sesquiterpene lactones from Inula species. The choice of method impacts both the yield and purity of the final extract.
-
Conventional Solvent Extraction (Maceration & Heat Reflux): These are traditional methods involving the soaking or boiling of plant material in a solvent. While straightforward, they often require long extraction times and may be less efficient than modern techniques.
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. It has been shown to be more efficient than conventional maceration.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid and efficient extraction process. It is noted for being significantly faster than both heat reflux and UAE.
-
Supercritical Fluid Extraction (SFE): This green technology uses supercritical CO2 as a solvent. It is highly tunable and efficient, and a subsequent freezing purification step can significantly increase the concentration of the target lactones.
Once a crude extract is obtained, chromatographic techniques are essential for isolating pure this compound.
-
Preparative Thin-Layer Chromatography (TLC): A method used for isolating small quantities of compounds. After applying the crude extract to a plate, the separated compounds can be scraped off for recovery.
-
Column Chromatography: This is the most common method for large-scale purification. Silica gel is a standard stationary phase. To improve the challenging separation of alantolactone and isoalantolactone, silica gel impregnated with silver nitrate (AgNO₃) is highly effective. The silver ions interact differently with the isomers, allowing for their separation.
-
Crystallization: Repeated crystallization from a suitable solvent system, such as 75% aqueous methanol, can be used to isolate pure isoalantolactone from a mixture, which indirectly aids in the purification of the remaining alantolactone-rich fraction.
Quantitative Data Summary
The yield of this compound is highly dependent on the source material and the extraction technique. The following tables summarize reported quantitative data.
Table 1: Content of Alantolactone & Isoalantolactone in Inula Species
| Plant Species & Subspecies | Plant Part | Compound(s) | Content (% w/w or mg/g) | Reference |
| Inula helenium subsp. turcoracemosa | Roots | Alantolactone/Isoalantolactone Mixture | 1.63% (w/w) | |
| Inula helenium | Roots | Alantolactone | 31.83 mg/g | |
| Inula helenium | Roots | Isoalantolactone | 21.25 mg/g | |
| Inula helenium (SFIH Fraction) | Roots | Alantolactone | 256.71 mg/g | |
| Inula helenium (SFIH Fraction) | Roots | Isoalantolactone | 322.62 mg/g | |
| Inula racemosa (SFE Extract) | Roots | Alantolactone | 39.9% (of extract) | |
| Inula racemosa (SFE Extract) | Roots | Isoalantolactone | 46.5% (of extract) |
Table 2: Comparison of Extraction Methods for Alantolactone & Isoalantolactone from I. helenium
| Extraction Method | Solvent | Time | Temperature | Yield (Alantolactone) | Yield (Isoalantolactone) | Reference |
| Microwave-Assisted (MAE) | 80% Ethanol | 120 seconds | 50°C | 31.83 mg/g | 21.25 mg/g | |
| Heat Reflux | 80% Ethanol | 60 minutes | N/A | Lower than MAE | Lower than MAE | |
| Ultrasound-Assisted (UAE) | 70% Ethanol | 30 minutes | Room Temp. | Higher than 24h Maceration | Higher than 24h Maceration | |
| Maceration | 70% Ethanol | 24 hours | Room Temp. | Lower than 30min UAE | Lower than 30min UAE |
Detailed Experimental Protocols
Adapted from a 2012 study.
-
Material Preparation: Dry the roots of Inula helenium and grind them into a fine powder, sifting through a 140-mesh sieve.
-
Extraction: Mix 1.0 g of the powdered plant material with 15 mL of 80% ethanol solution in a suitable microwave-transparent vessel.
-
Microwave Irradiation: Place the vessel in a microwave extractor and irradiate for 120 seconds at a constant temperature of 50°C.
-
Sample Recovery: After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Analysis: The resulting extract can be concentrated and analyzed by HPLC to quantify the yield of alantolactone and isoalantolactone. The reported optimal conditions yielded 31.83 ± 2.08 mg/g of alantolactone.
Adapted from a 2012 study.
-
Material Preparation: Use 0.5 g of dried, powdered Inula helenium root.
-
Extraction: Place the plant material in an Erlenmeyer flask with 10 mL of 70% aqueous ethanol (for a solid/solvent ratio of 1:20 w/v).
-
Ultrasonication: Submerge the flask in an ultrasonic bath and sonicate for 30 minutes. Maintain the temperature at 25 ± 1°C by periodically adding ice to the bath.
-
Sample Recovery: Filter the extract. To prepare for analysis, remove the solvent under vacuum. Dissolve the concentrated extract in 10 mL of water and perform a liquid-liquid extraction with diethyl ether (3 x 10 mL).
-
Purification: Combine the ether extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the crude lactone fraction for GC or HPLC analysis.
Adapted from a 2017 study.
-
Stationary Phase Preparation: Prepare silica gel impregnated with silver nitrate. The specific ratio is not detailed but typically involves dissolving AgNO₃ in a solvent, mixing with silica gel, and then evaporating the solvent.
-
Column Packing: Pack a chromatography column with the prepared AgNO₃-impregnated silica gel.
-
Sample Loading: Dissolve the crude chloroform extract (obtained via Soxhlet extraction) in a minimal amount of the initial mobile phase.
-
Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of dichloromethane.
-
Fraction Collection: Collect fractions and monitor by TLC. This compound is reported to elute in the pure hexane fractions, while isoalantolactone elutes later in a 5% dichloromethane in hexane mixture.
Visualized Data: Workflows and Signaling Pathways
The following diagram illustrates a typical workflow for obtaining pure this compound from its natural source.
Caption: General workflow for this compound isolation.
This compound exerts its biological effects, including anticancer activities, by modulating several critical intracellular signaling pathways. The compound has been shown to inhibit tumor angiogenesis by targeting the VEGFR2 pathway and to induce apoptosis by inhibiting the NF-κB signaling cascade.
Caption: Inhibition of VEGFR2 and NF-κB pathways by Alantolactone.
References
An In-depth Technical Guide to (+)-Alantolactone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Alantolactone, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological effects of this compound. Particular emphasis is placed on its mechanisms of action, including the modulation of critical signaling pathways implicated in cancer and inflammation, such as STAT3, NF-κB, and MAPK. This document also includes detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a bicyclic sesquiterpene lactone belonging to the eudesmanolide class of natural products.[1][2] Its chemical structure is characterized by a decalin ring system fused to a γ-lactone ring containing an exocyclic α-methylene group, which is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | (3aR,5S,8aR,9aR)-5,8a-dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | [3][4] |
| Synonyms | Alant camphor, Helenine, Inula camphor, Eupatal | [5] |
| Chemical Formula | C₁₅H₂₀O₂ | |
| Molecular Weight | 232.32 g/mol | |
| CAS Number | 546-43-0 | |
| Melting Point | 76-79 °C | |
| Boiling Point | 275 °C | |
| Solubility | Soluble in DMSO, ethanol; sparingly soluble in water (38.39 mg/L at 25°C) | |
| Appearance | White to beige crystalline powder |
Pharmacological Properties and Mechanism of Action
This compound exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Its primary mechanisms of action involve the modulation of key cellular signaling pathways.
Anticancer Activity
This compound has demonstrated potent cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. Its anticancer activity is mediated through the targeting of multiple signaling cascades.
A primary mechanism of this compound's anticancer effect is the selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It effectively suppresses both constitutive and inducible STAT3 phosphorylation at tyrosine 705, which in turn prevents its dimerization and nuclear translocation. This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.
This compound also exerts its anticancer and anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of the inhibitor of NF-κBα (IκBα), thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to the downregulation of NF-κB target genes that promote inflammation and cell survival.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective STAT3 Inhibitor Alantolactone Ameliorates Osteoarthritis via Regulating Chondrocyte Autophagy and Cartilage Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of (+)-Alantolactone: A Pharmacological Profile
For Immediate Release
Shanghai, China – November 29, 2025 – (+)-Alantolactone, a naturally occurring sesquiterpene lactone, is emerging as a compound of significant interest to the scientific and drug development community. Possessing a wide range of pharmacological activities, its potent anticancer and anti-inflammatory properties are paving the way for novel therapeutic strategies. This technical guide provides an in-depth overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex molecular interactions.
Antiproliferative and Cytotoxic Activity
This compound exhibits potent cytotoxic effects across a broad spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in numerous studies, demonstrating its efficacy in inhibiting cancer cell growth.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SW480 | Colorectal Cancer | 21.63 | [1] |
| SW1116 | Colorectal Cancer | 18.14 | [1] |
| MCF-7 | Breast Cancer | 35.45 (24h), 24.29 (48h) | [2] |
| A549 | Lung Adenocarcinoma | 5 (for ICAM-1 inhibition) | [3] |
Induction of Apoptosis
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins involved in the apoptotic cascade.
| Apoptotic Marker | Cell Line | Effect | Quantitative Change | Citation |
| Bax/Bcl-2 Ratio | HepG2 (Liver Cancer) | Increased | Time-dependent increase | [4] |
| MCF-7 (Breast Cancer) | Increased | Significant upregulation of Bax, downregulation of Bcl-2 | ||
| Cleaved Caspase-3 | HepG2 (Liver Cancer) | Increased | Time-dependent activation | |
| MCF-7 (Breast Cancer) | Increased | Concentration-dependent increase | ||
| Cleaved Caspase-12 | MCF-7 (Breast Cancer) | Increased | Concentration-dependent increase |
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is primarily mediated through the inhibition of key inflammatory signaling pathways.
| Cytokine | Cell/Model System | Effect | IC50/Effective Concentration | Citation |
| TNF-α | LPS-stimulated RAW 264.7 cells | Inhibition | Not specified | |
| IL-6 | LPS-stimulated RAW 264.7 cells | Inhibition | Not specified | |
| IL-1β | LPS-stimulated RAW 264.7 cells | Inhibition | Not specified |
Molecular Mechanisms of Action: Key Signaling Pathways
The pharmacological effects of this compound are underpinned by its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer and inflammatory diseases.
STAT3 Signaling Pathway
This compound is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation. It has been shown to suppress both constitutive and inducible STAT3 activation at tyrosine 705. The inhibition of STAT3 phosphorylation leads to a downstream cascade of events culminating in apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival, is another key target of this compound. It inhibits the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.
MAPK and PI3K/Akt Signaling Pathways
This compound has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways, which are crucial for cell growth, proliferation, and survival. It can activate the p38 MAPK pathway, which is involved in apoptosis induction, while inhibiting the pro-survival PI3K/Akt pathway.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the pharmacological evaluation of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2, Cleaved Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Drug Administration: Randomize mice into control and treatment groups. Administer this compound (e.g., intraperitoneally or orally) at various doses.
-
Tumor Measurement: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., histology, Western blotting).
Conclusion
This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to induce apoptosis and suppress inflammation through the modulation of key signaling pathways like STAT3, NF-κB, MAPK, and PI3K/Akt highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further explore and harness the capabilities of this potent molecule. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety for the treatment of cancer and inflammatory diseases.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone induces apoptosis in HepG2 cells through GSH depletion, inhibition of STAT3 activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alantolactone suppresses human osteosarcoma through the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Alantolactone: A Technical Guide to its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which (+)-Alantolactone (ALT), a natural sesquiterpene lactone, exerts its anticancer effects. Derived from plants such as Inula helenium, ALT has garnered significant attention for its potential as a therapeutic agent.[1][2] This document synthesizes current research on its core mechanisms of action, including the induction of reactive oxygen species (ROS), modulation of critical signaling pathways, induction of apoptosis, and cell cycle arrest. Detailed experimental protocols and quantitative data are provided to support further research and development.
Core Mechanism of Action: An Overview
This compound employs a multi-targeted approach to inhibit cancer cell proliferation and survival. The primary mechanism involves the induction of excessive intracellular Reactive Oxygen Species (ROS), which creates a state of oxidative stress that cancer cells cannot overcome.[3][4][5] This ROS overload triggers a cascade of downstream events, including the inhibition of key oncogenic signaling pathways, induction of programmed cell death (apoptosis), and arrest of the cell division cycle.
Induction of Oxidative Stress
A hallmark of Alantolactone's anticancer activity is its ability to selectively increase ROS levels in cancer cells. Cancer cells often exhibit a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative insults. ALT disrupts the delicate redox balance in tumor cells through mechanisms such as the depletion of glutathione (GSH) and the inhibition of thioredoxin reductase (TrxR). This surge in ROS leads to extensive oxidative DNA damage, exemplified by the accumulation of 8-oxoG (oxidized guanine), and subsequently triggers cell death pathways. The pro-oxidant effect of ALT is central to its downstream effects on signaling, apoptosis, and cell cycle.
References
- 1. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone triggers oxeiptosis in human ovarian cancer cells via Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Alantolactone induces apoptosis in RKO cells through the generation of reactive oxygen species and the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Sesquiterpene Lactones: A Focus on Alantolactone
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Sesquiterpene lactones (STLs) are a diverse class of naturally occurring compounds, predominantly found in plants of the Asteraceae family, that have garnered significant scientific interest due to their broad spectrum of biological activities. Among these, Alantolactone, a prominent eudesmane-type STL isolated from the roots of Inula helenium, has emerged as a promising therapeutic agent. This technical guide provides an in-depth exploration of the biological activities of Alantolactone and related STLs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We delve into the molecular mechanisms underpinning these activities, detailing the modulation of key signaling pathways including NF-κB, STAT3, PI3K/Akt, and MAPK. This guide summarizes quantitative pharmacological data, provides detailed experimental protocols for key assays, and presents visual representations of the intricate signaling networks involved, offering a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
Sesquiterpene lactones are characterized by a 15-carbon backbone arranged into a lactone ring, and their structural diversity contributes to their wide array of pharmacological effects.[1] For centuries, plants containing STLs have been utilized in traditional medicine to treat a variety of ailments, from inflammation to infections.[2] Modern scientific investigation has begun to validate these traditional uses, identifying specific STLs like Alantolactone as potent bioactive molecules with therapeutic potential.[3] Alantolactone, in particular, has been shown to exhibit significant cytotoxic effects against various cancer cell lines, to possess potent anti-inflammatory properties, and to have activity against a range of microbial pathogens. This guide aims to consolidate the current scientific knowledge on the biological activities of Alantolactone, providing a technical resource for its further investigation and potential clinical translation.
Biological Activities of Alantolactone
Anticancer Activity
Alantolactone has demonstrated potent anticancer activity across a wide range of cancer cell lines, including but not limited to breast, lung, osteosarcoma, and leukemia. Its cytotoxic effects are primarily mediated through the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell migration and invasion.
Table 1: Anticancer Activity of Alantolactone (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Duration (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 | 48 | |
| MDA-MB-231 | Breast Cancer | 40 | Not Specified | |
| BT-549 | Breast Cancer | Not Determined | 48/72 | |
| MCF-7 | Breast Cancer | Not Determined | 48/72 | |
| 143B | Osteosarcoma | 4.251 | Not Specified | |
| MG63 | Osteosarcoma | 6.963 | Not Specified | |
| U2OS | Osteosarcoma | 5.531 | Not Specified | |
| NCI-H1299 | Lung Cancer | ~20 (viability reduced to 63.92%) | 24 | |
| Anip973 | Lung Cancer | ~20 (viability reduced to 86.61%) | 24 | |
| HL60 | Leukemia | 3.26 | 72 | |
| K562 | Leukemia | 2.75 | 72 | |
| HL60/ADR (drug-resistant) | Leukemia | 3.28 | 72 | |
| K562/A02 (drug-resistant) | Leukemia | 2.73 | 72 | |
| HUVEC | Endothelial Cells | 14.2 | Not Specified |
Anti-inflammatory Activity
Alantolactone exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This activity is primarily achieved through the suppression of key inflammatory signaling pathways.
Table 2: Anti-inflammatory Activity of Alantolactone and its Derivatives (IC50 values)
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 1β-Hydroxy Alantolactone | NO Production Inhibition | RAW 264.7 | 5.61 | |
| Derivative 2 | NO Production Inhibition | RAW 264.7 | 36.1 | |
| Derivative 3 | NO Production Inhibition | RAW 264.7 | 46.5 | |
| Derivative 4 | NO Production Inhibition | RAW 264.7 | 39.6 |
Antimicrobial Activity
Emerging evidence suggests that Alantolactone possesses antimicrobial properties against a variety of pathogens, including bacteria and fungi. While the exact mechanisms are still under investigation, they are thought to involve the disruption of microbial cell membranes and inhibition of essential metabolic processes.
Table 3: Antimicrobial Activity of Alantolactone (MIC values)
| Organism | Activity | MIC (µg/mL) | Reference |
| Candida albicans | Antifungal | 72 | |
| Other Candida species | Antifungal | 72 |
Molecular Mechanisms of Action: Signaling Pathways
Alantolactone's diverse biological activities are orchestrated through its interaction with multiple intracellular signaling pathways that are often deregulated in disease.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses and is constitutively active in many cancers, promoting cell survival and proliferation. Alantolactone has been shown to be a potent inhibitor of the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
References
Preliminary In Vitro Studies of (+)-Alantolactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Alantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium, has garnered significant attention in preclinical cancer research. A growing body of in vitro evidence suggests its potential as a potent anti-cancer agent across a spectrum of malignancies. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its cytotoxic and apoptotic effects, underlying molecular mechanisms, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Cytotoxic Activity of this compound
This compound has demonstrated significant dose- and time-dependent cytotoxic effects on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies and are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| MCF-7 | Breast Cancer | 35.45 | 24 | [1] |
| 24.29 | 48 | [1] | ||
| MDA-MB-231 | Breast Cancer | 13.3 | 48 | [2] |
| BT-549 | Breast Cancer | Not explicitly stated, but potent effects observed | 48 | [2] |
| HepG2 | Liver Cancer | Not explicitly stated, but dose-dependent apoptosis observed | 12 | [3] |
| RKO | Colorectal Cancer | Not explicitly stated, but dose-dependent viability inhibition observed | 24, 48, 72, 96 | |
| NCI-H1299 | Lung Cancer | Not explicitly stated, but decreased viability observed | Not specified | |
| Anip973 | Lung Cancer | Not explicitly stated, but decreased viability observed | Not specified | |
| A549 | Lung Cancer | Not explicitly stated, but proliferation inhibited | 12 |
Induction of Apoptosis
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This has been consistently observed across multiple cancer cell lines through various experimental assays.
| Cell Line | Apoptotic Effects | Method of Detection | Citation |
| MCF-7 | Increased percentage of apoptotic cells, cleavage of caspase-3 and -12. | Hoechst 33258 staining, Annexin V-FITC/PI double staining, Western blot. | |
| HepG2 | Dose-dependent induction of apoptosis, activation of caspase-3. | Not specified | |
| RKO | Dose- and time-dependent induction of apoptosis, activation of caspase-3 and -9. | TUNEL assay, Western blot. | |
| A549 | Triggering of oxidative stress-mediated apoptosis. | Not specified |
Molecular Mechanisms of Action
The pro-apoptotic and cytotoxic effects of this compound are attributed to its modulation of several key signaling pathways and cellular processes.
Generation of Reactive Oxygen Species (ROS) and Glutathione (GSH) Depletion
A central mechanism of this compound is the induction of oxidative stress through the generation of ROS and the depletion of intracellular glutathione (GSH), a critical antioxidant. This redox imbalance disrupts cellular homeostasis and triggers apoptotic signaling.
Inhibition of STAT3 Signaling Pathway
This compound has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705, leading to decreased STAT3 nuclear translocation and inhibition of its downstream target genes involved in cell survival and proliferation.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation and cell survival, is another significant target of this compound. It has been shown to decrease the nuclear expression of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity.
Mitochondrial Dysfunction
This compound induces mitochondrial dysfunction, characterized by the disruption of the mitochondrial membrane potential (MMP). This event is a critical step in the intrinsic apoptotic pathway. Furthermore, it modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent caspase activation.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30, 40, 80 µM) for different time points (e.g., 24 and 48 hours).
-
MTT Addition: Following treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein. For nuclear protein extraction, use a specialized kit.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Measurement of Mitochondrial Membrane Potential (MMP)
This assay assesses the integrity of the mitochondrial membrane.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Staining: Stain the cells with a fluorescent probe such as Rhodamine 123 or JC-1.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in Rhodamine 123 fluorescence indicates a loss of MMP.
Measurement of Intracellular ROS
This assay quantifies the levels of reactive oxygen species within the cells.
-
Cell Treatment: Treat cells with this compound.
-
Staining: Stain the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in intracellular ROS.
Glutathione (GSH) Assay
This assay measures the levels of reduced glutathione in the cells.
-
Cell Treatment: Treat cells with this compound for various time points.
-
Sample Preparation: Prepare cell lysates.
-
Assay: Use a commercially available GSH assay kit to determine the concentration of GSH, often through a colorimetric or fluorometric method.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.
Caption: Key signaling pathways modulated by this compound in cancer cells.
Caption: A typical experimental workflow for the in vitro study of this compound.
Conclusion
The preliminary in vitro studies presented in this guide strongly suggest that this compound is a promising natural compound with potent anti-cancer properties. Its ability to induce apoptosis through multiple interconnected mechanisms, including the generation of oxidative stress and the inhibition of key pro-survival signaling pathways like STAT3 and NF-κB, highlights its potential for further development as a therapeutic agent. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate future research aimed at further elucidating the anti-neoplastic activities of this compelling molecule. Further investigations, including in vivo studies and combination therapies, are warranted to fully realize the therapeutic potential of this compound in oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone Induces Apoptosis in HepG2 Cells through GSH Depletion, Inhibition of STAT3 Activation, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Natural Plant Extracts Containing Alantolactone and Isoalantolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alantolactone and Isoalantolactone, two isomeric sesquiterpene lactones of significant interest in pharmacology and drug development. Found in a variety of medicinal plants, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This document details their natural sources, quantitative data from various extraction methods, comprehensive experimental protocols, and the molecular pathways they modulate.
Natural Sources of Alantolactone and Isoalantolactone
Alantolactone and Isoalantolactone are predominantly found in plants belonging to the Asteraceae (Compositae) family.[1][2] The most well-documented source is Elecampane (Inula helenium), where these compounds are major constituents of the roots and rhizomes.[1][3]
Other notable plant sources include:
-
Inula japonica
-
Inula racemosa (Pushkarmula)
-
Aucklandia lappa (synonym of Saussurea costus)
-
Radix inulae (Tu-Mu-Xiang)
-
Inula royleana
-
Rudbeckia subtomentosa
These compounds are key active ingredients in several traditional medicine systems, including Traditional Chinese Medicine, Tibetan, and Ayurvedic practices, where they are used for respiratory ailments, digestive issues, and to eliminate parasites.
Quantitative Analysis of Alantolactone and Isoalantolactone
The yield of Alantolactone and Isoalantolactone is highly dependent on the plant source, subspecies, geographical location, and the extraction methodology employed. Various techniques have been optimized to maximize the extraction efficiency.
Below is a summary of quantitative yields from Inula helenium roots using different extraction methods.
| Extraction Method | Solvent | Key Parameters | Alantolactone Yield (mg/g) | Isoalantolactone Yield (mg/g) | Reference |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 1g sample, 15mL solvent, 120s, 50°C | 31.83 ± 2.08 | 21.25 ± 1.37 | |
| Microwave-Assisted Extraction (MAE) | 100% Ethanol | 300W power, 5 min, 30:1 liquid/solid ratio | 54.99 ± 0.11 | 48.40 ± 0.19 | |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 30 min, room temperature | Higher or equal to maceration | Higher or equal to maceration | |
| RP-HPLC Quantification | Methanol:Water (60:40) | Isocratic elution | 1.6338 ± 0.0198 % (w/w) of combined isomers | ||
| SFIH Fraction | Ethanol | UPLC-UV analysis | 256.71 ± 0.44 | 322.62 ± 0.64 |
Note: Yields can vary significantly. The data presented is from specific studies under optimized conditions. SFIH refers to the sesquiterpene lactone-rich fraction of Inula helenium L.
Methodologies and Experimental Protocols
Detailed and reproducible protocols are critical for the study of Alantolactone and Isoalantolactone. The following sections provide methodologies for their extraction, isolation, quantification, and for assessing their biological activity.
Extraction Protocols
a) Microwave-Assisted Extraction (MAE) This method is noted for being more efficient and time-saving compared to conventional techniques.
-
Plant Material: Dried and powdered roots of Inula helenium, sifted to a fine mesh (e.g., 140 mesh).
-
Solvent: 80-100% Ethanol has been shown to be optimal.
-
Procedure:
-
Mix 1 g of the plant powder with 15-30 mL of the ethanol solution in a microwave-safe vessel.
-
Apply microwave radiation for 120 seconds at 50°C or for 5 minutes at 300 W power.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid plant material.
-
The supernatant (extract) is then collected for analysis.
-
b) Ultrasound-Assisted Extraction (UAE) UAE is another efficient method that uses ultrasonic waves to disrupt plant cell walls, enhancing extraction at lower temperatures.
-
Plant Material: 0.5 g of powdered Inula helenium roots.
-
Solvent: 10 mL of 70% aqueous Ethanol (solid/solvent ratio of 1:20).
-
Procedure:
-
Combine the plant material and solvent in an Erlenmeyer flask.
-
Place the flask in an ultrasonic bath for 30 minutes.
-
Maintain a constant temperature (e.g., 25°C) by adding ice to the bath as needed.
-
Filter the extract. The solvent is then removed under vacuum.
-
The concentrated extract is redissolved in water and further extracted with diethyl ether to obtain a crude lactone fraction.
-
c) Maceration (Conventional Method)
-
Plant Material: 0.5 g of powdered Inula helenium roots.
-
Solvent: 10 mL of 70% aqueous Ethanol.
-
Procedure:
-
Combine the plant material and solvent.
-
Allow the mixture to stand for 24 hours at room temperature.
-
Filter the extract for subsequent analysis.
-
Isolation and Purification Protocol
Separating the isomeric pair of Alantolactone and Isoalantolactone can be challenging due to their similar chromatographic properties.
-
Initial Extraction: Perform a large-scale extraction using methanol with a magnetic stirrer for 6 hours at 50°C.
-
Solvent Partitioning: After evaporating the methanol, the crude extract is further extracted with n-hexane to isolate the less polar compounds, including the target lactones.
-
Chromatography:
-
Preparative Thin-Layer Chromatography (TLC): The n-hexane fraction can be subjected to preparative TLC to isolate the mixture of Alantolactone and Isoalantolactone.
-
Silica Gel with Silver Nitrate: For separating the isomers, chromatography on silica gel impregnated with silver nitrate can be effective.
-
Crystallization: Pure Isoalantolactone can be isolated by repeated crystallization from 75% aqueous methanol.
-
Quantification Protocol (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common and accurate method for quantifying these compounds.
-
HPLC System: An Agilent 1100 series or similar, equipped with a quaternary pump, degasser, and a photodiode array or UV detector.
-
Column: A C18 column (e.g., 200x4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid solution (50:50, v/v) or methanol and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30°C.
-
Quantification: External standard method. A calibration curve is established using pure standards of Alantolactone and Isoalantolactone. The concentration in the plant extract is determined by comparing the peak areas to the standard curve.
Caption: Workflow for Quantification of Alantolactone and Isoalantolactone.
Biological Activity Assay Protocol (Apoptosis Induction)
This protocol describes a typical in vitro experiment to assess the apoptosis-inducing effects of the compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., pancreatic PANC-1, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in plates and treated with varying concentrations of Isoalantolactone (e.g., 20 and 40 µM) for a specified time (e.g., 24 hours).
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest the treated cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol overnight at 4°C.
-
Wash the cells twice with PBS.
-
Stain the cells with a solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the cell cycle phase distribution and identify the sub-G1 peak indicative of apoptosis.
-
-
Western Blot for Apoptosis Markers:
-
Lyse the treated cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Use corresponding secondary antibodies and a chemiluminescence detection system to visualize the protein bands. An increase in Bax and cleaved caspase-3 and a decrease in Bcl-2 would indicate apoptosis induction.
-
Mechanisms of Action and Signaling Pathways
Alantolactone and Isoalantolactone exert their biological effects, particularly their anticancer activity, by modulating multiple cellular signaling pathways that are often deregulated in cancer.
Induction of Apoptosis
Both compounds are potent inducers of apoptosis (programmed cell death) in various cancer cell lines. They primarily act through the intrinsic (mitochondrial) pathway .
-
Mechanism: They cause a reduction in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase-3, a key executioner caspase that orchestrates the dismantling of the cell. This process is also regulated by the Bcl-2 family of proteins, where the compounds increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2.
Caption: Intrinsic Apoptosis Pathway induced by Alantolactone & Isoalantolactone.
Inhibition of Pro-inflammatory and Pro-survival Pathways
a) NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is crucial for inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. Alantolactone has been shown to inhibit this pathway.
-
Mechanism: Alantolactone suppresses the phosphorylation of IκBα (inhibitor of κB) and IKK (IκB kinase). This prevents the degradation of IκBα, which normally sequesters the NF-κB (p65/p50) complex in the cytoplasm. By keeping the complex inactive in the cytoplasm, Alantolactone prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Caption: Inhibition of the NF-κB Signaling Pathway by Alantolactone.
b) PI3K/Akt and Wnt Signaling Pathways Isoalantolactone has been found to inhibit pancreatic cancer cell proliferation by modulating the PI3K/Akt and Wnt signaling pathways.
-
Mechanism: In pancreatic cancer models, Isoalantolactone inhibits the EGF-PI3K-Skp2-Akt signaling axis. It dephosphorylates both AMPK and Akt, which are key kinases in cell proliferation and survival. Concurrently, it inhibits the canonical Wnt pathway, which is also critical for cancer cell growth.
Conclusion and Future Directions
Alantolactone and Isoalantolactone are highly promising bioactive compounds derived from natural plant sources, most notably Inula helenium. Their potent anticancer and anti-inflammatory activities are attributed to their ability to modulate multiple critical signaling pathways, including apoptosis, NF-κB, and PI3K/Akt. The efficient extraction and quantification methods detailed in this guide provide a solid foundation for further research.
Future studies should focus on clinical trials to validate the therapeutic efficacy and safety of these compounds in humans. Further investigation into their specific intracellular targets and the development of synthetic derivatives could lead to the creation of novel and more potent therapeutic agents for a range of diseases, particularly cancer.
References
(+)-Alantolactone as a potential therapeutic agent for cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(+)-Alantolactone (ALT), a sesquiterpene lactone primarily isolated from the roots of Inula helenium L., has emerged as a compound of significant interest in cancer research.[1][2][3] Traditionally used in herbal medicine, recent scientific investigations have unveiled its potent cytotoxic effects against a wide array of cancer cell lines.[2][4] This technical guide provides a comprehensive overview of the current state of research on this compound as a potential therapeutic agent for cancer, focusing on its mechanisms of action, preclinical data, and the experimental methodologies used to elucidate its anticancer properties.
Mechanism of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting key signaling pathways crucial for cancer cell survival and proliferation, and promoting the generation of reactive oxygen species (ROS).
Induction of Apoptosis
A hallmark of this compound's anticancer activity is its ability to trigger programmed cell death, or apoptosis, in cancer cells. This is achieved through the modulation of several key molecular players in the apoptotic cascade.
-
Mitochondrial Pathway: ALT induces apoptosis via the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, which are executioner proteins that dismantle the cell. The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further shifting the balance towards cell death.
-
Reactive Oxygen Species (ROS) Generation: A significant mechanism underlying ALT-induced apoptosis is the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS leads to oxidative stress, causing damage to cellular components, including DNA. The accumulation of ROS can trigger the mitochondrial apoptotic pathway and is a key initiator of ALT's cytotoxic effects. The apoptotic effect can be blocked by the ROS inhibitor N-acetylcysteine (NAC).
Inhibition of Key Signaling Pathways
This compound has been shown to selectively target and inhibit several signaling pathways that are constitutively active in many cancers and play a critical role in tumor growth, survival, and metastasis.
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often persistently activated in cancer cells, promoting cell proliferation and preventing apoptosis. This compound is a potent inhibitor of STAT3 activation. It suppresses both constitutive and inducible STAT3 activation at tyrosine 705, prevents its translocation to the nucleus, and inhibits its DNA-binding activity. This inhibition is mediated, at least in part, by the promotion of STAT3 glutathionylation and is influenced by protein tyrosine phosphatases (PTPs).
-
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is another critical regulator of cancer cell survival, proliferation, and inflammation. ALT effectively suppresses the NF-κB pathway by inhibiting the phosphorylation and degradation of its inhibitor, IκBα. This prevents the nuclear translocation of the active NF-κB subunits p50 and p65, thereby blocking the transcription of NF-κB target genes that promote cancer progression. In some contexts, ALT has been shown to directly target IKKβ kinase activity.
-
p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is also modulated by ALT. Activation of the p38 MAPK pathway has been linked to the induction of apoptosis and suppression of migration in breast cancer cells treated with ALT.
-
PI3K/Akt Pathway: Evidence suggests that ALT can attenuate the phosphorylation of Akt, a key component of the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Quantitative Data
The following tables summarize the in vitro cytotoxic activity of this compound against various cancer cell lines and its in vivo efficacy in preclinical models.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Colorectal Cancer | SW480 | 21.63 | 24 | |
| Colorectal Cancer | SW1116 | 18.14 | 24 | |
| Breast Cancer | MDA-MB-231 | 13.3 | 48 | |
| Breast Cancer | BT-549 | 9.9 - 17.1 | 48 | |
| Breast Cancer | MCF-7 | 19.4 - 39.6 | 48 | |
| Ovarian Cancer | SKOV-3 | 32 | 24 |
Table 2: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Dosage | Administration Route | Tumor Growth Inhibition | Reference |
| Human Breast Xenograft | Not Specified | Not Specified | In vivo administration | Inhibited tumor growth | |
| Glioblastoma | Not Specified | 10 mg/kg and 20 mg/kg daily | Intraperitoneal injection | Not Specified | |
| Breast Cancer | Not Specified | 5 mg/kg | Intraperitoneal injection | Not Specified | |
| Prostatic Cancer | Not Specified | 50 mg/kg once daily | Oral gavage | Not Specified | |
| Triple-Negative Breast Cancer | Not Specified | 15 mg/kg and 30 mg/kg once daily | Oral gavage | Inhibited tumor growth | |
| Cervical Cancer Xenograft (HeLa) | Balb/C nude mice | Not Specified | Not Specified | Significantly reduced tumor weight and volume | |
| Colorectal Cancer Xenograft | Not Specified | Not Specified | Not Specified | Stronger antitumor activity in combination with oxaliplatin |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the typical experimental protocols used in the study of this compound.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 24, 48, or 72 hours). Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells treated with this compound are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are then added to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent dye that intercalates with DNA and can only enter cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice or SCID mice) are typically used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. This compound is administered via various routes, such as intraperitoneal injection or oral gavage, at specified doses and schedules.
-
Tumor Measurement and Analysis: Tumor volume is measured regularly using calipers. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting.
Visualizations
Signaling Pathways
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Conclusion and Future Perspectives
This compound has demonstrated significant potential as a therapeutic agent for cancer through its multifaceted mechanisms of action. Its ability to induce apoptosis and inhibit critical cancer-promoting signaling pathways, such as STAT3 and NF-κB, makes it a promising candidate for further development. Preclinical studies have shown its efficacy in various cancer models, both in vitro and in vivo.
Future research should focus on several key areas:
-
Clinical Trials: To date, there is a lack of clinical trial data for this compound. Rigorous clinical studies are necessary to evaluate its safety, tolerability, and efficacy in cancer patients.
-
Pharmacokinetics and Bioavailability: Further studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of ALT to optimize its delivery and therapeutic window.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance. For instance, ALT has been shown to sensitize pancreatic cancer cells to EGFR inhibitors and enhance the chemosensitivity of lung cancer cells to doxorubicin.
-
Derivative Synthesis: The development of novel derivatives of this compound could enhance its potency, selectivity, and pharmacokinetic properties.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 3. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction of (+)-Alantolactone from Inula helenium
Introduction
Inula helenium, commonly known as elecampane, is a medicinal plant rich in bioactive sesquiterpene lactones, most notably the isomeric pair (+)-Alantolactone and Isoalantolactone.[1] These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[2][3][4] Alantolactone, in particular, has been studied for its ability to suppress the activation of STAT3, a key signaling pathway in cell proliferation.[4] This document provides detailed protocols for the extraction, isolation, and quantification of this compound from the roots of Inula helenium, intended for researchers, scientists, and professionals in drug development. The protocols cover various methods, including conventional solvent extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE).
Data Presentation: Comparison of Extraction Methods
The efficiency of this compound extraction is highly dependent on the methodology and parameters used. The following table summarizes quantitative data from various published protocols, offering a comparative overview of different techniques.
| Extraction Method | Solvent System | Solid:Liquid Ratio (g:mL) | Temperature (°C) | Duration | This compound Yield | Reference |
| Microwave-Assisted (MAE) | 80% Ethanol | 1:15 | 50 | 120 seconds | 31.83 ± 2.08 mg/g (plant) | |
| Ultrasound-Assisted (UAE) | 70% Ethanol | 1:20 | 25 | 30 minutes | 18.04 mg/g (plant) | |
| Maceration (for rich fraction) | Methanol, then n-hexane | Not specified | Room Temp | 12 hours | 256.71 ± 0.44 mg/g (fraction) | |
| Maceration (Conventional) | 70% Ethanol | Not specified | 25 ± 2 | 24 hours | 5.56 mg/g (extract) | |
| Maceration (Conventional) | Methanol | Not specified | 50 | 6 hours | 1.63% w/w (plant) |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol describes a rapid and efficient method for extracting Alantolactone using microwave energy, which reduces extraction time and solvent consumption.
Materials:
-
Dried and powdered roots of Inula helenium (sifted through 140 mesh)
-
80% Ethanol (v/v) in distilled water
-
Microwave extraction system
-
Round bottom flask (300 mL)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 1.0 g of the finely powdered Inula helenium root sample.
-
Transfer the sample to a 300 mL round bottom flask.
-
Add 15 mL of 80% ethanol solution to the flask, creating a solid-to-liquid ratio of 1:15 (g/mL).
-
Secure the flask in the microwave extraction system.
-
Irradiate the mixture for 120 seconds at a constant temperature of 50°C.
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract to separate the plant residue from the liquid supernatant.
-
Wash the residue with a small volume of 80% ethanol to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can be further purified or analyzed directly via HPLC.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and improving extraction efficiency at lower temperatures.
Materials:
-
Dried and powdered roots of Inula helenium
-
70% Ethanol (v/v) in distilled water
-
Diethyl ether (Et₂O)
-
Ultrasonic bath
-
Erlenmeyer flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Weigh 0.5 g of the powdered Inula helenium root material.
-
Place the sample in an Erlenmeyer flask.
-
Add 10 mL of 70% ethanol, achieving a solid-to-solvent ratio of 1:20 (w/v).
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes. Maintain a constant temperature of 25°C by adding ice to the bath periodically.
-
Filter the extract and remove the solvent under vacuum.
-
Dissolve the concentrated extract in 10 mL of water.
-
Perform a liquid-liquid extraction by partitioning with diethyl ether (3 x 10 mL).
-
Combine the ether fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude lactone fraction.
-
The resulting extract is ready for quantification. For higher yields, the extraction process (steps 2-4) can be repeated up to three times on the plant residue.
Protocol 3: Conventional Maceration for Sesquiterpene Lactone-Rich Fraction
This method involves a two-step solvent extraction to first obtain a crude extract with methanol, followed by partitioning with a non-polar solvent to isolate a fraction rich in sesquiterpene lactones.
Materials:
-
Dried and powdered roots of Inula helenium
-
Methanol
-
n-Hexane
-
Distilled water
-
Sonication and stirring equipment (e.g., magnetic stirrer)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Extract the powdered root of Inula helenium with methanol for 12 hours, including a 2-hour sonication period at room temperature.
-
Filter the methanol extract and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Suspend the crude extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel and partition it with n-hexane.
-
Collect the n-hexane fraction, which contains the less polar sesquiterpene lactones.
-
Concentrate the n-hexane fraction at room temperature using a rotary evaporator to yield the sesquiterpene lactone-rich fraction (SFIH). This fraction will have a high concentration of Alantolactone and Isoalantolactone.
Protocol 4: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a validated method for the quantification of this compound in the obtained extracts.
Materials and Equipment:
-
HPLC system with a quaternary pump, photodiode array (PDA) detector, and autosampler.
-
C18 column (e.g., 5 µm, 250 mm x 4.6 mm).
-
HPLC-grade methanol and water.
-
Alantolactone analytical standard.
-
Syringe filters (0.45 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the Alantolactone standard in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards at different concentrations (e.g., 0.01 to 0.2 mg/mL).
-
Sample Preparation: Dissolve a known weight of the dried extract in methanol to a final known volume (e.g., 10.0 mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. The relationship should be linear (r² > 0.999).
-
Inject the prepared sample solutions.
-
Quantification: Determine the concentration of Alantolactone in the sample by comparing its peak area to the calibration curve. Calculate the final yield in mg/g of the original plant material or extract.
Visualizations: Workflows and Logic Diagrams
References
- 1. turkjps.org [turkjps.org]
- 2. Microwave-assisted Extraction of Alantolactone and Isoalantolactone from Inula helenium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sesquiterpene Lactone-Rich Fraction of Inula helenium L. Enhances the Antitumor Effect of Anti-PD-1 Antibody in Colorectal Cancer: Integrative Phytochemical, Transcriptomic, and Experimental Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of (+)-Alantolactone using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the quantification of (+)-Alantolactone, a bioactive sesquiterpene lactone, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is applicable for the analysis of this compound in plant extracts and pharmaceutical formulations. This document includes a summary of chromatographic conditions, sample preparation protocols, and method validation parameters, offering a comprehensive guide for accurate and reproducible quantification.
Introduction
This compound is a naturally occurring sesquiterpene lactone found in various plants of the Inula genus. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of such compounds. This document outlines a validated HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the chromatographic conditions derived from established methods.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Methanol:Water (60:40, v/v) or Acetonitrile:0.04% Phosphoric Acid (50:50, v/v)[1] |
| Gradient: Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B)[2] | |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 194 nm, 205 nm, or 225 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation Protocol
From Plant Material (e.g., Inula helenium roots)
-
Grinding: Grind the dried plant material to a fine powder (approximately 40 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 25 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Alternatively, magnetic stirring for 6 hours at 50°C can be employed.
-
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered solution into the HPLC system.
Experimental Workflow for Plant Sample Preparation
Caption: Workflow for the extraction of this compound from plant material.
Method Validation Summary
The following table summarizes key validation parameters for the HPLC quantification of this compound, compiled from various studies.
| Parameter | Result | Reference |
| Linearity (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.039 µg/mL | |
| 1.872 µg/mL | ||
| Limit of Quantification (LOQ) | 1.31 µg/mL | |
| 6.24 µg/mL | ||
| Precision (RSD%) | < 2% (Intra- and Inter-day) | |
| Accuracy (Recovery %) | 95.8% - 100.8% | |
| 99.0% |
Detailed Protocol: HPLC Quantification of this compound
This protocol provides a step-by-step guide for the quantification of this compound in a plant matrix.
Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm)
Instrument and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Ultrasonicator
-
Volumetric flasks
-
Pipettes
-
HPLC vials
Chromatographic Conditions Setup
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 205 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Mobile Phase Preparation: Mix 600 mL of methanol with 400 mL of HPLC grade water. Degas the solution before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Follow the protocol outlined in the "Sample Preparation Protocol" section.
Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each calibration standard solution in triplicate. Plot a graph of the peak area versus the concentration and perform a linear regression to obtain the calibration curve and the correlation coefficient.
-
Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.
-
Data Analysis: Record the peak area of this compound in the sample chromatogram. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
HPLC Analysis Workflow
Caption: Step-by-step workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and reproducible technique for the quantification of this compound. The provided protocols for sample preparation and analysis, along with the summary of method validation parameters, offer a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories for routine analysis and quality control purposes. For more advanced applications, such as pharmacokinetic studies in biological matrices, a more sensitive method like LC-MS/MS may be required.
References
Application Notes: Utilizing (+)-Alantolactone for In Vitro Anti-Cancer Research
Introduction
(+)-Alantolactone, a sesquiterpenerpene lactone isolated from the roots of Inula helenium, has emerged as a promising natural compound with potent anti-cancer properties.[1][2][3][4] Extensive in vitro studies have demonstrated its efficacy in inhibiting proliferation, inducing apoptosis, and suppressing metastasis across a wide range of cancer cell lines.[1] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its use in cell culture-based anti-cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-targeted approach, primarily by inducing oxidative stress and modulating key signaling pathways involved in cancer cell survival and proliferation.
-
Induction of Reactive Oxygen Species (ROS): A primary mechanism of this compound is the generation of intracellular reactive oxygen species (ROS). This increase in ROS disrupts cellular redox balance, leading to oxidative damage of DNA, proteins, and lipids, ultimately triggering apoptotic cell death. The pro-apoptotic effects of Alantolactone can often be reversed by treatment with antioxidants like N-acetyl-L-cysteine (NAC), confirming the central role of ROS.
-
Mitochondrial Dysfunction: Alantolactone induces apoptosis via the mitochondrial pathway. The accumulation of ROS leads to the disruption of the mitochondrial membrane potential (MMP), the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, including caspase-3 and caspase-9. This is often accompanied by an increased Bax/Bcl-2 ratio, further promoting apoptosis.
-
Inhibition of STAT3 Signaling: this compound is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. It effectively suppresses both constitutive and inducible STAT3 activation, leading to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Cyclin D1, and survivin.
-
Suppression of NF-κB Pathway: Alantolactone has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. It can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes involved in inflammation, cell survival, and metastasis.
-
Cell Cycle Arrest: Treatment with this compound can induce cell cycle arrest, often at the G1/S or G2/M phase, in various cancer cell lines. This is associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 13.3 | 48 | |
| BT-549 | Breast Cancer | 9.9 - 17.1 | 48-72 | |
| MCF-7 | Breast Cancer | 19.4 - 39.6 | 48-72 | |
| A375 | Melanoma | ~4-10 | Not Specified | |
| B16 | Melanoma | ~4-10 | Not Specified | |
| NCI-H1299 | Lung Cancer | Not Specified | Not Specified | |
| Anip973 | Lung Cancer | Not Specified | Not Specified | |
| A549 | Lung Adenocarcinoma | Not Specified | Not Specified | |
| HepG2 | Liver Cancer | Not Specified | Not Specified | |
| RKO | Colorectal Cancer | Not Specified | Not Specified | |
| SW480 | Colorectal Cancer | ~20-40 | 24 | |
| SW1116 | Colorectal Cancer | ~20-40 | 24 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (ideally ≤ 0.1%) to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Target cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Measurement of Intracellular ROS
This protocol measures the generation of reactive oxygen species using the fluorescent probe DCFH-DA.
Materials:
-
This compound
-
Target cancer cell line
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Load the cells with DCFH-DA (typically 10-20 µM) in serum-free medium for 20-30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity of the oxidized product (DCF) by flow cytometry or fluorescence microscopy. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.
Materials:
-
This compound
-
Target cancer cell line
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, caspase-3, p-STAT3, STAT3, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control to ensure equal protein loading.
Visualizations
Caption: General experimental workflow for studying the anti-cancer effects of this compound.
Caption: Key signaling pathways affected by this compound leading to anti-cancer effects.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of alantolactone in lung cancer cell lines NCI-H1299 and Anip973 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 4. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Determining the IC50 of (+)-Alantolactone Using Cell Viability Assays
Introduction
(+)-Alantolactone, a sesquiterpene lactone primarily isolated from the roots of Inula helenium, has garnered significant attention in oncological research for its potent anticancer properties.[1][2] It has been shown to inhibit proliferation, induce apoptosis, and suppress metastasis across a range of cancer cell lines.[3][4] A critical parameter for quantifying the efficacy of a cytotoxic compound like this compound is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required to inhibit a specific biological process, such as cell proliferation, by 50%.[5] Its determination is a foundational step in preclinical drug development, enabling the comparison of a compound's potency across different cell types and guiding dose-selection for further studies.
These application notes provide detailed protocols for two widely accepted methods to determine the cytotoxic and apoptotic effects of this compound: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anticancer effects by modulating multiple critical signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for interpreting cell viability data. Key pathways affected include:
-
STAT3 Pathway: Alantolactone has been shown to selectively suppress both constitutive and inducible STAT3 activation, a key transcription factor involved in cancer cell proliferation, survival, and invasion.
-
NF-κB Pathway: It inhibits the NF-κB signaling pathway, which plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival and proliferation.
-
MAPK Pathway: The compound can activate the p38 MAPK pathway while suppressing ERK1/2 and JNK signaling, leading to cell cycle arrest and apoptosis.
-
Apoptosis Regulation: Alantolactone promotes apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.
Data Summary: IC50 Values of this compound
The cytotoxic potency of this compound varies across different cancer cell lines. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay | Reference |
| HL60 | Acute Promyelocytic Leukemia | 3.26 | 72 h | MTT | |
| K562 | Chronic Myelogenous Leukemia | 2.75 | 72 h | MTT | |
| HL60/ADR | Doxorubicin-resistant Leukemia | 3.28 | 72 h | MTT | |
| K562/A02 | Doxorubicin-resistant Leukemia | 2.73 | 72 h | MTT | |
| THP-1 | Acute Monocytic Leukemia | 2.17 | 72 h | MTT | |
| NCI-H1299 | Non-small cell lung cancer | ~10 (estimated) | 24 h | MTT | |
| Anip973 | Lung Cancer | ~15 (estimated) | 24 h | MTT |
Experimental Protocols & Workflows
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to 70-80% confluency. Detach adherent cells using Trypsin-EDTA. b. Perform a cell count and assess viability (should be >90%). c. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "no-cell control" wells (medium only for background). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plate for an additional 4 hours at 37°C, protected from light, allowing for the formation of formazan crystals.
-
Solubilization and Measurement: a. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. b. Add 150 µL of DMSO to each well to dissolve the crystals. c. Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization. d. Measure the absorbance (OD) at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: a. Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other readings. b. Calculate Percent Viability:
-
Percent Viability = (Corrected OD of Treated Cells / Corrected OD of Vehicle Control) x 100 c. Determine IC50: Plot the percent viability against the logarithm of the drug concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Include an untreated or vehicle-treated control. b. Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation (e.g., 5 min at ~500 x g). c. Wash the cells once with cold PBS and centrifuge again.
-
Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. c. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. d. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to the cell suspension. e. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples by flow cytometry as soon as possible, keeping them on ice. c. Use unstained, PI-only, and Annexin V-only stained cells to set up compensation and quadrants correctly. d. Acquire data and quantify the percentage of cells in each quadrant:
- Lower-Left (Annexin V- / PI-): Live, healthy cells.
- Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
- Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
- Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane rupture without apoptosis).
Signaling Pathway Diagram
The following diagram illustrates the key molecular pathways targeted by this compound to induce apoptosis in cancer cells.
References
- 1. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Proteins Affected by (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Western blot analysis to investigate the effects of (+)-Alantolactone on key cellular proteins. This compound, a sesquiterpene lactone, has been shown to exhibit significant anti-inflammatory and anticancer properties by modulating various signaling pathways.[1][2] This document outlines the primary protein targets of Alantolactone and provides step-by-step instructions for their analysis.
Overview of this compound's Mechanism of Action
This compound exerts its biological effects by influencing several critical signaling cascades involved in cell survival, proliferation, and apoptosis.[3] Western blot analysis is an indispensable technique for elucidating these mechanisms by quantifying changes in the expression and phosphorylation status of key regulatory proteins. The primary pathways affected include the STAT3, NF-κB, MAPK, and apoptosis signaling pathways.[1][4]
Data Presentation: Proteins Modulated by this compound
The following tables summarize the quantitative effects of this compound on key proteins as documented in various cancer cell lines. Data is derived from densitometric analysis of Western blot results from published research.
Table 1: Effect on Apoptosis-Regulating Proteins
| Protein | Cell Line | Treatment Condition | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Bcl-2 | MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent decrease | |
| RKO Colon Cancer | Alantolactone | Downregulation | ||
| Bax | MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent increase | |
| RKO Colon Cancer | Alantolactone | Induction | ||
| Cleaved Caspase-3 | MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent increase | |
| RKO Colon Cancer | Alantolactone | Activation | ||
| Cleaved Caspase-9 | RKO Colon Cancer | Alantolactone | Activation | |
| Cleaved Caspase-12 | MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent increase |
| p53 | MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent increase | |
Table 2: Effect on STAT3 Signaling Pathway
| Protein | Cell Line / Model | Treatment Condition | Observed Effect | Reference(s) |
|---|---|---|---|---|
| p-STAT3 (Tyr705) | Th17-polarizing CD4 T cells | 0.62, 1.2, 2.5 µM Alantolactone (24-72h) | Dose-dependent inhibition | |
| PANC-1, Patu-8988T Pancreatic Cancer | Alantolactone | Decreased expression | ||
| PC3 Prostate Cancer | 0.01, 0.1 µM Alantolactone (72h) | Inhibition of IL-6 stimulated p-STAT3 | ||
| THP-1 Leukemia | Alantolactone (12h) | Decreased expression |
| Total STAT3 | Various | Alantolactone | No significant change | |
Table 3: Effect on NF-κB Signaling Pathway
| Protein | Cell Line | Treatment Condition | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Nuclear p65 | NCI-H1299, Anip973 Lung Cancer | 20 µM Alantolactone (24h) | Decreased nuclear translocation | |
| MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent decrease | ||
| p-IκBα | MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent decrease | |
| RAW 264.7 Macrophages | Alantolactone | Inhibition of phosphorylation |
| IκBα | BV2 Microglia | Alantolactone + LPS (1h) | Inhibited degradation | |
Table 4: Effect on MAPK Signaling Pathway
| Protein | Cell Line | Treatment Condition | Observed Effect | Reference(s) |
|---|---|---|---|---|
| p-p38 | NCI-H1299, Anip973 Lung Cancer | 20 µM Alantolactone (24h) | Increased expression | |
| MCF-7 Breast Cancer | 10, 20, 30 µM Alantolactone (24h) | Dose-dependent increase | ||
| p-JNK | RAW 264.7 Macrophages | Alantolactone + LPS | Inhibition | |
| p-ERK | RAW 264.7 Macrophages | Alantolactone + LPS | Inhibition |
| Total p38, JNK, ERK | Various | Alantolactone | No significant change | |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its analysis.
Caption: Alantolactone-induced apoptosis pathway.
Caption: Overview of signaling pathways affected by Alantolactone.
Caption: General workflow for Western blot analysis.
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to assess the effect of this compound on key signaling proteins.
This protocol is suitable for analyzing changes in the total expression levels of proteins like Bcl-2, Bax, total STAT3, and total p38.
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, RKO) in 6-well plates and allow them to adhere for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the whole-cell protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Follow the manufacturer's protocol for your specific transfer apparatus (wet or semi-dry).
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Bcl-2, anti-Bax, anti-STAT3) diluted in blocking buffer (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step (three times with TBST for 10 minutes each).
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a gel imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
To accurately assess the activation state of signaling pathways, it's crucial to measure the ratio of phosphorylated protein to total protein.
-
Follow Steps 1-6 from Protocol 1 , with the following modifications:
-
In the lysis buffer (Step 2), add a phosphatase inhibitor cocktail in addition to the protease inhibitor cocktail to preserve the phosphorylation status of proteins.
-
For the primary antibody incubation (Step 6), use an antibody specific to the phosphorylated form of the target protein (e.g., anti-p-STAT3 Tyr705, anti-p-p38).
-
-
Stripping and Reprobing for Total Protein:
-
After detecting the phosphorylated protein (Step 7), the membrane can be stripped and reprobed for the total protein and a loading control.
-
Stripping: Wash the membrane in TBST. Incubate the membrane in a mild stripping buffer (e.g., 0.2 M Glycine, pH 2.5, 0.05% Tween 20) for 30 minutes at room temperature with agitation.
-
Washing and Re-blocking: Wash the membrane thoroughly with TBST (3 x 10 minutes) and then re-block with 5% non-fat milk in TBST for 1 hour.
-
Reprobing: Incubate the stripped membrane with the primary antibody for the total form of the protein (e.g., anti-STAT3, anti-p38) overnight at 4°C.
-
Proceed with the secondary antibody incubation, washing, and detection steps as described in Protocol 1.
-
Repeat the stripping and reprobing process for the loading control (e.g., β-actin).
-
-
Data Analysis:
-
For each sample, quantify the band intensities for the phosphorylated protein, total protein, and loading control.
-
Calculate the relative phosphorylation level by determining the ratio of the phosphorylated protein signal to the total protein signal (p-STAT3 / Total STAT3).
-
NF-κB activation involves the translocation of the p65 subunit from the cytoplasm to the nucleus. This requires cellular fractionation prior to Western blotting.
-
Cell Culture, Treatment, and Harvesting:
-
Follow Step 1 from Protocol 1.
-
After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Use a commercial nuclear and cytoplasmic extraction kit (e.g., NE-PER™) and follow the manufacturer's instructions precisely. This will yield separate cytoplasmic and nuclear protein fractions.
-
Alternatively, a manual protocol involving hypotonic lysis buffers can be used.
-
-
Protein Quantification:
-
Determine the protein concentration for both the cytoplasmic and nuclear fractions for each sample using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Load equal amounts of protein from the cytoplasmic and nuclear fractions in separate lanes.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB.
-
To verify the purity of the fractions, strip and reprobe the membranes with antibodies for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., PCNA, Lamin B1).
-
-
Data Analysis:
-
Compare the intensity of the p65 band in the nuclear fraction of treated cells versus control cells. An increase in nuclear p65 indicates NF-κB activation.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Alantolactone inhibits stem-like cell phenotype, chemoresistance and metastasis in PC3 cells through STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone alleviates collagen-induced arthritis and inhibits Th17 cell differentiation through modulation of STAT3 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (+)-Alantolactone as an Inhibitor of the NF-κB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Alantolactone (ATL) is a naturally occurring sesquiterpene lactone isolated from the roots of plants such as Inula helenium. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory and anti-tumor effects.[1][2][3] The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a crucial regulator of cellular processes including inflammation, immune responses, cell proliferation, and apoptosis.[4][5] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer and chronic inflammatory conditions.
These application notes provide a comprehensive guide for utilizing this compound as a specific inhibitor to investigate the NF-κB signaling cascade. It includes a summary of its mechanism of action, quantitative data on its effects, and detailed protocols for key experimental procedures.
Mechanism of Action of this compound on the NF-κB Pathway
This compound exerts its inhibitory effect on the NF-κB pathway primarily by targeting the IκB kinase (IKK) complex, specifically the IKKβ subunit. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS) lead to the activation of the IKK complex. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory and pro-survival genes like COX-2, iNOS, and various cytokines.
This compound directly inhibits the kinase activity of IKKβ, reportedly by binding to its ATP-binding site. This action prevents the phosphorylation of IκBα, thus blocking its degradation and keeping the NF-κB complex sequestered in the cytoplasm. The net result is a potent suppression of NF-κB nuclear translocation and the downstream expression of its target genes.
Caption: NF-κB pathway showing inhibition of IKKβ by this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent effects of this compound on cell viability and key markers of the NF-κB pathway.
Table 1: Inhibitory Concentrations of this compound on Cell Viability
| Cell Line | Assay | Duration (h) | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|
| MCF-7 (Human Breast Cancer) | MTT | 24 | 35.45 | |
| MCF-7 (Human Breast Cancer) | MTT | 48 | 24.29 |
| A549 (Human Lung Adenocarcinoma) | ICAM-1 Expression | - | 5 | |
Table 2: Effect of this compound on NF-κB Pathway Components
| Cell Line | Treatment | ATL Conc. (µM) | Target Protein | Effect | Reference |
|---|---|---|---|---|---|
| RAW 264.7 (Murine Macrophages) | LPS | 2.5, 5, 10 | p-IκBα | Dose-dependent decrease | |
| RAW 264.7 (Murine Macrophages) | LPS | 10 | Nuclear p65/p50 | Significant decrease | |
| U87 (Human Glioblastoma) | - | 20, 40 | p-IκBα | Dose-dependent decrease | |
| U87 (Human Glioblastoma) | - | 20, 40 | IKKβ Kinase Activity | Significant inhibition | |
| MCF-7 (Human Breast Cancer) | - | 10, 20, 30 | Nuclear p65 | Significant decrease | |
| MCF-7 (Human Breast Cancer) | - | 10, 20, 30 | p-IκBα | Significant decrease |
| BV2 (Murine Microglia) | LPS | 1, 5, 10 | p-IκBα | Dose-dependent decrease | |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on the NF-κB pathway are provided below.
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for treating adherent cells to assess NF-κB activation.
-
Cell Seeding: Plate cells (e.g., RAW 264.7, HaCaT, U87, MCF-7) in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Culture in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Pre-treatment: After cells have adhered (typically 24 hours), replace the medium. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding an appropriate stimulus, such as LPS (100 ng/mL - 1 µg/mL) or TNF-α (10-20 ng/mL), to the media.
-
Incubation: Incubate the cells for a period appropriate for the desired endpoint.
-
Phosphorylation events (p-IKK, p-IκBα): 15-30 minutes.
-
IκBα degradation: 30-60 minutes.
-
p65 nuclear translocation: 30-60 minutes.
-
Target gene expression (e.g., COX-2): 12-24 hours.
-
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to protein extraction or other downstream analyses.
Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation state of key NF-κB pathway proteins.
Caption: General experimental workflow for Western Blot analysis.
-
Protein Extraction:
-
Whole-Cell Lysates: Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Nuclear/Cytoplasmic Fractionation: Use a commercial kit according to the manufacturer's instructions to separate nuclear and cytoplasmic proteins, which is essential for analyzing p65 translocation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a 10-12% polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Recommended primary antibodies include:
-
Phospho-IKKα/β
-
Phospho-IκBα
-
IκBα
-
Phospho-NF-κB p65
-
NF-κB p65
-
Lamin B1 (nuclear marker)
-
β-actin or GAPDH (cytoplasmic/loading control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Caption: Workflow for an NF-κB dual-luciferase reporter assay.
-
Cell Seeding and Transfection: Seed cells in a 24-well plate. After 24 hours, co-transfect the cells using a suitable transfection reagent with two plasmids:
-
A reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.
-
A control plasmid (e.g., pRL-TK) expressing Renilla luciferase, used for normalization of transfection efficiency.
-
-
Treatment: 24 hours post-transfection, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with LPS or TNF-α.
-
Incubation: Incubate for 6-8 hours to allow for luciferase expression.
-
Lysis and Measurement: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit. Measure firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample. Compare the values from treated groups to the stimulated control.
Protocol 4: IKKβ Kinase Activity Assay
This protocol provides a general outline for measuring IKKβ kinase activity, typically performed using a commercial ELISA-based kit.
-
Cell Lysate Preparation: Treat and harvest cells as described in Protocol 1. Prepare cell lysates using the non-denaturing lysis buffer provided in the kit.
-
Immunoprecipitation: Add an anti-IKKβ antibody to the cell lysates to immunoprecipitate the IKKβ protein. Use protein A/G-coupled agarose beads to pull down the antibody-protein complex.
-
Kinase Reaction: Resuspend the beads in a kinase assay buffer containing ATP and a specific IKK substrate (e.g., a GST-IκBα fragment).
-
Detection: The assay endpoint depends on the kit format. It may involve:
-
Western Blot: Detecting the phosphorylated substrate using a phospho-specific antibody.
-
ELISA: A plate pre-coated with the substrate captures the kinase complex. After the reaction, a phospho-specific antibody conjugated to HRP is added, followed by a colorimetric substrate.
-
Spectrophotometry: Measuring the consumption of NADH in a coupled enzyme reaction.
-
-
Data Analysis: Quantify the kinase activity based on the signal intensity (absorbance or luminescence) and compare treated samples to the control.
Conclusion
This compound is a valuable pharmacological tool for studying the NF-κB signaling pathway. Its well-defined mechanism of action as an IKKβ inhibitor allows for the targeted investigation of this cascade in various cellular contexts. The protocols and data presented in these notes offer a framework for researchers to effectively utilize this compound to probe the roles of NF-κB in health and disease, and to explore its potential as a therapeutic agent.
References
- 1. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
- 4. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by (+)-Alantolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction (+)-Alantolactone, a natural sesquiterpene lactone, has demonstrated significant anti-cancer properties in various cancer cell lines.[1][2][3] One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, a critical target for cancer therapeutic development.[1][4] Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of apoptosis in individual cells within a heterogeneous population. This document provides detailed protocols for assessing this compound-induced apoptosis using flow cytometry, including methods for detecting key apoptotic events such as phosphatidylserine externalization, mitochondrial membrane potential loss, and cell cycle arrest.
Key Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through multiple interconnected signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which leads to the disruption of the mitochondrial membrane potential. This triggers the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. These changes facilitate the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade, including initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis. Additionally, this compound has been shown to influence other pathways, such as the p38 MAPK, NF-κB, and ATM/CHK2 signaling cascades, which also contribute to its pro-apoptotic effects.
Experimental Workflow
The general workflow for analyzing the effects of this compound involves cell culture, treatment, cell harvesting, staining with specific fluorescent dyes, and subsequent analysis on a flow cytometer.
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Flow cytometry tubes (5 mL)
Procedure:
-
Cell Seeding: Seed cells (e.g., MCF-7, HeLa) in 6-well plates at a density of 2-5 x 10⁵ cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 20, 30 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium.
-
Collect all cells, including those floating in the medium, and transfer to a 15 mL conical tube.
-
Centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.
-
-
Washing: Wash the cell pellet twice by resuspending in 1 mL of cold PBS and centrifuging as above.
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm (FL1). Excite PI at 488 nm and measure emission at >670 nm (FL3).
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1
JC-1 is a cationic dye that indicates mitochondrial health. In healthy cells with high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, an early event in apoptosis.
Materials:
-
JC-1 Staining Kit
-
Cell culture medium
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest and collect cells as described in step 3 of Protocol 1.
-
Staining:
-
Resuspend the cell pellet in 0.5 mL of complete medium.
-
Add 0.5 mL of JC-1 working solution (typically 1-2 µM final concentration, prepared in culture medium).
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and resuspend the pellet in 2 mL of assay buffer or PBS. Repeat the wash.
-
-
Analysis: Resuspend the final cell pellet in 0.5 mL of PBS or assay buffer and analyze immediately by flow cytometry. Measure green fluorescence (monomers) in the FL1 channel (~529 nm) and red fluorescence (J-aggregates) in the FL2 channel (~590 nm).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptotic cells often appear as a "sub-G1" peak due to DNA fragmentation and loss.
Materials:
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometry tubes
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Fixation:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 0.5 mL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Analysis: Analyze by flow cytometry. Use a 488 nm laser for excitation and measure the fluorescence signal in the appropriate channel (e.g., FL2 or FL3). The DNA content will be used to gate cell populations into Sub-G1, G0/G1, S, and G2/M phases.
Data Presentation
Quantitative data obtained from flow cytometry should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on Apoptosis in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.6 |
| 10 | 78.4 ± 3.5 | 12.8 ± 1.8 | 8.8 ± 1.5 |
| 20 | 55.1 ± 4.2 | 25.6 ± 2.9 | 19.3 ± 2.1 |
| 30 | 30.7 ± 3.8 | 40.1 ± 3.3 | 29.2 ± 2.7 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm) in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % Cells with High ΔΨm (Red) | % Cells with Low ΔΨm (Green) |
| 0 (Control) | 92.5 ± 3.0 | 7.5 ± 1.1 |
| 10 | 71.3 ± 4.1 | 28.7 ± 2.5 |
| 20 | 48.9 ± 3.7 | 51.1 ± 3.2 |
| 30 | 25.6 ± 2.9 | 74.4 ± 4.0 |
Data are presented as mean ± SD from three independent experiments.
Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h Treatment)
| Concentration (µM) | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 3.1 ± 0.7 | 65.4 ± 3.1 | 20.1 ± 1.9 | 11.4 ± 1.5 |
| 10 | 11.5 ± 1.4 | 60.2 ± 2.8 | 18.5 ± 2.0 | 9.8 ± 1.3 |
| 20 | 22.8 ± 2.5 | 52.3 ± 3.5 | 15.6 ± 1.8 | 9.3 ± 1.1 |
| 30 | 35.4 ± 3.1 | 45.1 ± 4.0 | 12.2 ± 1.5 | 7.3 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
References
- 1. Alantolactone induces apoptosis and suppresses migration in MCF-7 human breast cancer cells via the p38 MAPK, NF-κB and Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Alantolactone inhibits cell autophagy and promotes apoptosis via AP2M1 in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Encapsulating (+)-Alantolactone in Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current techniques for the encapsulation of the sesquiterpene lactone (+)-Alantolactone into various nanocarriers. The information compiled herein is intended to guide researchers in the development of novel nano-based drug delivery systems for this promising therapeutic agent.
Introduction
This compound, a natural compound extracted from plants of the Inula genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects.[1] However, its poor water solubility and potential for off-target effects can limit its therapeutic application. Encapsulation of this compound into nanocarriers presents a promising strategy to overcome these limitations by enhancing its bioavailability, providing controlled release, and enabling targeted delivery to specific tissues or cells. This document outlines protocols for the preparation and characterization of various this compound-loaded nanocarriers and summarizes key quantitative data from the literature.
Nanocarrier Systems for this compound Encapsulation
Several types of nanocarriers have been explored for the encapsulation of this compound, each offering distinct advantages in terms of drug loading, release kinetics, and biological interactions. The most common systems include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. SLNs can protect the encapsulated drug from degradation and provide sustained release.
-
Liposomes: Vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs and can be surface-modified for targeted delivery.
-
Polymeric Nanoparticles: These are prepared from natural or synthetic polymers. Chitosan, a natural polysaccharide, is frequently used due to its biocompatibility, biodegradability, and mucoadhesive properties. Zein, a plant-based protein, is another promising natural polymer for nanoparticle formulation.
Quantitative Data Summary
The following tables summarize the key physicochemical properties of various this compound-loaded nanocarriers as reported in the literature. This data can be used for comparison and to guide the selection of an appropriate nanocarrier system.
Table 1: Physicochemical Properties of this compound-Loaded Nanocarriers
| Nanocarrier Type | Drug Loading Content (%) | Encapsulation Efficiency (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Chitosan/Hyaluronic Acid Nanoparticles | Not Reported | Not Reported | ~150-200 | ~0.2 | ~+20 to +30 | [2] |
| Zein/Shellac Nanoparticles | Not Reported | >90 (for a model drug) | ~223 | <0.3 | -34.53 | [3] |
| Solid Lipid Nanoparticles (model drug) | ~5-10 | >80 | ~100-300 | <0.3 | -10 to -30 | [4][5] |
| Liposomes (model drug) | ~1-5 | >50 | ~100-200 | <0.3 | Variable |
Note: Data for model drugs are included where specific data for this compound was not available to provide a general indication of the capabilities of the nanocarrier system.
Experimental Protocols
The following are detailed protocols for the preparation of this compound-loaded nanocarriers. These protocols are based on established methods and can be adapted and optimized for specific research needs.
Protocol for Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is based on the high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization (e.g., using a high-speed stirrer at 10,000-15,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-power probe sonication for 5-15 minutes. The sonication process reduces the size of the lipid droplets to the nanometer range.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid droplets will solidify, forming the SLNs.
-
-
Purification:
-
The SLN dispersion can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
-
Characterization:
-
Characterize the prepared SLNs for particle size, PDI, zeta potential, drug loading content, and encapsulation efficiency.
-
Protocol for Preparation of this compound-Loaded Liposomes
This protocol utilizes the thin-film hydration method.
Materials:
-
This compound
-
Phospholipids (e.g., Soy phosphatidylcholine, Dipalmitoylphosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate buffered saline (PBS) or other aqueous buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Rotate the flask gently to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).
-
-
Purification:
-
Remove unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Analyze the liposomes for their particle size, PDI, zeta potential, drug loading, and encapsulation efficiency.
-
Protocol for Preparation of this compound-Loaded Chitosan Nanoparticles
This protocol is based on the ionic gelation method.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) with gentle stirring until a clear solution is obtained. The concentration of chitosan can be varied (e.g., 0.1-0.5% w/v).
-
-
Incorporation of this compound:
-
Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol or DMSO) and then add it to the chitosan solution under continuous stirring.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of TPP (e.g., 0.1-0.25% w/v).
-
Add the TPP solution dropwise to the chitosan-(+)-Alantolactone solution under constant magnetic stirring at room temperature.
-
Nanoparticles will form spontaneously due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.
-
-
Purification and Collection:
-
Separate the nanoparticles from the suspension by centrifugation (e.g., 15,000-20,000 x g for 30 minutes).
-
Wash the nanoparticle pellet with purified water to remove unreacted reagents and unencapsulated drug.
-
The nanoparticles can be lyophilized for long-term storage.
-
-
Characterization:
-
Characterize the chitosan nanoparticles for their size, PDI, zeta potential, drug loading, and encapsulation efficiency.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
Caption: General experimental workflows for the preparation of this compound-loaded nanocarriers.
Signaling Pathways of this compound
This compound has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily the STAT3 and mitochondrial apoptosis pathways.
References
- 1. A comprehensive review of anticancer mechanisms of action of Alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigations of the effect of the lipid matrix on drug entrapment, in vitro release, and physical stability of olanzapine-loaded solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Dissolution of (+)-Alantolactone
Audience: Researchers, scientists, and drug development professionals.
Introduction: (+)-Alantolactone, a naturally occurring sesquiterpene lactone isolated from the roots of plants like Inula helenium, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. For researchers investigating its therapeutic potential in vitro, proper dissolution and preparation of this compound are critical for obtaining reproducible and reliable experimental results. These application notes provide detailed protocols for the dissolution of this compound and its application in in vitro experiments, along with a summary of its biological activities and affected signaling pathways.
Data Presentation
Table 1: Solubility of this compound
This table summarizes the solubility of this compound in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can affect solubility[4]. Sonication is often recommended to aid dissolution[5].
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 23.2 - 46 | 99.86 - 198 | Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility. |
| Ethanol | 46 | 198 | Sonication may be required to achieve complete dissolution. |
| Aqueous Solutions | <1 | - | This compound is poorly soluble in aqueous solutions. |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
This table presents a selection of reported IC50 values for this compound in various human cancer cell lines, demonstrating its cytotoxic and anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay |
| MDA-MB-231 | Breast Cancer | 13.3 | 48 | Cell Viability Assay |
| MCF-7 | Breast Cancer | 15 (Effective Conc.) | 24 | MTT Assay |
| SKOV3 | Ovarian Cancer | 44.75 | 24 | MTT Assay |
| SKOV3 | Ovarian Cancer | 10.41 | 48 | MTT Assay |
| U87, U373, LN229 | Glioma | 10 - 60 (Effective Conc.) | 12 | MTT Assay |
| HCT-8 | Colon Adenocarcinoma | 5 µg/mL (approx. 21.5 µM) (Effective Conc.) | 24 | Cell Proliferation Assay |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). For example, to prepare a 10 mM stock solution, dissolve 2.32 mg of this compound (MW: 232.3 g/mol ) in 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. Sonication can be used to facilitate dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for at least one year at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for cell culture experiments. It is critical to maintain a low final DMSO concentration to avoid solvent-induced cytotoxicity.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium (containing serum, if applicable)
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment.
-
Directly add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium. It is recommended to add the stock solution to the medium with gentle swirling or vortexing to ensure rapid and uniform dispersion.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, with an ideal concentration at or below 0.1%, to minimize solvent toxicity.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
-
Use the freshly prepared working solution immediately for your in vitro experiments.
Mandatory Visualization
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. One of the primary targets is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Alantolactone selectively suppresses the activation of STAT3, inhibiting its translocation to the nucleus and subsequent target gene expression. Additionally, it can activate the Activin/SMAD3 signaling pathway, promoting the nuclear translocation of SMAD2/3. Other affected pathways include NF-κB and p38 MAPK.
Caption: Alantolactone inhibits the STAT3 pathway and activates the Activin/SMAD pathway.
Experimental Workflow
The following diagram illustrates the logical workflow for preparing this compound for a typical in vitro cell-based assay.
Caption: Workflow for preparing this compound solutions for in vitro experiments.
References
- 1. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Alantolactone | TGF-beta/Smad | STAT | Apoptosis | TargetMol [targetmol.com]
Investigating the synergistic effects of (+)-Alantolactone with chemotherapy drugs
Application Notes and Protocols for Researchers
The natural sesquiterpene lactone, (+)-Alantolactone, has emerged as a promising candidate for enhancing the efficacy of conventional chemotherapy drugs. Extracted from the roots of Inula helenium, this compound has demonstrated significant synergistic effects when combined with various cytotoxic agents against multiple cancer cell lines. These application notes provide a comprehensive overview of the synergistic potential of this compound, detailing its mechanisms of action, and providing standardized protocols for in vitro investigation.
Key Synergistic Combinations and Mechanisms
Recent preclinical studies have highlighted the ability of this compound and its isomer, Isoalantolactone, to potentiate the anticancer effects of several chemotherapy drugs. The primary mechanisms underlying this synergy involve the induction of oxidative stress, enhancement of apoptosis, and modulation of key cellular signaling pathways.
Table 1: Synergistic Effects of this compound and Isoalantolactone with Chemotherapy Drugs
| Chemotherapy Drug | Cancer Type(s) | Observed Synergistic Effects | Key Mechanisms of Action | Reference(s) |
| Doxorubicin | Lung Adenocarcinoma (A549), Colon Cancer (HCT116, HCT-15) | Enhanced chemosensitivity, increased apoptosis, decreased expression of anti-apoptotic proteins (Bcl-2, XIAP, survivin).[1][2] | Induction of oxidative stress, STAT3 glutathionylation, increased reactive oxygen species (ROS), DNA damage, activation of JNK signaling pathway.[1][2][3] | |
| Cisplatin | Ovarian Cancer (SKOV3, A2780cisR), Prostate Cancer (DU145, PC-3) | Overcoming cisplatin resistance, increased apoptosis, significant inhibition of cell growth. | Induction of oxidative stress, reactivation of the mitochondrial apoptotic pathway via TrxR1 inhibition, increased caspase-3 and caspase-9 activity. | |
| Gemcitabine | Lung Cancer (A549, NCI-H520) | Enhanced anticancer efficacy, induction of S-phase arrest and apoptosis. | Increased ROS levels, inhibition of the Akt/GSK3β pathway, induction of endoplasmic reticulum (ER) stress. | |
| Paclitaxel | Colorectal Cancer | Augmented anticancer efficacy, induction of immunogenic cell death (ICD). | Modulation of the STAT3 signaling pathway. | |
| Oxaliplatin | Pancreatic Cancer | Enhanced cytotoxic effects. | Blocking cathepsin B/cathepsin D activation. |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the synergistic effects of this compound with chemotherapy drugs.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound, a chemotherapy drug, and their combination on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (stock solution in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the chemotherapy drug, both alone and in combination, in complete growth medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 values for each treatment and use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy drug, or their combination for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression of proteins involved in apoptosis and signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-STAT3, STAT3, p-Akt, Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the synergistic action of this compound with chemotherapy drugs.
Caption: Signaling pathways modulated by this compound and chemotherapy drugs.
Caption: Experimental workflow for investigating synergistic effects.
These notes and protocols provide a foundational framework for researchers to explore the promising synergistic effects of this compound in cancer chemotherapy. Further in vivo studies are warranted to validate these preclinical findings and pave the way for potential clinical applications.
References
- 1. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: (+)-Alantolactone as a Tool Compound for NLRP3 Inflammasome Research
Introduction
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering inflammatory responses.[2][3] Dysregulation and hyperactivation of the NLRP3 inflammasome are implicated in a host of inflammatory diseases, including gout, type 2 diabetes, neurodegenerative diseases, and atherosclerosis.[2][3] This makes the NLRP3 inflammasome a significant therapeutic target. (+)-Alantolactone, a naturally occurring sesquiterpene lactone, has been identified as a potent and specific inhibitor of the NLRP3 inflammasome, serving as a valuable tool compound for researchers in immunology and drug development.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the NLRP3 protein. Studies have shown that it binds to the NACHT domain of NLRP3, a crucial component for its ATPase activity and oligomerization. This interaction is thought to involve the critical residue Arg335 and sterically hinders the recruitment of NEK7, a kinase essential for NLRP3 activation. By preventing the activation and subsequent assembly of the inflammasome complex, this compound effectively blocks the downstream cascade. This includes the autocatalysis of pro-caspase-1 into its active form, caspase-1, and the subsequent cleavage of pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms. Consequently, this compound suppresses IL-1β secretion and inhibits pyroptosis, an inflammatory form of cell death mediated by gasdermin D (GSDMD).
Quantitative Data Summary
The following table summarizes the reported concentrations and dosages of this compound used in key experimental models.
| Parameter | Value | Cell Type / Model | Assay Conditions | Reference |
| In Vitro EC | ~2 µM | Bone Marrow-Derived Macrophages (BMDMs) | LPS-primed, then stimulated with poly(dA:dT) to measure IL-1β secretion. | |
| In Vivo Dosage | 20 mg/kg | C57BL/6 Mice | Gouty arthritis model induced by MSU crystal injection into the footpad. |
Protocols
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol details the use of this compound to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) or human THP-1 monocyte-derived macrophages.
Materials:
-
BMDMs or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β
-
Reagents for Western Blotting or LDH assay
Procedure:
-
Cell Culture and Plating:
-
For BMDMs: Culture primary BMDMs as per standard laboratory protocols. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
For THP-1 cells: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (50-100 ng/mL) for 48-72 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the macrophages with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
-
Inhibitor Treatment:
-
Following priming, gently wash the cells with warm PBS.
-
Pre-incubate the primed cells with varying concentrations of this compound (e.g., 0.5 µM to 10 µM) for 1 hour. Include a vehicle-only control (e.g., DMSO).
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a stimulus such as ATP (5 mM) for 30-60 minutes or Nigericin (10 µM) for 1-2 hours.
-
-
Sample Collection and Analysis:
-
Supernatant: Carefully collect the cell culture supernatants to measure secreted IL-1β by ELISA and cell death (pyroptosis) by LDH assay.
-
Cell Lysate: Lyse the remaining cells to prepare protein extracts for Western blot analysis of pro-IL-1β, pro-caspase-1, and cleaved caspase-1 (p20).
-
Protocol 2: Western Blot Analysis of Inflammasome Components
This protocol is for detecting key inflammasome proteins from cell lysates and supernatants collected in Protocol 1.
Procedure:
-
Sample Preparation:
-
Supernatant: Precipitate proteins from the collected supernatant (e.g., using methanol/chloroform precipitation) to concentrate samples for detecting secreted cleaved caspase-1 (p20) and mature IL-1β.
-
Lysate: After removing the supernatant, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the clear lysate, which contains pro-caspase-1 and pro-IL-1β.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein from the lysates and prepared supernatant samples onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-caspase-1 (to detect both pro-form and cleaved p20 subunit) and anti-IL-1β. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control for the lysate samples.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: In Vivo Gouty Arthritis Model
This protocol describes the use of this compound in a mouse model of acute gouty arthritis, a well-established NLRP3-driven disease.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Monosodium urate (MSU) crystals
-
This compound
-
Vehicle solution
-
Calipers for measuring joint swelling
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Inhibitor Administration:
-
Administer this compound (20 mg/kg) or vehicle via an appropriate route (e.g., intraperitoneal injection). One study administered the dose three times at 30-minute intervals before the MSU injection.
-
-
Induction of Gouty Arthritis:
-
Inject MSU crystals (e.g., 1 mg in 20 µL sterile PBS) into the footpad of the mice to induce an acute inflammatory response.
-
-
Assessment of Inflammation:
-
Measure the degree of joint swelling at various time points (e.g., 0, 3, 6, 12, 24 hours) post-MSU injection using calipers.
-
At the end of the experiment (e.g., 6 hours), euthanize the animals.
-
-
Sample Collection and Analysis:
-
Joint Lavage: Collect joint lavage fluid to measure IL-1β levels by ELISA.
-
Histology: Harvest the paw tissue, fix in formalin, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess inflammatory cell infiltration.
-
References
Application Notes and Protocols for Studying the Anti-inflammatory Effects of (+)-Alantolactone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for investigating the anti-inflammatory properties of (+)-Alantolactone. This document summarizes key quantitative data, outlines methodologies for critical experiments, and visualizes relevant signaling pathways and workflows to guide researchers in designing and executing their studies.
I. Overview of Animal Models
This compound, a sesquiterpene lactone, has demonstrated significant anti-inflammatory effects across a range of preclinical animal models. These models mimic various human inflammatory conditions, providing a valuable platform to assess the therapeutic potential of this natural compound. The primary models discussed in these notes include those for skin inflammation, neuroinflammation, and arthritis.
II. Psoriasis-Like Skin Inflammation Model
The imiquimod-induced psoriasis model in mice is a widely used and relevant model for studying the pathogenesis of psoriasis and evaluating novel therapeutics. Topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist, induces a skin inflammation that closely resembles human psoriatic lesions, characterized by erythema, scaling, and epidermal thickening.
Quantitative Data Summary
| Animal Model | Treatment Group | Key Inflammatory Markers | Results | Reference |
| Imiquimod-induced psoriasis in mice | Vehicle | TNF-α, IL-6, IL-1β, IL-8, IL-17A, IL-23 mRNA levels | Significantly elevated compared to control | [1] |
| This compound | TNF-α, IL-6, IL-1β, IL-8, IL-17A, IL-23 mRNA levels | Significantly reduced expression of all measured cytokines compared to the vehicle-treated group. | [1] |
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
-
Animals: 8-week-old male BALB/c mice.
-
Acclimatization: House the mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Induction of Psoriasis-like Lesions:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream (Aldara™) daily to the shaved back for 7 consecutive days.
-
-
Treatment with this compound:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of acetone and olive oil).
-
Topically apply the this compound solution or vehicle control to the inflamed skin area daily, prior to the imiquimod application.
-
-
Assessment of Inflammation:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and thickness of the back skin daily on a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked). The cumulative score represents the PASI score.
-
Histological Analysis: On day 8, euthanize the mice and collect skin samples. Fix the samples in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis (qRT-PCR): Homogenize skin tissue to extract total RNA. Perform quantitative real-time PCR to measure the mRNA expression levels of key inflammatory cytokines such as TNF-α, IL-6, IL-1β, IL-8, IL-17A, and IL-23.
-
Experimental Workflow
III. Neuroinflammation Model: Traumatic Brain Injury (TBI)
The controlled cortical impact (CCI) model in rats is a highly reproducible model of traumatic brain injury that allows for precise control over injury parameters. This model is valuable for studying the secondary injury cascade, including neuroinflammation, and for evaluating the neuroprotective effects of therapeutic agents like this compound.
Quantitative Data Summary
| Animal Model | Treatment Group | Outcome Measure | Results | Reference |
| Controlled Cortical Impact (CCI) TBI in rats | Sham | Neurological Severity Score (NSS) | Low score, indicating normal function | [2] |
| TBI + Vehicle | Neurological Severity Score (NSS) | Significantly higher score, indicating neurological deficit | [2] | |
| TBI + this compound (10 mg/kg) | Neurological Severity Score (NSS) | Significant reduction in NSS compared to vehicle | [2] | |
| TBI + this compound (20 mg/kg) | Neurological Severity Score (NSS) | Dose-dependent, significant reduction in NSS compared to vehicle | ||
| Sham | Brain Water Content (%) | Normal brain water content | ||
| TBI + Vehicle | Brain Water Content (%) | Significantly increased, indicating cerebral edema | ||
| TBI + this compound (10 mg/kg) | Brain Water Content (%) | Significant reduction in brain water content compared to vehicle | ||
| TBI + this compound (20 mg/kg) | Brain Water Content (%) | Dose-dependent, significant reduction in brain water content compared to vehicle | ||
| TBI + Vehicle | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Markedly increased levels in brain tissue | ||
| TBI + this compound | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly decreased cytokine expression levels |
Experimental Protocol: Controlled Cortical Impact (CCI) TBI in Rats
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia and Surgery:
-
Anesthetize the rats (e.g., with isoflurane or chloral hydrate) and mount them in a stereotaxic frame.
-
Perform a craniotomy over the desired cortical region (e.g., the parietal cortex) to expose the dura mater.
-
-
Induction of TBI:
-
Use a pneumatic or electromagnetic impactor to deliver a controlled cortical impact to the exposed brain surface. The severity of the injury can be modulated by adjusting parameters such as impact velocity, depth, and duration.
-
-
Treatment with this compound:
-
Administer this compound or vehicle via a chosen route (e.g., intraperitoneal injection) at specified time points post-injury (e.g., immediately after and then daily). Doses of 10 and 20 mg/kg have been shown to be effective.
-
-
Assessment of Neurological Function and Inflammation:
-
Neurological Severity Score (NSS): Evaluate motor, sensory, balance, and reflex functions at various time points post-TBI (e.g., 24 and 48 hours) using a composite scoring system.
-
Brain Water Content: At the end of the experiment, euthanize the animals and collect the brain. Determine the wet weight of the injured hemisphere, then dry it in an oven to determine the dry weight. Calculate the brain water content as [(wet weight - dry weight) / wet weight] x 100%.
-
Cytokine Analysis (ELISA): Homogenize brain tissue from the injured hemisphere and measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using enzyme-linked immunosorbent assay (ELISA) kits.
-
IV. Arthritis Model: Collagen-Induced Arthritis (CIA)
The collagen-induced arthritis (CIA) model in mice is a widely used autoimmune model of rheumatoid arthritis. Immunization with type II collagen emulsified in Freund's adjuvant induces an inflammatory arthritis that shares many pathological and immunological features with the human disease, including synovitis, cartilage degradation, and bone erosion.
Quantitative Data Summary
| Animal Model | Treatment Group | Outcome Measure | Results | Reference |
| Collagen-Induced Arthritis (CIA) in DBA/1 mice | Vehicle | Arthritis Score | Progressive increase in arthritis score | |
| CIA + this compound (25 mg/kg) | Arthritis Score | Significant reduction in arthritis score | ||
| CIA + this compound (50 mg/kg) | Arthritis Score | Dose-dependent, significant reduction in arthritis score | ||
| Vehicle | Paw Swelling | Progressive increase in paw swelling | ||
| CIA + this compound (25 mg/kg) | Paw Swelling | Significant reduction in paw swelling | ||
| CIA + this compound (50 mg/kg) | Paw Swelling | Dose-dependent, significant reduction in paw swelling | ||
| Vehicle | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) in paw tissue | Markedly elevated levels | ||
| CIA + this compound | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17A) in paw tissue | Significantly reduced levels |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animals: 8-10 week old male DBA/1 mice.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Treatment with this compound:
-
Begin treatment upon the onset of arthritis (typically around day 25-28).
-
Administer this compound (e.g., 25 or 50 mg/kg) or vehicle daily via oral gavage.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Visually score the severity of arthritis in each paw three times a week on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of more than one joint, 3=severe swelling/erythema of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
Paw Swelling: Measure the thickness of the hind paws using a digital caliper three times a week.
-
Histopathology: At the end of the study, collect hind paws, decalcify, and process for H&E staining to evaluate synovial inflammation, cartilage destruction, and bone erosion.
-
Cytokine Analysis (ELISA): Homogenize paw tissue and measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17A by ELISA.
-
V. Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for elucidating its mode of action.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.
References
- 1. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone plays neuroprotective roles in traumatic brain injury in rats via anti-inflammatory, anti-oxidative and anti-apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (+)-Alantolactone
Welcome to the technical support center for researchers working with (+)-Alantolactone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound in aqueous solutions?
A1: The primary challenge is its poor water solubility.[1][2] this compound is a lipophilic sesquiterpene lactone, making it difficult to dissolve in aqueous buffers for in vitro and in vivo studies.[2] This can lead to issues with bioavailability, inconsistent results, and the need for organic solvents like DMSO, which can have their own effects on biological systems.
Q2: What are the most common strategies to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[3][4] These can be broadly categorized as:
-
Physical Modifications:
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix.
-
Nanoformulations: Reducing the particle size to the nanometer range, which increases the surface area for dissolution. This includes nanosuspensions and nanoemulsions.
-
-
Chemical Modifications:
-
Inclusion Complexes with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin.
-
Prodrugs: Synthesizing a more water-soluble derivative that converts to the active drug in vivo.
-
Q3: How do cyclodextrins improve the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in water, thereby increasing the overall aqueous solubility of the guest molecule.
Q4: What is a solid dispersion and how does it enhance solubility?
A4: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert, hydrophilic carrier or matrix. By dispersing the drug at a molecular level within the carrier, its particle size is reduced, and its wettability is increased. When the solid dispersion is exposed to an aqueous medium, the hydrophilic carrier dissolves, releasing the drug as very fine particles, which leads to a higher dissolution rate and increased solubility. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).
Q5: Are there any commercially available water-soluble derivatives of this compound?
A5: While not widely commercially available as a standard product, research has been conducted on water-soluble prodrugs of alantolactone, such as DMA-alantolactone, which has shown efficacy in in vivo models. The synthesis of such derivatives may be a viable strategy for long-term drug development projects.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of my aqueous buffer during my cell culture experiment.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the final buffer composition, especially after dilution from a DMSO stock.
-
Troubleshooting Steps:
-
Reduce Final Concentration: Determine the maximum tolerated DMSO concentration for your cell line and ensure the final concentration of this compound is below its solubility limit in the complete media.
-
Use a Solubilizing Excipient: Consider preparing your this compound as an inclusion complex with a cyclodextrin (e.g., HP-β-CD) or as a solid dispersion before adding it to your culture medium. This can significantly increase its aqueous solubility.
-
Prepare a Nanoformulation: If resources allow, formulating this compound as a nanoemulsion or nanosuspension can improve its dispersion and stability in aqueous media.
-
Issue 2: I am trying to prepare a cyclodextrin inclusion complex, but the solubility improvement is minimal.
-
Possible Cause: The chosen cyclodextrin or the preparation method may not be optimal.
-
Troubleshooting Steps:
-
Select a Different Cyclodextrin: The size of the cyclodextrin cavity is crucial for effective complexation. For a molecule like this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB) are often good starting points due to their higher water solubility and complexation efficiency compared to native β-cyclodextrin.
-
Optimize the Molar Ratio: The stoichiometry of the drug-cyclodextrin complex affects solubility. Perform a phase solubility study to determine the optimal molar ratio.
-
Try a Different Preparation Method: The kneading and lyophilization (freeze-drying) methods are generally more effective for achieving true inclusion complexes than simple physical mixing. Refer to the detailed protocols below.
-
Issue 3: The solid dispersion I prepared does not show a significant increase in dissolution rate.
-
Possible Cause: The drug may not be in an amorphous state within the polymer matrix, or the chosen polymer is not suitable.
-
Troubleshooting Steps:
-
Characterize the Solid Dispersion: Use techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC) to confirm that the this compound is in an amorphous state and not crystalline within the dispersion.
-
Change the Polymer: The choice of polymer is critical. Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs) are common choices. Experiment with different polymers and different molecular weights of the same polymer (e.g., PEG 4000 vs. PEG 6000).
-
Optimize the Drug-to-Polymer Ratio: The ratio of drug to polymer can significantly impact the dissolution rate. Prepare solid dispersions with varying ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles.
-
Modify the Preparation Method: The fusion (melting) method is simple, but may not be suitable for heat-sensitive compounds. The solvent evaporation method can be an effective alternative.
-
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound is limited in publicly available literature, the following tables provide examples of solubility enhancement achieved for other poorly soluble drugs using the described techniques. These can serve as a benchmark for your experiments.
Table 1: Example of Solubility Enhancement of a Poorly Soluble Drug (Spironolactone) using Solid Dispersions with PEG 4000.
| Formulation | Drug:Polymer Ratio | Solubility in Water (µg/mL) | Fold Increase |
| Pure Drug | - | 23.54 ± 1.75 | 1.0 |
| Solid Dispersion | 1:1 | 40.33 ± 2.18 | 1.7 |
| Solid Dispersion | 1:3 | 46.24 ± 1.16 | 2.0 |
| Solid Dispersion | 1:5 | 53.36 ± 2.66 | 2.3 |
Table 2: Example of Solubility Enhancement of a Poorly Soluble Drug (Chrysin) using Cyclodextrin Inclusion Complexes.
| Formulation | Drug:Cyclodextrin Ratio | Solubility in Water (µg/mL) | Fold Increase |
| Pure Drug | - | 1.01 ± 0.07 | 1.0 |
| Chrysin-β-CD | 1:1 | 4.42 ± 0.37 | 4.4 |
| Chrysin-HP-β-CD | 1:1 | 5.72 ± 0.28 | 5.7 |
| Chrysin-SBECD | 1:1 | 6.35 ± 0.11 | 6.3 |
| Chrysin-RAMEB | 1:1 | 7.48 ± 0.15 | 7.4 |
| Chrysin-RAMEB | 1:2 | 8.12 ± 0.42 | 8.0 |
Experimental Protocols
Protocol 1: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Calculation: Calculate the required amounts of this compound and HP-β-cyclodextrin for a desired molar ratio (e.g., 1:1).
-
Wetting the Cyclodextrin: Place the accurately weighed HP-β-cyclodextrin in a mortar and add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to form a paste.
-
Incorporation of the Drug: Gradually add the weighed this compound to the paste and knead thoroughly for 45-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to obtain a fine powder and store it in a desiccator.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30 or PEG 6000) in a suitable common solvent like ethanol or a mixture of dichloromethane and ethanol.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under vacuum until a solid mass is formed.
-
Final Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried mass, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Storage: Store the prepared solid dispersion in a tightly sealed container in a desiccator.
Visualizations
Experimental Workflow
Caption: Workflow for preparing and characterizing a this compound solid dispersion.
Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Overcoming (+)-Alantolactone instability in cell culture media
Welcome to the technical support center for (+)-Alantolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the inherent instability of this compound in aqueous and cell culture environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound (ALT) is a bioactive sesquiterpene lactone, a class of natural products known for a wide range of therapeutic properties, including anti-inflammatory and anticancer effects.[1][2][3] Its chemical structure contains a reactive α-methylene-γ-lactone moiety. This group is an electrophilic Michael acceptor, making the molecule highly susceptible to nucleophilic attack by thiol-containing molecules like cysteine and glutathione (GSH), which are abundant in cell culture media and within cells.[4][5] This reaction leads to the rapid, non-enzymatic degradation of the parent compound, reducing its effective concentration and leading to inconsistent experimental results.
Q2: My experimental results with Alantolactone are inconsistent. Could this be a stability issue?
A2: Yes, inconsistent results are a hallmark of compound instability. The half-life of Alantolactone can be significantly reduced in the presence of media components, particularly fetal bovine serum (FBS), which contains nucleophilic proteins and amino acids. If you observe diminishing or variable activity over the time course of an experiment, it is highly probable that the compound is degrading after being diluted into your cell culture medium.
Q3: How does Alantolactone interact with cells?
A3: Alantolactone exerts its biological effects, such as inducing apoptosis and inhibiting signaling pathways like STAT3 and NF-κB, primarily through two mechanisms. Firstly, its reactive moiety can form covalent adducts with cysteine residues on target proteins, altering their function. Secondly, it can induce cellular oxidative stress by depleting intracellular glutathione (GSH), a key antioxidant. This GSH depletion is a direct result of the chemical reaction between Alantolactone and GSH.
Q4: What is the primary degradation pathway for Alantolactone in culture media?
A4: The primary degradation pathway is through a Michael-type addition reaction. Nucleophiles, particularly the thiol groups (-SH) of molecules like glutathione (GSH) and cysteine found in serum and secreted by cells, attack the β-carbon of the α,β-unsaturated lactone. This forms a stable, but biologically less active, covalent adduct, effectively removing the active Alantolactone from the medium.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Bioactivity | 1. Compound Degradation: Alantolactone has completely degraded in the culture medium before it can exert its effect. 2. Sub-optimal Concentration: The effective concentration is much lower than the calculated concentration due to rapid degradation. | 1. Prepare Fresh: Always prepare Alantolactone solutions fresh from a DMSO stock immediately before adding to cultures. Do not store diluted aqueous solutions. 2. Increase Dose/Reduce Time: Consider using a higher initial concentration or reducing the treatment duration. 3. Use Stabilizers: Pre-incubate cells with N-acetyl-L-cysteine (NAC) to boost intracellular GSH, or add NAC to the medium as a sacrificial nucleophile, though this may alter redox-sensitive pathways. |
| High Variability Between Replicates/Experiments | 1. Inconsistent Incubation Times: Small differences in the time between adding the compound and performing the assay can lead to large differences in the remaining active compound. 2. Variable Cell Density: Higher cell densities can lead to faster depletion of the compound due to increased metabolism and secretion of nucleophiles. 3. Serum Batch Variation: Different lots of Fetal Bovine Serum (FBS) can have varying levels of nucleophiles, affecting degradation rates. | 1. Standardize Workflow: Ensure the timing of compound addition and subsequent steps is identical for all samples. 2. Control Cell Density: Plate cells at a consistent density for all experiments. 3. Consider Serum-Free Media: For short-term treatments (< 24h), consider switching to serum-free or low-serum (1-2%) medium during the Alantolactone incubation period to reduce nucleophile content. |
| Discrepancy Between IC50 Values and Published Data | 1. Different Media Formulations: Media types (e.g., DMEM vs. RPMI-1640) contain different concentrations of amino acids like cysteine, affecting stability. 2. Presence/Absence of Serum: Published data may have been generated in serum-free conditions, while your experiment uses serum-containing media. | 1. Match Conditions: Align your experimental conditions (media type, serum percentage, cell density) as closely as possible with the cited literature. 2. Perform a Stability Assay: Use the HPLC protocol below to determine the actual half-life of Alantolactone in your specific experimental conditions to inform dose selection. |
Visualization of the Problem: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues related to Alantolactone instability.
Caption: A troubleshooting workflow for Alantolactone experiments.
Visualization of the Mechanism: Degradation Pathway
This diagram illustrates the Michael addition reaction, the primary cause of this compound instability.
Caption: Degradation of Alantolactone via Michael addition with Glutathione.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assay of this compound
This protocol allows for the quantitative assessment of Alantolactone's stability in your specific cell culture medium.
Objective: To determine the concentration of this compound over time in a cell-free culture medium.
Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Your cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (optional, for pH adjustment of mobile phase)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare Alantolactone Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Spiked Medium: Warm your cell culture medium to 37°C. Spike the medium with the Alantolactone stock to a final concentration of 20-50 µM. Vortex gently to mix. This is your T=0 sample.
-
Incubation: Place the tube of spiked medium in a 37°C incubator.
-
Time-Point Sampling:
-
Immediately after spiking (T=0), remove a 1 mL aliquot.
-
Remove additional 1 mL aliquots at desired time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
Immediately process each aliquot as described below.
-
-
Sample Preparation (Protein Precipitation):
-
To each 1 mL aliquot, add 2 mL of ice-cold acetonitrile (ACN). This will precipitate the serum proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the mobile phase (see step 6) and transfer to an HPLC vial.
-
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40). A small amount of acid (e.g., 0.04% formic acid) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Adjust as needed to allow for the elution of the Alantolactone peak.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of Alantolactone.
-
Quantify the peak area of Alantolactone in each sample.
-
Calculate the concentration of Alantolactone at each time point using the standard curve.
-
Plot concentration vs. time to determine the degradation profile and calculate the half-life (t½) in your specific medium.
-
Visualization of a Key Signaling Pathway
Alantolactone is known to inhibit the STAT3 signaling pathway, partly through the induction of oxidative stress which leads to STAT3 glutathionylation.
References
- 1. Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. The influence of glutathione and cysteine levels on the cytotoxicity of helenanolide type sesquiterpene lactones against KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Helenanolide type sesquiterpene lactones. Part 5: the role of glutathione addition under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting (+)-Alantolactone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (+)-Alantolactone. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values can stem from several factors:
-
Compound Stability and Solubility: this compound is sparingly soluble in aqueous buffers.[1] It is typically dissolved in organic solvents like DMSO, ethanol, or DMF.[1] Ensure that your stock solution is fully dissolved and prepare fresh dilutions in your culture medium for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] Repeated freeze-thaw cycles of the stock solution should also be avoided.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells. Maintain a final DMSO concentration of ≤ 0.1% in your culture medium and include a vehicle control (media with the same DMSO concentration but without the compound) to accurately assess its effect.[2]
-
Cell Passage Number and Density: Use cells within a consistent and low passage number range, as cellular responses can vary with prolonged culturing. Ensure a uniform cell seeding density across all wells, as this can significantly impact the final results.[2]
-
Incubation Time: The cytotoxic effect of this compound is time-dependent. Inconsistent incubation times will lead to variable IC50 values. Standardize the incubation period across all experiments (e.g., 24, 48, or 72 hours).
Q2: My this compound solution appears to have precipitated in the cell culture medium. How can I improve its solubility?
A2: To improve the solubility of this compound in aqueous solutions:
-
First, dissolve the compound in an organic solvent such as ethanol, DMSO, or DMF.
-
Then, dilute this stock solution with the aqueous buffer or cell culture medium of your choice. A 1:7 solution of ethanol:PBS (pH 7.2) has been used, yielding a solubility of approximately 0.12 mg/ml.
-
When preparing dilutions, add the stock solution to a larger volume of pre-warmed medium and mix thoroughly to avoid precipitation.
Q3: I am not observing the expected apoptotic effects of this compound in my cancer cell line. What should I check?
A3: A lack of apoptotic effect could be due to several reasons:
-
Cell Line Specificity: The anticancer effects of this compound can be cell-line specific. Its mechanism often involves the generation of reactive oxygen species (ROS) and the modulation of specific signaling pathways like STAT3 and NF-κB. Different cell lines may have varying sensitivities to these mechanisms.
-
Compound Concentration: The concentration of this compound may be too low to induce apoptosis. A dose-response experiment is crucial to determine the optimal concentration range for your specific cell line.
-
Activation of Pro-survival Pathways: Some cancer cells may have highly active pro-survival pathways that counteract the apoptotic effects of this compound.
-
Experimental Endpoint: Ensure you are measuring apoptosis at an appropriate time point. The induction of apoptosis is a dynamic process, and the peak effect may vary between cell lines.
Q4: I am seeing unexpected off-target effects or cytotoxicity at low concentrations. What could be the cause?
A4: Unexpected cytotoxicity can arise from:
-
Compound Purity: Impurities in the this compound sample could contribute to off-target effects. Ensure you are using a high-purity compound (≥98%).
-
Solvent Toxicity: As mentioned, the solvent (e.g., DMSO) can be toxic at higher concentrations. Always include a vehicle control to differentiate between compound-specific effects and solvent-induced toxicity.
-
Cellular Stress Responses: At certain concentrations, this compound can induce cellular stress responses, such as the generation of reactive oxygen species (ROS), which may lead to cytotoxicity through mechanisms other than the intended pathway.
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines to provide a reference for experimental design.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |
| HepG2 | Liver Cancer | ~40 | 12 | MTT |
| A549 | Lung Adenocarcinoma | ~45 (with Doxorubicin) | 12 | MTT |
| MCF-7 | Breast Cancer | Not specified, significant viability reduction | Not specified | Not specified |
| RKO | Colon Cancer | Dose-dependent inhibition | Not specified | Not specified |
| THP-1 | Human Monocytic Leukemia | 20-40 (treatment concentrations) | 12 | MTT |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of this compound.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Western Blot Analysis
This protocol is used to detect changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
References
Optimizing dosage and administration of (+)-Alantolactone for in vivo studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dosage and administration of (+)-Alantolactone for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for in vivo studies in mice?
A1: The optimal dosage of this compound can vary depending on the animal model and the specific research question. However, published studies provide a range of effective doses. For instance, in xenograft models of osteosarcoma, doses of 5 mg/kg, 15 mg/kg, and 25 mg/kg administered via intra-gastric gavage have been shown to inhibit tumor growth.[1] In a breast cancer xenograft model, a lower dose of 2.5 mg/kg administered intraperitoneally (i.p.) was effective.[2][3] For studying its anti-inflammatory effects in a psoriasis-like mouse model, topical formulations of 1% and 2% alantolactone were used.[4] It is crucial to perform dose-response studies to determine the most effective and non-toxic concentration for your specific experimental setup.
Q2: What are the common administration routes for this compound in mice?
A2: The most common administration routes for this compound in mice are oral gavage (PO), intraperitoneal (i.p.) injection, and topical application.[1] The choice of administration route depends on the target tissue and the desired pharmacokinetic profile. Oral administration is often used for systemic effects, though bioavailability may be a concern. Intraperitoneal injection allows for rapid absorption and systemic distribution. Topical administration is suitable for localized skin conditions.
Q3: What is the solubility of this compound and how can I prepare it for in vivo administration?
A3: this compound is a lipophilic compound with low water solubility, which presents a challenge for in vivo delivery. It is practically insoluble in aqueous buffers like PBS. Therefore, it needs to be formulated in a suitable vehicle. Common solvents include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 300 (PEG300). A common formulation involves dissolving the compound in a small amount of DMSO and then diluting it with a vehicle such as corn oil or a mixture of PEG300, Tween 80, and saline. For instance, a working solution can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to sonicate the solution to ensure complete dissolution.
Q4: What is the known in vivo toxicity profile of this compound?
A4: Studies have shown that this compound is generally well-tolerated in mice. Doses up to 100 mg/kg have been administered without causing mortality or significant signs of toxicity. In a cervical cancer xenograft model, treatment with alantolactone did not lead to significant changes in the body weight of the mice, and histological analysis of the liver and kidney showed normal morphology, suggesting no overt toxicity to these organs. Similarly, in an osteosarcoma xenograft model, no significant changes in the weight of the nude mice were observed during treatment.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound exhibits poor oral bioavailability, which is a significant consideration for study design. After oral administration in rats, it is extensively metabolized, primarily through conjugation with glutathione (GSH) and cysteine (Cys). This rapid metabolism and clearance contribute to its low systemic exposure when administered orally. The absorption of alantolactone across the intestinal barrier appears to be mediated by passive diffusion, but it is also subject to active efflux by multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP).
Troubleshooting Guides
Issue 1: Inconsistent results between animals in the same treatment group.
-
Possible Cause: Poor solubility and uneven suspension of this compound in the vehicle.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing the formulation, ensure that the this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding the final vehicle. Use of a vortex mixer and sonication can aid in this process.
-
Maintain Suspension: If using a suspension, vortex the stock solution immediately before drawing each dose to ensure a homogenous mixture and consistent dosing for each animal.
-
Refine Administration Technique: For oral gavage, ensure a consistent technique to avoid accidental administration into the trachea. For intraperitoneal injections, vary the injection site slightly to avoid repeated local irritation.
-
Issue 2: Low efficacy of orally administered this compound.
-
Possible Cause: Poor oral bioavailability due to low solubility and extensive first-pass metabolism.
-
Troubleshooting Steps:
-
Optimize Formulation: Consider using formulation strategies to enhance solubility and absorption. This could include the use of co-solvents, surfactants, or complexing agents.
-
Alternative Administration Route: If the target does not require oral administration, consider switching to an intraperitoneal or intravenous route to bypass first-pass metabolism and increase systemic exposure.
-
Increase Dosage: A dose-escalation study may be necessary to find a concentration that achieves the desired therapeutic effect despite low bioavailability.
-
Data Summary Tables
Table 1: Reported In Vivo Dosages of this compound in Mice
| Animal Model | Dosage | Administration Route | Outcome | Reference |
| Osteosarcoma Xenograft | 5, 15, 25 mg/kg | Intra-gastric | Inhibition of tumor growth | |
| Breast Cancer Xenograft | 2.5 mg/kg | Intraperitoneal (i.p.) | Inhibition of tumor growth | |
| Cervical Cancer Xenograft | 15, 30 mg/kg | Not specified | Inhibition of tumor growth | |
| Psoriasis-like Model | 1%, 2% (topical) | Topical | Amelioration of skin lesions | |
| Acute Lung Injury Model | Not specified | Not specified | Alleviation of inflammation | |
| Gouty Arthritis Model | Not specified | Not specified | Alleviation of inflammation |
Table 2: Recommended Formulation for Intraperitoneal Injection
| Component | Percentage | Purpose |
| DMSO | 10% | Initial solvent for this compound |
| PEG300 | 40% | Solubilizing agent |
| Tween 80 | 5% | Surfactant to improve solubility and stability |
| Saline | 45% | Vehicle |
| Reference: |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 46 mg/mL). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Working Solution Preparation (Example for a 2.5 mg/kg dose in a 20g mouse):
-
Calculate the required dose per animal: 2.5 mg/kg * 0.02 kg = 0.05 mg.
-
Prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.
-
Add the required volume of the this compound stock solution to the vehicle. For example, to achieve a final concentration of 0.5 mg/mL (for a 100 µL injection volume), dilute the DMSO stock solution accordingly. Ensure the final DMSO concentration is below 10% to minimize toxicity.
-
Vortex the final solution thoroughly before administration.
-
Protocol 2: Administration via Oral Gavage
-
Animal Restraint: Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib). Gently insert the needle into the esophagus.
-
Compound Administration: Slowly administer the prepared this compound formulation. The typical volume for oral gavage in an adult mouse is less than 2-3 mL.
-
Post-Administration Monitoring: Observe the animal for any signs of distress after administration.
Visualizations
Caption: Experimental workflow for the preparation and in vivo administration of this compound.
Caption: Signaling pathways modulated by this compound leading to its anti-cancer and anti-inflammatory effects.
References
- 1. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Alantolactone | TGF-beta/Smad | STAT | Apoptosis | TargetMol [targetmol.com]
- 4. Alantolactone Suppresses Proliferation and the Inflammatory Response in Human HaCaT Keratinocytes and Ameliorates Imiquimod-Induced Skin Lesions in a Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of (+)-Alantolactone
Welcome to the technical support center for (+)-Alantolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a sesquiterpene lactone known to interact with several intracellular targets. Its anticancer and anti-inflammatory effects are primarily attributed to the inhibition of key signaling pathways that are often dysregulated in cancer. The main molecular targets include:
-
STAT3 (Signal Transducer and Activator of Transcription 3): Alantolactone selectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705.[1] This leads to a decrease in STAT3 translocation to the nucleus, its DNA-binding activity, and the expression of downstream target genes involved in cell proliferation and survival.
-
NF-κB (Nuclear Factor-kappa B): The compound inhibits the NF-κB signaling pathway.[2][3] It has been shown to affect the phosphorylation of IκB-α and the activity of IκB kinase (IKK), which are crucial for the activation of NF-κB.[4]
-
Reactive Oxygen Species (ROS) Induction: Alantolactone has been observed to increase the intracellular levels of ROS, particularly in cancer cells.[5] This elevation in oxidative stress can trigger apoptotic pathways.
Q2: How does the selectivity of this compound for cancer cells compare to normal cells?
A2: this compound exhibits a degree of selectivity for cancer cells over normal, healthy cells. This selectivity is likely due to the hyperactivated state of its primary targets (STAT3 and NF-κB pathways) in malignant cells. Several studies have demonstrated this differential cytotoxicity through in vitro assays. For instance, the IC50 value for normal hematopoietic cells was found to be 26.37 μM, which is significantly higher than for various leukemia cell lines. Similarly, another study reported a considerably higher IC50 value for a normal human cervical epithelial cell line (HCerEPiC) compared to cervical cancer cell lines. This suggests a therapeutic window for Alantolactone, although further in vivo studies are necessary to fully establish its safety profile.
Q3: What are the known off-target effects of this compound at a molecular level?
A3: While exhibiting some selectivity, the α-methylene-γ-lactone moiety in Alantolactone is a reactive structure that can interact with nucleophilic sites on various cellular macromolecules, not just its intended targets. This can lead to non-specific binding to proteins. The clinical application of Alantolactone can be limited by its non-selective binding to non-target proteins. Molecular docking studies have also suggested potential interactions with a range of human and viral proteins, including those involved in SARS-CoV-2 entry.
Q4: Are there strategies to minimize the off-target effects of this compound?
A4: Yes, several strategies are being explored to enhance the selectivity and minimize the off-target effects of this compound. These include:
-
Structural Modifications: Synthesizing derivatives of Alantolactone is a key approach. Modifications at the C1-OH and C13-methylene groups have been investigated to improve activity and potentially selectivity. For example, combining Alantolactone with alkaloids via a Michael reaction is one such modification strategy.
-
Nanoformulations: Encapsulating Alantolactone in nanocarriers can improve its targeted delivery to tumor tissues and reduce systemic exposure. Mitochondria-targeted lipid nanosystems, such as liposomes and solid lipid nanoparticles (SLN) modified with TPP-Alantolactone conjugates, have shown enhanced cytotoxicity and high selectivity. Co-loading Alantolactone with other chemotherapeutic agents like Erlotinib in PLGA nanoparticles is another promising approach for targeted cancer therapy.
-
Combination Therapy: Using Alantolactone in combination with other drugs can allow for lower, less toxic doses to be used. For instance, combining it with cisplatin and ZnO nanoparticles has been shown to enhance the apoptotic effects on ovarian cancer cells.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal/control cell lines. | 1. The concentration of this compound used is too high. 2. The normal cell line being used is particularly sensitive. 3. Off-target effects at the administered concentration. | 1. Perform a dose-response curve to determine the optimal concentration with the best therapeutic index. 2. Test a panel of normal cell lines to understand the range of sensitivity. 3. Consider using a targeted delivery system (e.g., nanoformulation) if available. |
| Inconsistent results in cell viability assays. | 1. Issues with the solubility of this compound. 2. Degradation of the compound. 3. Variability in cell seeding density. | 1. Ensure complete solubilization in a suitable solvent (e.g., DMSO) before diluting in culture medium. Note that Alantolactone has poor aqueous solubility. 2. Store the stock solution at -20°C or below and prepare fresh working solutions for each experiment. 3. Standardize cell seeding protocols to ensure consistent cell numbers across experiments. |
| Difficulty in observing the expected inhibition of STAT3 or NF-κB pathways. | 1. The cell line used may not have constitutively active STAT3 or NF-κB pathways. 2. Insufficient incubation time or concentration of Alantolactone. 3. Issues with the western blot or other detection methods. | 1. Confirm the activation status of the target pathway in your cell line of interest. 2. Optimize the treatment time and concentration through a time-course and dose-response experiment. 3. Include appropriate positive and negative controls in your assays and verify the quality of your antibodies and reagents. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| MDA-MB-231 | Human Breast Cancer | 13.3 | |
| BT-549 | Human Breast Cancer | 4.5 - 17.1 | |
| MCF-7 | Human Breast Cancer | 19.4 - 39.6 | |
| THP-1 | Human Acute Myeloid Leukemia | 2.17 | |
| HL60 | Human Promyelocytic Leukemia | 3.26 | |
| K562 | Human Chronic Myelogenous Leukemia | 2.75 | |
| KG1a | Human Acute Myeloid Leukemia | 2.75 | |
| HeLa | Human Cervical Cancer | 15 | |
| SKOV3 | Human Ovarian Cancer | 44.75 (24h), 10.41 (48h) | |
| Normal Cell Lines | |||
| Normal Hematopoietic Cells | Human Hematopoietic Cells | 26.37 | |
| HCerEPiC | Human Cervical Epithelial Cells | 86 | |
| HEB | Human Brain Endothelial Cells | 289.8 |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of Alantolactone.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Western Blot Analysis for STAT3/NF-κB Pathway Inhibition
This protocol outlines the general steps for assessing the inhibition of key signaling pathways.
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of STAT3 or NF-κB subunits (e.g., p-STAT3 Tyr705, STAT3, p-p65, p65) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: Workflow for assessing the selectivity and off-target effects of this compound.
Caption: Inhibition of the NF-κB pathway by this compound.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. Alantolactone selectively suppresses STAT3 activation and exhibits potent anticancer activity in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of (+)-Alantolactone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Alantolactone (ALT). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during the development of oral ALT formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my this compound formulation unexpectedly low?
A1: The inherently low oral bioavailability of Alantolactone is a well-documented issue stemming from several key physicochemical and physiological factors. Research indicates that the primary barriers include:
-
Low Aqueous Solubility: ALT's poor solubility in water limits its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption[1].
-
Extensive Hepatic Metabolism: Alantolactone is classified as a drug with a high hepatic extraction ratio (HER) of 0.89 to 0.93[2]. This means a significant fraction of the absorbed drug is rapidly metabolized by the liver (first-pass effect) before it can reach systemic circulation. Cytochrome P450 (CYP) enzymes, particularly CYP1A, 2C, 2D, and 3A, are heavily involved in this process[2][].
-
Poor Intestinal Permeability: While some studies using Caco-2 cell models suggest good intrinsic permeability, this is counteracted by the involvement of active efflux pumps[1].
-
Active Efflux: Alantolactone is a substrate for efflux transporters such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of intestinal cells and back into the lumen, reducing net absorption.
-
Instability in GI Fluids: The compound shows instability in simulated gastrointestinal fluids, leading to degradation before it can be absorbed.
-
Thiol Conjugation: A primary metabolic pathway for ALT is conjugation with glutathione (GSH) and cysteine (Cys). This can occur non-enzymatically and represents a significant route of elimination, with the bioavailability of total ALT (parent + metabolites) being 3.62-fold higher than the parent drug alone.
Q2: My in vitro dissolution results are promising, but the in vivo pharmacokinetic (PK) profile is poor. What explains this discrepancy?
A2: This is a classic challenge with drugs like Alantolactone that are subject to high first-pass metabolism. Good in vitro dissolution indicates that your formulation successfully releases the drug. However, once ALT is in solution in the GI tract and absorbed into the intestinal wall, it enters the portal vein and travels directly to the liver. Extensive hepatic metabolism can clear the majority of the drug before it reaches the systemic circulation, resulting in low plasma concentrations and poor oral bioavailability (reported as low as 0.323% in rats). Active efflux by intestinal transporters also contributes significantly to this discrepancy by limiting the amount of drug that even reaches the portal vein.
Q3: How can I determine if efflux transporters are the primary barrier to my formulation's absorption?
A3: The most common in vitro method to investigate the role of efflux transporters is a bidirectional transport assay using Caco-2 cell monolayers. This model mimics the human intestinal epithelium. The experimental setup involves measuring the permeability of Alantolactone from the apical (AP, gut lumen) to the basolateral (BL, blood) side and vice versa. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 2 suggests the involvement of active efflux. To identify specific transporters, the assay can be repeated in the presence of known inhibitors for P-gp, MRPs, and BCRP.
Q4: What are the most promising strategies to formulate Alantolactone for enhanced oral bioavailability?
A4: Current research points towards nanoformulations as a highly effective approach. These systems can simultaneously address multiple barriers:
-
Improved Solubility: Encapsulating ALT in nanoparticles can overcome its inherent low water solubility.
-
Protection from Degradation: The carrier material can protect ALT from the harsh environment of the GI tract.
-
Enhanced Permeability: Some nanocarriers can facilitate transport across the intestinal epithelium.
-
Reduced First-Pass Effect: Certain nanoparticle types can promote lymphatic uptake, bypassing the portal circulation and reducing first-pass metabolism in the liver.
Promising nano-based systems for ALT include solid lipid nanoparticles (SLNs), chitosan/hyaluronic acid nanoparticles, and micellar delivery systems.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Action(s) / Troubleshooting Steps |
| Low drug loading or encapsulation efficiency in nanoformulation. | 1. Poor affinity between Alantolactone and the carrier material.2. Suboptimal formulation parameters (e.g., drug-to-carrier ratio, solvent choice).3. Drug precipitation during the formulation process. | 1. Screen different carrier materials (lipids, polymers) with varying properties.2. Optimize the drug-to-carrier ratio and processing conditions (e.g., homogenization speed, sonication time).3. Use a co-solvent or modify the preparation method to maintain drug solubility. |
| High variability in pharmacokinetic data between subjects. | 1. Inconsistent formulation performance.2. Physiological variability in GI transit time, pH, and metabolic enzyme activity.3. Formulation instability leading to variable drug release. | 1. Ensure tight control over formulation manufacturing to produce consistent batches.2. Increase the number of subjects in the study group.3. Consider formulations that offer more controlled and predictable release, such as mucoadhesive systems. |
| Rapid clearance of Alantolactone from plasma after oral administration. | 1. Extensive first-pass hepatic metabolism.2. Rapid systemic clearance. | 1. Develop formulations that promote lymphatic transport (e.g., lipid-based nanoparticles).2. Co-administer with a safe inhibitor of relevant CYP450 enzymes (requires extensive safety evaluation).3. Evaluate the PK of major metabolites (GSH and Cys conjugates) as exposure to the parent drug alone may be misleading. |
| Formulation is physically unstable (e.g., aggregation, drug leakage). | 1. Inappropriate choice of surfactants or stabilizers.2. High drug loading exceeding the carrier's capacity.3. Improper storage conditions. | 1. Optimize the type and concentration of stabilizing agents.2. Determine the maximum achievable drug loading for the chosen system.3. Conduct long-term stability studies at different temperature and humidity conditions. |
Data Summary Tables
Table 1: Physicochemical Properties and Pharmacokinetic Barriers of this compound
| Parameter | Value / Description | Implication for Oral Bioavailability | Reference |
| Log P | 1.52 - 1.84 | Moderate lipophilicity, but not sufficient to overcome other barriers. | |
| Aqueous Solubility | Low | Limits dissolution in the GI tract, a rate-limiting step for absorption. | |
| GI Stability | Unstable | Prone to degradation in simulated gastric and intestinal fluids. | |
| Primary Metabolic Pathway | Hepatic (CYP450 enzymes); Thiol Conjugation (GSH, Cys) | High first-pass effect; extensive pre-systemic elimination. | |
| Intestinal Transport | Substrate for MRP and BCRP efflux pumps | Active efflux from enterocytes back into the gut lumen reduces net absorption. |
Table 2: Pharmacokinetic Parameters of Alantolactone in Rats
| Parameter | Value | Condition | Reference |
| Oral Bioavailability (F%) | 0.323% | Parent drug only | |
| Oral Bioavailability (F%) | 2.32% (Parent); 8.39% (Total: Parent + Metabolites) | Comparison of parent vs. total exposure | |
| Total Body Clearance | 111 ± 41 mL/min/kg | Intravenous administration | |
| Hepatic Extraction Ratio (HER) | 0.890 - 0.933 | Calculated based on the well-stirred model |
Table 3: Summary of Bioavailability Enhancement Strategies and Outcomes
| Strategy | Formulation Example | Key Outcome(s) | Reference |
| Nano-micelles | Quercetin and Alantolactone co-loaded micelles (QA-M) | Prolonged blood circulation and increased tumor accumulation of both drugs. | |
| Lipid Nanoparticles | TPP-Alantolactone Solid Lipid Nanoparticles (TPP-AL-SLN) | Up to 520-fold increase in cytotoxicity against cancer cell lines, suggesting enhanced cellular uptake. | |
| Polymeric Nanoparticles | Alantolactone loaded Chitosan/Hyaluronic Acid Nanoparticles (CHALT) | Effectively abrogated hyperproliferation in HaCaT cells. | |
| Combination Therapy | Co-administration with other herbs | Can reduce toxicity and enhance intestinal absorption. |
Experimental Protocols & Visualized Workflows
Protocol 1: Caco-2 Bidirectional Transport Assay
Objective: To determine the intestinal permeability of Alantolactone and assess the involvement of efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.
-
Transport Studies (AP to BL):
-
Add Alantolactone solution (in transport buffer, e.g., HBSS) to the apical (AP) chamber.
-
Add fresh transport buffer to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 min), collect samples from the BL chamber and replace with fresh buffer.
-
-
Transport Studies (BL to AP):
-
Reverse the process: add Alantolactone to the BL chamber and sample from the AP chamber.
-
-
Inhibitor Studies: Repeat the bidirectional transport assay in the presence of specific inhibitors for major efflux pumps (e.g., Verapamil for P-gp, MK-571 for MRPs, Ko143 for BCRP).
-
Sample Analysis: Quantify the concentration of Alantolactone in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Diagram 1: Workflow for Investigating Poor Oral Bioavailability
Caption: A step-by-step workflow to diagnose the cause of low oral bioavailability.
Diagram 2: Strategies for Enhancing Alantolactone Bioavailability
Caption: Matching key bioavailability barriers with targeted formulation strategies.
Protocol 2: Development and Characterization of a Nanoformulation
Objective: To prepare and characterize an Alantolactone-loaded nanoformulation (e.g., Solid Lipid Nanoparticles - SLNs) for improved oral delivery.
Methodology:
-
Preparation (High-Pressure Homogenization Method):
-
Lipid Phase: Dissolve Alantolactone and a solid lipid (e.g., glyceryl monostearate) by heating above the lipid's melting point.
-
Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 188) in purified water and heat to the same temperature.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase and mix using a high-shear homogenizer to form a coarse pre-emulsion.
-
Homogenization: Immediately pass the pre-emulsion through a high-pressure homogenizer for several cycles until a nanoemulsion is formed.
-
Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize, forming solid nanoparticles (SLNs).
-
-
Characterization:
-
Particle Size & Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). Aim for a size < 200 nm and PDI < 0.3 for oral delivery.
-
Zeta Potential: Determine the surface charge to predict stability against aggregation.
-
Encapsulation Efficiency (EE%) & Drug Loading (DL%): Separate the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation). Quantify the drug in the supernatant and the pellet. Calculate EE% and DL% using the appropriate formulas.
-
-
In Vitro Release Study:
-
Use a dialysis bag method in simulated gastric fluid (SGF, pH 1.2) for 2 hours, followed by simulated intestinal fluid (SIF, pH 6.8).
-
Collect samples from the release medium at set intervals and quantify the amount of Alantolactone released.
-
-
In Vivo Pharmacokinetic Study:
-
Administer the Alantolactone nanoformulation and a control (e.g., drug suspension) orally to rats.
-
Collect blood samples at various time points.
-
Process samples to obtain plasma and quantify Alantolactone concentration using LC-MS/MS.
-
Calculate PK parameters (Cmax, Tmax, AUC) and determine the relative bioavailability compared to the control.
-
// Node Definitions design [label="1. Formulation Design\n- Select Carrier (Lipid/Polymer)\n- Select Surfactant/Stabilizer", fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="2. Preparation\n- High-Pressure Homogenization\n- Nanoprecipitation / Emulsification", fillcolor="#FBBC05", fontcolor="#202124"]; char [label="3. Physicochemical Characterization\n- Particle Size, PDI, Zeta Potential\n- Encapsulation Efficiency (EE%)", fillcolor="#FBBC05", fontcolor="#202124"]; release [label="4. In Vitro Release Study\n- Biorelevant Media (SGF/SIF)\n- Dialysis Method", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="5. In Vivo Evaluation\n- Oral Administration to Animal Model\n- Pharmacokinetic Profiling", fillcolor="#34A853", fontcolor="#FFFFFF"];
decision [label="Does formulation meet\ntarget profile?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges design -> prep; prep -> char; char -> decision; decision -> release [label="Yes"]; decision -> design [label="No\n(Re-formulate)"]; release -> invivo;
// Graph Attributes graph [bgcolor="#FFFFFF", size="10,5!", dpi=72]; }
References
- 1. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High body clearance and low oral bioavailability of alantolactone, isolated from Inula helenium, in rats: extensive hepatic metabolism and low stability in gastrointestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of (+)-Alantolactone during extraction and storage
Welcome to the technical support center for (+)-Alantolactone. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during extraction and storage. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors, including:
-
pH: The γ-lactone ring is susceptible to hydrolysis under both acidic and especially basic conditions, which leads to ring-opening.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV light can cause photodegradation. For other sesquiterpene lactones, UV irradiation has been shown to be a method for degradation.[2][3]
-
Oxidizing and Reducing Agents: Strong oxidizing or reducing agents are incompatible with this compound and can lead to its degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, the following storage conditions are recommended:
-
Solid Form: Store at -20°C in a desiccated, dark environment.
-
In Solution: For long-term storage, solutions of this compound should be stored at -80°C.
Q3: Which solvents are suitable for dissolving and storing this compound?
A3: this compound is soluble in several organic solvents. For experimental use and storage of stock solutions, the following are commonly used:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
When preparing solutions for long-term storage, ensure the solvent is of high purity and dry, as residual water can contribute to hydrolysis.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to monitor the degradation of this compound. This method should be able to separate the intact this compound from its degradation products. A well-developed HPLC method will allow for the quantification of the remaining active compound and the detection of any impurities that form over time.
Troubleshooting Guides
Issue 1: Low Yield of this compound During Extraction
Low yields during the extraction of this compound from plant material can be frustrating. The following guide provides a systematic approach to troubleshoot this issue.
| Possible Cause | Recommended Solution |
| Poor Quality of Raw Material | - Verify the botanical identity of the plant material. - Ensure the plant material was harvested at the optimal time and properly dried and stored to prevent initial degradation. |
| Inefficient Extraction Method | - Solvent Choice: Use a solvent of appropriate polarity. Ethanol (70-96%) has been shown to be effective.[4][5] - Particle Size: Grind the dried plant material to a fine powder to increase the surface area for extraction. - Extraction Time and Temperature: Optimize the extraction time and temperature. Prolonged extraction at high temperatures can lead to degradation. - Advanced Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield and reduce extraction time, thereby minimizing degradation. |
| Degradation During Extraction | - Temperature Control: Avoid excessive heat during extraction and solvent removal. Use a rotary evaporator at a temperature below 40°C for solvent evaporation. - Light Protection: Conduct the extraction in amber glassware or otherwise protect the extraction mixture from light. |
| Loss During Purification | - Chromatography: If using column chromatography, ensure the stationary phase (e.g., silica gel) and eluent system are optimized for the separation of this compound. - Fraction Monitoring: Monitor fractions carefully using Thin-Layer Chromatography (TLC) or HPLC to avoid discarding fractions containing the target compound. |
Issue 2: Suspected Degradation of this compound in Stored Samples
If you suspect that your stored samples of this compound have degraded, the following steps can help you confirm and address the issue.
| Observation | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Formation of degradation products. | - Analyze the sample using a validated stability-indicating HPLC method. - If degradation is confirmed, discard the sample and prepare a fresh one. |
| Decreased biological activity in assays | Loss of intact this compound. | - Quantify the concentration of this compound in your sample using HPLC. - Adjust the concentration for your experiments or use a fresh, undegraded sample. |
| Change in color or precipitation of the solution | Significant chemical changes or formation of insoluble degradation products. | - Do not use the sample. - Review your storage procedures to ensure they align with the recommended conditions (e.g., temperature, light protection). |
Quantitative Data on Degradation
The following tables provide an illustrative summary of potential degradation patterns of this compound under forced degradation conditions. Note that these are generalized examples, and actual degradation rates should be determined experimentally.
Table 1: Effect of pH on this compound Stability (Illustrative)
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 2.0 | 60 | 24 | ~95% |
| 7.0 | 60 | 24 | ~85% |
| 10.0 | 60 | 24 | < 20% |
Table 2: Effect of Temperature on this compound Stability (Illustrative)
| Temperature (°C) | Solvent | Incubation Time (days) | Remaining this compound (%) |
| 4 | Ethanol | 30 | >98% |
| 25 | Ethanol | 30 | ~90% |
| 60 | Ethanol | 30 | ~60% |
Table 3: Effect of Light on this compound Stability (Illustrative)
| Light Condition | Solvent | Exposure Time (hours) | Remaining this compound (%) |
| Dark Control | Ethanol | 48 | >99% |
| UV Light (254 nm) | Ethanol | 48 | ~70% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours. Keep a control sample wrapped in aluminum foil in the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining this compound and identify any major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be necessary based on the specific instrument and column used.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is often effective. For example, an isocratic elution with methanol:water (60:40) has been reported.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Method Validation:
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of this compound and the separation of its degradation products.
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study of this compound.
Diagram 3: Troubleshooting Logic for Low Extraction Yield
Caption: A logical workflow for troubleshooting low extraction yields of this compound.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Identification of in vitro and in vivo metabolites of alantolactone by UPLC-TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted Extraction of Alantolactone and Isoalantolactone from Inula helenium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discover.library.noaa.gov [discover.library.noaa.gov]
Addressing challenges in the large-scale synthesis of (+)-Alantolactone
Technical Support Center: Large-Scale Synthesis of (+)-Alantolactone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this compound. The information is based on the 13-step total synthesis reported by Larach et al. and addresses common challenges encountered during key transformations.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues that may arise during the synthesis.
Section 1: Intramolecular Diels-Alder Cycloaddition of Furan (IMDAF)
Q1: The yield of the Diels-Alder cycloaddition is low, and I observe significant amounts of starting material and/or polymeric byproducts. What are the likely causes and solutions?
A1: Low yields in the IMDAF reaction are often due to several factors, particularly when scaling up. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Material: The precursor for the cycloaddition must be of high purity. Impurities can inhibit the reaction or lead to side reactions.
-
Solution: Ensure the starting furan-containing compound is thoroughly purified, for instance by flash column chromatography, before subjecting it to the reaction conditions.
-
-
Reaction Temperature and Time: The thermal conditions are critical for the IMDAF reaction.
-
Solution: Optimize the temperature and reaction time. For the reported synthesis of alantolactone, heating at 110 °C is specified. A lower temperature may lead to an incomplete reaction, while a significantly higher temperature could promote decomposition or side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
Formation of Isomers: In some cases, the formation of an undesired stereoisomer can affect the overall yield of the desired product.
-
Solution: While the reported synthesis shows good diastereoselectivity, subtle changes in substrate or conditions on a large scale might alter this. Careful analysis of the crude product by NMR is recommended to identify any isomeric byproducts. Adjusting the reaction temperature might influence the kinetic vs. thermodynamic product ratio.
-
-
Decomposition: Furan and its derivatives can be sensitive to prolonged heating, leading to decomposition and the formation of polymeric materials.
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If decomposition is still an issue, consider if a lower temperature for a longer duration could achieve the desired transformation.
-
Q2: I am observing the formation of byproducts from the retro-Diels-Alder reaction. How can this be minimized?
A2: The Diels-Alder reaction with furan is known to be reversible, and the retro-Diels-Alder reaction can be a significant issue, particularly at elevated temperatures.
-
Kinetic vs. Thermodynamic Control: The desired product may be the kinetic product, which can revert to the starting materials or rearrange to a more stable thermodynamic product upon prolonged heating.
-
Solution: Carefully control the reaction time and temperature to favor the formation and isolation of the kinetic product. Once the reaction is complete, as monitored by TLC or LC-MS, the reaction should be cooled down promptly.
-
Section 2: Palladium-Catalyzed α-Alkenylation
Q1: The palladium-catalyzed α-alkenylation is sluggish, with low conversion of the starting ketone.
A1: Several factors can influence the efficiency of this palladium-catalyzed coupling reaction.
-
Catalyst Activity: The activity of the palladium catalyst is paramount.
-
Solution: Ensure the palladium source and the ligand are of high quality. If using a pre-catalyst, ensure it is properly activated. Running the reaction under strictly anhydrous and anaerobic conditions is crucial, as moisture and oxygen can deactivate the catalyst.
-
-
Ligand Selection: The choice of ligand is critical for the success of the coupling reaction.
-
Solution: The reported synthesis utilizes a specific phosphine ligand. Ensure the correct ligand is used at the appropriate loading. If the reaction is still not proceeding well, a small-scale screen of other phosphine ligands could be beneficial.
-
-
Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield.
-
Solution: The reaction is reported to use a specific base and solvent combination. Ensure both are anhydrous. If scaling up, the efficiency of stirring can affect the reaction; ensure good mixing is maintained.
-
Q2: I am observing significant amounts of homocoupling or other side products in the α-alkenylation step.
A2: Side reactions in palladium-catalyzed couplings are common, especially on a larger scale.
-
Reaction Conditions: The reaction temperature and concentration can influence the rates of competing side reactions.
-
Solution: Maintain the recommended reaction temperature. High concentrations can sometimes favor side reactions; therefore, adhering to the reported concentration is advisable. Slow addition of one of the coupling partners might be beneficial on a larger scale.
-
Section 3: Purification of this compound
Q1: I am having difficulty purifying the final this compound product on a large scale.
A1: Large-scale purification of natural products can be challenging.
-
Chromatography: While standard silica gel chromatography is often used, it can be time-consuming and solvent-intensive on a large scale.
-
Solution: Consider alternative chromatography techniques such as countercurrent chromatography (CCC) or preparative HPLC, which can offer better resolution and higher throughput for gram-scale purification.[1] Reversed-phase chromatography can also be an effective alternative to normal-phase silica gel.
-
-
Crystallization: If possible, crystallization is an excellent method for large-scale purification.
-
Solution: Screen various solvents and solvent mixtures to find conditions under which this compound will crystallize. This can provide a highly pure product with a relatively simple work-up.
-
Quantitative Data
The following tables summarize quantitative data for key steps in the synthesis of this compound, based on the work of Larach et al.
Table 1: Key Reaction Steps and Yields
| Step | Reaction Type | Product | Yield (%) |
| 1 | Intramolecular Diels-Alder Cycloaddition of Furan | Oxabicycle Intermediate | 59-63 |
| 2 | Wittig Olefination | Terminal Alkene | 58-85 |
| 3 | Palladium-Catalyzed α-Alkenylation | Alkenylated Lactone | Not specified |
| 4 | Strain-Promoted Isomerization | Tricyclic Core | Not specified |
| 5 | α-Methylenation | This compound | 12 (over 3 steps) |
Table 2: Reaction Conditions for Key Steps
| Reaction | Reagents and Conditions | Temperature (°C) | Time (h) |
| Intramolecular Diels-Alder | Toluene | 110 | Not specified |
| Wittig Olefination | Not specified | 25-40 | Not specified |
| α-Methylenation | LiHMDS, Eschenmoser's salt, MeI, DBU | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments in the synthesis of this compound are provided below.
Protocol 1: Intramolecular Diels-Alder Cycloaddition of Furan
This protocol describes the formation of the key oxabicycle intermediate.
-
Preparation: A solution of the furan-containing precursor in anhydrous toluene is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
Reaction: The solution is heated to 110 °C.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the oxabicycle intermediate.
Protocol 2: Palladium-Catalyzed α-Alkenylation
This protocol outlines the coupling of the ketone intermediate with a vinyl partner.
-
Preparation: To a flame-dried flask under argon is added the palladium catalyst and the phosphine ligand. Anhydrous solvent is then added, followed by the ketone substrate and the base.
-
Reagent Addition: The vinyl coupling partner is added to the reaction mixture.
-
Reaction: The reaction is stirred at the optimized temperature.
-
Monitoring: The reaction is monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up: The reaction is quenched and extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by flash column chromatography.
Protocol 3: α-Methylenation to form this compound
This protocol describes the final step to introduce the α-methylene-γ-lactone moiety.
-
Enolate Formation: The lactone precursor is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an argon atmosphere. A solution of a strong base, such as lithium hexamethyldisilazide (LiHMDS), is added dropwise to form the enolate.
-
Reaction with Eschenmoser's Salt: A solution of Eschenmoser's salt in the reaction solvent is added to the enolate solution.
-
Methylation and Elimination: Methyl iodide (MeI) is added, followed by the addition of a non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) to facilitate the elimination reaction.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude this compound is purified by flash column chromatography.
Visualizations
The following diagrams illustrate the overall synthetic workflow and a troubleshooting decision tree for a key reaction step.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting workflow for low Diels-Alder yield.
References
Strategies to reduce cytotoxicity of (+)-Alantolactone in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of (+)-Alantolactone, focusing on strategies to mitigate its effects on normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: Is this compound selectively cytotoxic to cancer cells over normal cells?
A1: Yes, several studies have demonstrated that this compound exhibits selective cytotoxicity, showing significantly higher potency against various cancer cell lines while having lower toxicity towards normal cells.[1][2][3][4] This inherent selectivity is a key advantage for its potential as a therapeutic agent. For instance, one study reported an IC50 value of 26.37 µM in normal hematopoietic cells, which was significantly higher than the IC50 values observed in acute myeloid leukemia (AML) cell lines like KG1a (2.75 µM), indicating a selectivity index of 9.6.[3] Another study noted that at a concentration of 5 µg/mL, Alantolactone showed almost no toxicity to normal cells while exhibiting an antiproliferative function specific to tumor cells.
Q2: What is the primary mechanism behind Alantolactone's cytotoxicity?
A2: A primary mechanism of Alantolactone's anticancer activity is the induction of cellular apoptosis through the generation of Reactive Oxygen Species (ROS). Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to agents that further increase oxidative stress. This elevated ROS can trigger apoptosis through various signaling pathways, including the intrinsic mitochondrial pathway.
Q3: Which signaling pathways are modulated by this compound?
A3: this compound has been shown to modulate several signaling pathways that are often dysregulated in cancer cells, including:
-
NF-κB Pathway: Alantolactone can inhibit the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival.
-
STAT3 Pathway: It has been demonstrated to suppress both constitutive and inducible STAT3 activation, a key pathway in cancer cell proliferation and survival.
-
MAPK Pathways: Alantolactone can modulate the activity of Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK, which are involved in cell proliferation, differentiation, and apoptosis.
-
Wnt/β-catenin Pathway: Suppression of the Wnt/β-catenin signaling pathway has also been identified as a mechanism of Alantolactone's anti-proliferative effects.
Q4: Can combination therapy reduce the cytotoxicity of Alantolactone in normal cells?
A4: Yes, combination therapy is a promising strategy. By combining this compound with other chemotherapeutic agents (e.g., doxorubicin, cisplatin) or nanoparticles (e.g., ZnO nanoparticles), it may be possible to achieve synergistic anticancer effects at lower, less toxic concentrations of Alantolactone. This approach can enhance the therapeutic window and reduce off-target effects on normal cells.
Q5: Are there drug delivery strategies to minimize Alantolactone's effect on normal cells?
A5: The use of nanostructured carriers and other drug delivery systems is being explored to enhance the bioavailability and targeted delivery of Alantolactone to tumor sites. For example, mitochondria-targeted lipid nanosystems have been developed to increase the accumulation of Alantolactone derivatives in cancer cells, thereby potentially reducing systemic exposure and toxicity to normal tissues.
Q6: Have Alantolactone derivatives with improved safety profiles been developed?
A6: Research is ongoing into the synthesis of Alantolactone derivatives with improved pharmacological properties, which may include reduced cytotoxicity to normal cells. By modifying the chemical structure of Alantolactone, it may be possible to enhance its anticancer activity while minimizing off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | 1. The specific normal cell line may be unusually sensitive. 2. The concentration of Alantolactone is too high. 3. The experimental conditions are promoting off-target effects. | 1. Test a panel of different normal cell lines to establish a baseline for toxicity. 2. Perform a dose-response curve to determine the IC50 for both your cancer and normal cell lines to calculate the selectivity index. 3. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if the cytotoxicity is ROS-dependent and can be mitigated in normal cells. |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell health and passage number. 2. Inconsistent drug preparation and storage. 3. Issues with the cytotoxicity assay itself. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. 2. Prepare fresh stock solutions of Alantolactone in a suitable solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. 3. Ensure proper controls are included in your assay (e.g., vehicle control, positive control). Refer to the detailed experimental protocol for the MTT assay below. |
| Difficulty in translating in vitro results to in vivo models. | 1. Poor bioavailability of Alantolactone. 2. Rapid metabolism of Alantolactone in vivo. | 1. Consider using drug delivery systems like nanostructured carriers to improve bioavailability. 2. Investigate the use of Alantolactone derivatives or prodrugs with improved pharmacokinetic profiles. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| A549 | Lung Adenocarcinoma | 45 (at 12h) | |
| KG1a | Acute Myeloid Leukemia | 2.75 | |
| HuTu 80 | Duodenal Adenocarcinoma | 0.4 (TPP-Alantolactone derivative) | |
| SKOV3 | Ovarian Cancer | 44.75 (at 24h) | |
| Normal Cell Lines | |||
| Normal Hematopoietic Cells | Healthy Donor Blood | 26.37 |
Note: IC50 values can vary depending on the experimental conditions, such as treatment duration and the specific assay used.
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of this compound.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the Alantolactone) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for assessing and mitigating Alantolactone cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing supercritical fluid extraction parameters for Alantolactone
A comprehensive technical support center designed for professionals optimizing the supercritical fluid extraction (SFE) of Alantolactone.
Troubleshooting Guide for Alantolactone SFE
This guide addresses common issues encountered during the supercritical fluid extraction of Alantolactone, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Alantolactone | Suboptimal SFE Parameters: Incorrect pressure or temperature settings can lead to poor solubility of Alantolactone in supercritical CO2.[1] | Optimize Parameters: Adjust pressure and temperature to enhance the solvating power of CO2. For sesquiterpene lactones, pressures around 350 bar and temperatures around 40°C have been shown to be effective.[2] Increasing pressure generally increases solvent density and solubility.[3] |
| Insufficient Co-solvent: Supercritical CO2 is non-polar and has limited efficiency in extracting moderately polar compounds like Alantolactone.[1][4] | Introduce a Polar Co-solvent: Add a modifier like ethanol to increase the polarity of the supercritical fluid. An ethanol concentration of 10% has been used effectively for sesquiterpene lactone extraction. | |
| High CO2 Flow Rate: An excessively high flow rate can reduce the contact time between the supercritical fluid and the plant matrix, leading to incomplete extraction. | Adjust Flow Rate: Decrease the CO2 flow rate to ensure sufficient residence time. A flow rate of 10-15 g/min has been found to be optimal for extracting similar compounds. | |
| Poor Sample Preparation: Large particle size of the raw material can limit the diffusion of the solvent into the plant matrix, reducing extraction efficiency. | Reduce Particle Size: Grind the raw material (Inula helenium roots) to a fine powder (e.g., through a 140 mesh sieve) to increase the surface area available for extraction. | |
| High Moisture Content: Water in the raw material can reduce the extraction efficiency. | Dry the Raw Material: Ensure the plant material is adequately dried before extraction to minimize the interference of moisture. | |
| Co-extraction of Impurities | Non-selective Conditions: High pressure and temperature can increase the extraction of undesirable compounds like fats and waxes alongside Alantolactone. | Implement Fractionation: Start with a lower pressure (e.g., 200-250 bar) to extract less polar impurities first. Then, increase the pressure (e.g., to 350 bar) to selectively extract the more polar Alantolactone. |
| Ineffective Post-Extraction Cleanup: The crude extract may contain co-extracted lipids or other impurities. | Purify the Extract: A freezing purification procedure can be employed to remove co-extractives from the SFE product. | |
| Inconsistent Results / Poor Reproducibility | Variable Sample Packing: Inconsistent density of the material packed into the extraction vessel can lead to channeling of the supercritical fluid. | Standardize Packing Method: Develop and adhere to a consistent protocol for packing the extraction vessel to ensure uniform flow distribution. |
| Fluctuations in Operating Conditions: Unstable pressure, temperature, or flow rate during the extraction run will affect the solvent properties and lead to variability. | Ensure System Stability: Calibrate and maintain the SFE equipment to ensure precise and stable control over all operating parameters throughout the extraction process. | |
| Equipment Clogging | Fine Particle Migration: Very fine particles from the ground raw material can be carried by the fluid and block tubing or valves. | Use Filters: Place frits or filters at the outlet of the extraction vessel to prevent solid particles from entering the system's tubing. |
| Extract Precipitation: The extracted Alantolactone may precipitate in the lines if the pressure or temperature drops unexpectedly before the collection vessel. | Maintain System Temperature: Ensure all tubing downstream of the extraction vessel is adequately heated to maintain the extract's solubility until it reaches the separator. |
Frequently Asked Questions (FAQs)
A curated list of common questions regarding the SFE of Alantolactone.
| Question | Answer |
| 1. What is Supercritical Fluid Extraction (SFE)? | SFE is a separation technique that uses a supercritical fluid as the extracting solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, giving it properties of both a liquid and a gas. This allows it to penetrate solid materials like a gas while dissolving compounds like a liquid. |
| 2. Why is carbon dioxide (CO2) the preferred solvent for Alantolactone extraction? | Supercritical CO2 (SC-CO2) is the most widely used solvent for natural product extraction because it has a low critical temperature (31.1°C) and pressure (73.8 bar), making it suitable for thermally sensitive compounds like Alantolactone. It is also non-toxic, non-flammable, inexpensive, and can be easily removed from the final extract by depressurization, leaving no solvent residue. |
| 3. What are the most critical parameters influencing the SFE of Alantolactone? | The primary parameters that affect SFE efficiency are extraction pressure, temperature, co-solvent concentration, and CO2 flow rate. These factors collectively determine the density, solvating power, and selectivity of the supercritical fluid. |
| 4. Is a co-solvent necessary for extracting Alantolactone? | Yes. Since SC-CO2 is non-polar, its ability to extract moderately polar sesquiterpene lactones like Alantolactone is limited. Adding a small amount of a polar co-solvent, such as ethanol, significantly increases the polarity of the fluid and enhances the solubility and extraction yield of the target compound. |
| 5. How does SFE compare to traditional methods like solvent extraction? | SFE generally offers higher selectivity, shorter extraction times, and eliminates the use of hazardous organic solvents. This results in a purer extract, often free from solvent residues, which is highly desirable in pharmaceutical applications. The SFE process can also be simpler than traditional methods as it reduces the need for extensive solvent recovery steps. |
| 6. Is the high-pressure operation of SFE equipment hazardous? | While SFE operates at high pressures, it is a safe operation when conducted with equipment built to ASME standards and by following proper standard operating procedures. The use of non-toxic and non-flammable CO2 further enhances the safety profile compared to extractions with flammable organic solvents. |
Experimental Protocol: SFE of Alantolactone
This section provides a detailed methodology for the extraction of Alantolactone from Inula helenium roots using SFE.
1. Raw Material Preparation
-
Source: Obtain dried roots of Inula helenium L.
-
Grinding: Pulverize the dried roots into a fine powder. For optimal results, the material should be sifted to a consistent particle size (e.g., through a 140 mesh sieve).
-
Drying: Ensure the powdered material has a low moisture content by drying it in an oven or using a desiccant.
2. Supercritical Fluid Extraction Procedure
-
Loading: Accurately weigh and load the powdered Inula helenium into the SFE system's extraction vessel. Ensure consistent packing to avoid channeling.
-
System Sealing: Securely seal the extraction vessel.
-
Parameter Setup: Set the desired extraction parameters on the SFE unit's control system. The optimal conditions for extracting sesquiterpene lactones from similar plant matrices have been identified and are summarized in the table below.
-
Pressurization & Heating: The CO2 pump will pressurize the system to the setpoint, and heaters will bring the vessel to the target temperature.
-
Extraction: Once conditions are stable, begin the flow of SC-CO2 through the vessel for the specified dynamic extraction time. The co-solvent (ethanol) is simultaneously pumped and mixed with the CO2 stream.
-
Collection: The SC-CO2, now containing the dissolved Alantolactone, flows into a separator (or collection vessel) at a lower pressure and temperature. This causes the CO2 to return to a gaseous state, releasing the extract, which precipitates and is collected.
-
Depressurization: After the extraction is complete, safely and slowly depressurize the system.
-
Extract Recovery: Collect the crude Alantolactone extract from the separator for further analysis or purification.
3. Optimized SFE Parameters for Sesquiterpene Lactones
The following parameters are recommended as a starting point for the optimization of Alantolactone extraction, based on studies of similar compounds.
| Parameter | Recommended Value | Unit |
| Extraction Pressure | 350 | bar |
| Extraction Temperature | 40 | °C |
| Co-solvent | Ethanol | - |
| Co-solvent Concentration | 10 | % |
| CO2 Flow Rate | 15 | g/min |
| Dynamic Extraction Time | 120 | min |
4. Analysis of Alantolactone
-
The concentration of Alantolactone in the extract should be quantified using a validated High-Performance Liquid Chromatography (HPLC) method.
Visualizations
Caption: Experimental workflow for optimizing SFE of Alantolactone.
Caption: Logical relationships of SFE parameters for Alantolactone extraction.
References
Selecting appropriate cancer cell lines for (+)-Alantolactone studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate cancer cell lines for studies involving (+)-Alantolactone. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Which cancer cell lines are known to be sensitive to this compound?
A1: this compound has demonstrated cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The selection of a cell line should be guided by the specific cancer type and signaling pathways of interest. Below is a summary of reported sensitive cell lines.
Q2: Are there any cancer cell lines known to be resistant or less sensitive to this compound?
A2: While many cancer cell lines are sensitive to this compound, some may exhibit lower sensitivity. For instance, the luminal breast cancer cell line MCF-7 has been reported to have higher IC50 values (19.4 to 39.6 µM) compared to triple-negative breast cancer cell lines like MDA-MB-231 (9.9 to 27.1 µM) and BT-549 (4.5 to 17.1 µM)[1]. This suggests that the molecular subtype of the cancer can influence sensitivity. Researchers should consider performing initial dose-response experiments on a panel of cell lines to determine the most suitable model for their study.
It is also important to note that while some cell lines resistant to conventional chemotherapeutics (e.g., HL60/ADR, K562/A02) remain sensitive to this compound, this does not indicate inherent resistance to this compound itself[2].
Q3: What are the key signaling pathways affected by this compound that I should investigate?
A3: this compound is known to modulate several critical signaling pathways involved in cancer progression. Key pathways to investigate include:
-
NF-κB Signaling: Alantolactone can inhibit the NF-κB pathway, which is often constitutively active in cancer cells and promotes proliferation and survival[3].
-
STAT3 Signaling: It is a potent inhibitor of STAT3 activation, a crucial transcription factor for cancer cell growth and survival[1].
-
PI3K/Akt Signaling: Alantolactone can suppress the PI3K/Akt pathway, which is involved in cell survival, proliferation, and metabolism.
-
MAPK Signaling: The compound can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a role in various cellular processes, including proliferation and apoptosis.
-
p53 Signaling: Alantolactone has been shown to upregulate p53, a key tumor suppressor protein, leading to cell cycle arrest and apoptosis[4].
The choice of which pathway to investigate will depend on the cancer type and the specific research question.
Data Presentation: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a selection of cancer cell lines. These values can serve as a starting point for designing dose-response experiments.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Leukemia | HL60 | 3.26 | 72 |
| K562 | 2.75 | 72 | |
| HL60/ADR (Doxorubicin-resistant) | 3.28 | 72 | |
| K562/A02 (Doxorubicin-resistant) | 2.73 | 72 | |
| THP-1 | 2.17 | 72 | |
| KG1a | 2.75 | Not Specified | |
| Breast Cancer | MDA-MB-231 | 13.3 | 48 |
| BT-549 | 4.5 - 17.1 | 48 | |
| MCF-7 | 19.4 - 39.6 | 48 | |
| Lung Cancer | A549 | Not Specified | Not Specified |
| NCI-H1299 | Not Specified | Not Specified | |
| Anip973 | Not Specified | Not Specified | |
| Prostate Cancer | PC3 | 3.063 | 24 |
| 1.666 | 48 | ||
| 1.557 | 72 |
Note: IC50 values can vary depending on experimental conditions such as cell density, passage number, and assay method.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multifunctional microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Western Blot Analysis for Key Signaling Proteins
This protocol allows for the detection of changes in the expression and phosphorylation of proteins in pathways like NF-κB, STAT3, and PI3K/Akt.
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-STAT3, STAT3, p-Akt, Akt, p-IκBα, IκBα, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound as previously described.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Troubleshooting Guide
Q4: I am not observing a significant decrease in cell viability with this compound treatment. What could be the issue?
A4:
-
Cell Line Sensitivity: As mentioned, some cell lines may be less sensitive. Consider testing a different, more sensitive cell line or increasing the concentration and/or duration of treatment.
-
Compound Activity: Ensure the this compound is of high purity and has been stored correctly to maintain its activity. Prepare fresh dilutions for each experiment.
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase before treatment. High passage numbers can alter cell characteristics and drug sensitivity.
-
Assay Conditions: Optimize the cell seeding density and incubation times for the MTT assay. Too many or too few cells can affect the results.
Q5: My apoptosis assay results are inconsistent. What should I check?
A5:
-
Gating Strategy: Ensure you have proper controls (unstained, single-stained) to set up the correct compensation and gates on the flow cytometer.
-
Cell Handling: Be gentle when harvesting and washing cells to avoid mechanical damage that can lead to false-positive PI staining (necrosis).
-
Reagent Quality: Check the expiration dates of your Annexin V and PI reagents.
-
Incubation Time: Adhere to the recommended incubation times for staining. Over-incubation can lead to non-specific binding. Analyze samples promptly after staining.
Q6: I am having trouble detecting changes in protein phosphorylation by Western blot. What can I do?
A6:
-
Use of Inhibitors: Ensure that your lysis buffer contains fresh phosphatase inhibitors to prevent dephosphorylation of your target proteins.
-
Time Course: Phosphorylation events can be transient. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes of treatment) to identify the optimal time point for detecting changes.
-
Antibody Quality: Use validated antibodies specific for the phosphorylated and total forms of your protein of interest. Titrate the antibody concentration for optimal signal-to-noise ratio.
-
Loading Control: Use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
Visualizations
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for its study.
Caption: Key signaling pathways inhibited by this compound.
Caption: General experimental workflow for this compound studies.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone selectively ablates acute myeloid leukemia stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis [frontiersin.org]
Technical Support Center: Efficient Purification of (+)-Alantolactone by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of (+)-alantolactone purification using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying this compound?
The primary challenges in the purification of this compound, a sesquiterpene lactone, typically revolve around its separation from its structural isomer, isoalantolactone, which is often co-extracted from natural sources like Inula helenium (elecampane).[1][2] Other potential impurities from Inula helenium extracts include related sesquiterpene lactones like igalan, dugesialactone, and alloalantolactone, as well as other classes of compounds.[3][4][5] Achieving high purity and yield can be complicated by peak tailing and co-elution.
Q2: Which chromatographic technique is best for purifying this compound?
The choice between preparative High-Performance Liquid Chromatography (HPLC) and flash chromatography depends on the desired scale, purity, and available resources.
-
Preparative HPLC offers higher resolution and is ideal for achieving very high purity, which is often required for pharmacological studies. However, it has a lower loading capacity and can be more expensive in terms of instrumentation and solvent consumption.
-
Flash Chromatography is a faster, more cost-effective method suitable for purifying larger quantities of alantolactone, though it may provide lower resolution compared to preparative HPLC. It is often used as an initial purification step to remove major impurities.
For particularly challenging separations of alantolactone and isoalantolactone, specialized techniques such as using silica gel impregnated with silver nitrate in column chromatography have been reported to be effective.
Q3: How can I improve the separation of this compound from isoalantolactone?
Separating these isomers is a common challenge due to their similar chromatographic behavior. Here are some strategies:
-
Optimize the Mobile Phase: Fine-tuning the mobile phase composition is crucial. A shallow gradient elution with a mixture of acetonitrile and water or methanol and water on a C18 column can enhance separation.
-
High-Efficiency Columns: Employing columns with smaller particle sizes or longer lengths can increase the number of theoretical plates and improve resolution.
-
Specialized Stationary Phases: As mentioned, silver nitrate-impregnated silica gel can be used in column chromatography to improve the separation of these isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound.
Problem 1: Poor Resolution Between this compound and Isoalantolactone Peaks
-
Possible Cause: The mobile phase composition is not optimal for separating the isomers.
-
Solution:
-
Adjust the Gradient: If using gradient elution, make the gradient shallower. A slower increase in the organic solvent concentration over a longer period can improve resolution.
-
Modify the Mobile Phase: Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.
-
Isocratic Elution: For analytical scale, an isocratic elution with an optimized mobile phase composition, such as methanol:water (60:40), has been reported to be effective.
-
-
Possible Cause: The column efficiency is insufficient.
-
Solution:
-
Use a Higher Performance Column: Switch to a column with a smaller particle size (e.g., 5 µm or 3 µm) or a longer column to increase the number of theoretical plates.
-
Check Column Health: Ensure the column is not old or contaminated, as this can lead to a loss of efficiency.
-
Problem 2: Peak Tailing of this compound
-
Possible Cause: Secondary interactions between the analyte and the stationary phase. Sesquiterpene lactones can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution:
-
Lower the pH of the Mobile Phase: Adding a small amount of an acid modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer exposed silanol groups and are less prone to causing peak tailing with basic or polar compounds.
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of the sample.
-
-
Possible Cause: Extra-column band broadening.
-
Solution:
-
Minimize Tubing Length: Keep the tubing between the injector, column, and detector as short as possible.
-
Use Appropriate Tubing Diameter: Use tubing with a narrow internal diameter to reduce dead volume.
-
Problem 3: Low Yield of Purified this compound
-
Possible Cause: Inefficient extraction from the crude material.
-
Solution:
-
Optimize Extraction Solvent: Ensure the solvent used for the initial extraction (e.g., ethanol, hexane) is appropriate for maximizing the recovery of alantolactone from the plant material.
-
Exhaustive Extraction: Perform multiple extractions of the plant material to ensure complete recovery of the target compound.
-
-
Possible Cause: Suboptimal fraction collection.
-
Solution:
-
Collect Smaller Fractions: When the target peak is eluting, collect smaller volume fractions to better isolate the pure compound from overlapping impurities.
-
Peak-Based Fractionation: If your system allows, use peak-based fraction collection, triggering collection based on the detector signal, to more accurately capture the target peak.
-
-
Possible Cause: The compound is not fully eluting from the column.
-
Solution:
-
Increase Elution Strength: At the end of the gradient, include a high-concentration organic solvent wash to elute any strongly retained compounds.
-
Check for Irreversible Adsorption: If yields are consistently low, consider the possibility of irreversible adsorption onto the stationary phase and explore alternative stationary phases.
-
Quantitative Data Summary
The following table summarizes typical performance parameters for different chromatographic techniques used in the purification of this compound.
| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Typical Purity | Typical Recovery | Throughput | Reference |
| Preparative HPLC | C18 (e.g., 5 µm) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid (gradient) | >98% | 95.8% to 100.8% | Low to Medium | |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | 90-98% | >90% | High | |
| Column Chromatography | Silver Nitrate Impregnated Silica Gel | Hexane/Dichloromethane | High | Good | Medium |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of this compound
-
Sample Preparation: Dissolve the crude extract of Inula helenium in the initial mobile phase (e.g., 50:50 methanol/water) at a high concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic System:
-
Column: C18, 10 µm particle size, 250 x 20 mm I.D.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 15 mL/min
-
Detection: UV at 210 nm
-
-
Gradient Elution:
-
0-5 min: 50% B
-
5-35 min: Linear gradient from 50% to 80% B
-
35-40 min: 80% B
-
40-45 min: Return to 50% B
-
45-50 min: Re-equilibration at 50% B
-
-
Injection and Fraction Collection:
-
Injection Volume: 1-5 mL, depending on the loading capacity determined in preliminary runs.
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the elution of the alantolactone peak and ending just after. Use smaller fraction volumes around the peak maximum to isolate the highest purity fractions.
-
-
Post-Purification: Combine the fractions containing pure this compound, and remove the solvent under reduced pressure.
Protocol 2: Flash Chromatography Purification of this compound
-
Sample Preparation: Adsorb the crude extract onto a small amount of silica gel. To do this, dissolve the extract in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Chromatographic System:
-
Column: Pre-packed silica gel flash column.
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethyl acetate
-
-
Gradient Elution:
-
Begin with 100% n-Hexane.
-
Gradually increase the percentage of ethyl acetate to elute compounds of increasing polarity. A typical gradient might be from 0% to 30% ethyl acetate over 30-40 minutes.
-
-
Column Packing and Sample Loading:
-
Pack the column with silica gel in n-hexane.
-
Carefully add the silica gel with the adsorbed sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Run the gradient and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
-
Post-Purification: Combine the pure fractions and evaporate the solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Mitigating the impact of impurities in commercial (+)-Alantolactone samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing commercial (+)-Alantolactone in their experiments. The presence of impurities, primarily the isomer (+)-Isoalantolactone, can significantly impact experimental outcomes. This guide offers solutions to common problems, detailed experimental protocols, and data to help mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound samples?
A1: The most prevalent impurity in commercial this compound is its structural isomer, (+)-Isoalantolactone.[1] These two compounds are often co-extracted from natural sources, such as the roots of Inula helenium.[1][2] Depending on the supplier and purification process, the purity of commercial alantolactone is typically ≥95% or ≥98% as determined by HPLC.[3]
Q2: How can the purity of my this compound sample be verified?
A2: The most effective method for assessing the purity of your sample and quantifying the percentage of alantolactone and isoalantolactone is through High-Performance Liquid Chromatography (HPLC). A Reverse-Phase HPLC (RP-HPLC) method can be employed to separate and quantify these two isomers. For a detailed protocol, please refer to the "Experimental Protocols" section below.
Q3: My experimental results with this compound are inconsistent. Could impurities be the cause?
A3: Yes, inconsistent results are a common issue when working with natural products and can certainly be caused by impurities.[4] Isoalantolactone, the primary impurity, is also biologically active and may have different potency or even slightly different effects on signaling pathways compared to alantolactone. Variability in the ratio of these two isomers between different batches of your commercial sample can lead to fluctuating IC50 values and other inconsistent findings. Other factors such as compound stability and solubility can also contribute to this issue.
Q4: What are the known biological activities of the main impurity, (+)-Isoalantolactone?
A4: (+)-Isoalantolactone shares many biological activities with this compound, including anti-inflammatory, antimicrobial, and anticancer properties. Both compounds have been shown to induce apoptosis and inhibit key signaling pathways such as NF-κB, MAPK, and STAT3. However, the potency of their effects can differ. For instance, in some cancer cell lines, alantolactone has been found to be a more potent inhibitor of STAT3 activation and proliferation than isoalantolactone. Therefore, a significant presence of isoalantolactone could lead to a weaker than expected biological response.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution to minimize repeated freeze-thaw cycles, which can lead to degradation of the compound. Store stock solutions at -20°C or -80°C, protected from light. When preparing working dilutions for cell culture experiments, it is crucial to ensure the final DMSO concentration is low (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.
Q6: What is the stability of this compound in cell culture medium?
A6: The stability of sesquiterpene lactones like alantolactone in aqueous cell culture media at 37°C can be limited. The compound may degrade over the course of a long incubation period (e.g., 48-72 hours), which can affect experimental results. It is advisable to prepare fresh dilutions in media for each experiment and to consider the potential for degradation when designing long-term assays.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
-
Potential Cause 1: Variable Purity of Commercial Batches.
-
Troubleshooting Step: If possible, purchase a larger single batch of this compound for a series of experiments. Before use, verify the purity and the alantolactone/isoalantolactone ratio of each new batch by HPLC (see protocol below).
-
-
Potential Cause 2: Compound Precipitation in Culture Media.
-
Troubleshooting Step: After diluting the DMSO stock solution into your cell culture medium, visually inspect the solution for any signs of precipitation. Gentle warming of the medium to 37°C before adding the stock solution and immediate vortexing can improve solubility.
-
-
Potential Cause 3: Degradation of Alantolactone during the Assay.
-
Troubleshooting Step: For longer experiments, consider replenishing the media with freshly diluted alantolactone at intermediate time points. If this is not feasible, be aware that the effective concentration of the compound may decrease over time.
-
-
Potential Cause 4: Inconsistent Cell Seeding Density.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density across all experiments and that they are in the logarithmic growth phase at the time of treatment.
-
Issue 2: Unexpected or Weak Biological Effects
-
Potential Cause 1: High Percentage of Less Active Impurity.
-
Troubleshooting Step: A high percentage of isoalantolactone, which may be less potent for certain endpoints, could be present in your sample. Verify the purity of your sample via HPLC. If the impurity level is high, consider obtaining a higher purity batch or performing a lab-scale purification.
-
-
Potential Cause 2: Off-Target Effects of Impurities.
-
Troubleshooting Step: While isoalantolactone is the most common impurity, other minor impurities could be present. If you observe unexpected biological responses, it is crucial to use a high-purity standard (>99%) to confirm that the observed effect is due to this compound.
-
-
Potential Cause 3: DMSO Concentration Affecting Cellular Signaling.
-
Troubleshooting Step: High concentrations of DMSO can have off-target effects on cellular signaling pathways, including NF-κB and MAPK. Always include a vehicle control with the same final DMSO concentration as your experimental samples and ensure this concentration is as low as possible (ideally ≤0.1%).
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and its common impurity, (+)-Isoalantolactone, in a human breast cancer cell line. This data illustrates the potential for different potencies between the two isomers.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | 48 h | 13.3 | |
| (+)-Isoalantolactone | MDA-MB-231 | 48 h | 24.6 |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity Analysis of this compound
This protocol is adapted from established methods for the separation of alantolactone and isoalantolactone.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 194 nm.
-
Column Temperature: 25-30°C.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in HPLC-grade methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of pure this compound and (+)-Isoalantolactone (if available) to determine their retention times.
-
Inject the prepared sample solution.
-
Identify and integrate the peaks corresponding to alantolactone and isoalantolactone.
-
-
Quantification: Calculate the percentage purity by dividing the peak area of alantolactone by the total peak area of all components, multiplied by 100. The relative percentage of isoalantolactone can be calculated similarly.
Protocol 2: Cell Viability (MTT) Assay
This is a general protocol for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%). Replace the old medium with the medium containing the different concentrations of alantolactone. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A workflow for mitigating impurity impact in this compound experiments.
Caption: Key signaling pathways modulated by this compound and its impurities.
References
- 1. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Anti-Tumor Efficacy of (+)-Alantolactone in Xenograft Models: A Comparative Guide
For researchers and drug development professionals, the validation of a compound's anti-tumor activity in preclinical in vivo models is a critical step. This guide provides a comprehensive comparison of the anti-tumor effects of (+)-Alantolactone in various xenograft models, supported by experimental data. We will delve into its efficacy as a standalone agent, its synergistic effects with standard chemotherapeutics, and a comparative look at another sesquiterpene lactone, Parthenolide.
Executive Summary
This compound, a natural sesquiterpene lactone, has demonstrated significant anti-tumor activity in multiple xenograft models of cancer, including glioblastoma, colorectal cancer, and breast cancer. Its primary mechanisms of action involve the induction of reactive oxygen species (ROS) and the inhibition of the STAT3 signaling pathway, leading to apoptosis and suppression of tumor growth. When used in combination with standard chemotherapeutic agents like Oxaliplatin, Alantolactone enhances their anti-tumor effects. This guide presents the quantitative data from these studies, details the experimental protocols used, and provides visual diagrams of the key signaling pathways and experimental workflows.
Comparative In Vivo Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in several preclinical xenograft models. The following tables summarize the quantitative data from these studies, showcasing its efficacy as a monotherapy and in combination with other agents.
Table 1: Monotherapy Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Glioblastoma | U87 & U251 | Nude Mice | 10 and 20 mg/kg/day | 47.73% (10 mg/kg) & 70.45% (20 mg/kg) | [1] |
| Colon Cancer | HCT116 | BALB/c Nude Mice | 50 mg/kg | Significant reduction in tumor size | [2] |
| Breast Cancer | MDA-MB-231 | Nude Mice | Not Specified | Inhibition of tumor growth | [3] |
Table 2: Combination Therapy Efficacy of this compound in a Colon Cancer Xenograft Model
| Treatment Group | Animal Model | Tumor Growth | Reference |
| Control | Nude Mice | - | [4] |
| Oxaliplatin | Nude Mice | Inhibition | [4] |
| Alantolactone (ALT) | Nude Mice | Inhibition | |
| ALT + Oxaliplatin | Nude Mice | Stronger inhibition than single agents |
Comparative Analysis with an Alternative Sesquiterpene Lactone: Parthenolide
Parthenolide, another well-studied sesquiterpene lactone, has also shown potent anti-cancer effects. While direct head-to-head in vivo comparisons with Alantolactone are limited, data from separate studies in similar models provide a basis for an indirect comparison.
Table 3: In Vivo Efficacy of Parthenolide in a Breast Cancer Xenograft Model
| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition | Reference |
| Breast Cancer | MDA-MB-231 | Not Specified | Not Specified | Trend towards slower growth |
Note: The experimental conditions in the studies cited for Alantolactone and Parthenolide may differ, and direct comparisons should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key xenograft studies cited.
Glioblastoma Xenograft Model (Alantolactone)
-
Cell Lines: Human glioblastoma U87 and U251 cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of cancer cells into the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound at doses of 10 and 20 mg/kg/day.
-
Data Collection: Tumor volume and weight were measured to determine the rate of tumor growth inhibition.
Colon Cancer Xenograft Model (Alantolactone and Oxaliplatin)
-
Cell Line: Human colorectal cancer HCT116 cells.
-
Animal Model: Nude mice.
-
Tumor Implantation: Subcutaneous injection of HCT116 cells.
-
Treatment Groups:
-
Control (vehicle)
-
Oxaliplatin alone
-
Alantolactone (ALT) alone
-
Combination of ALT and Oxaliplatin
-
-
Data Analysis: The anti-tumor activity was assessed by monitoring tumor growth over time. The combination therapy showed a significantly stronger inhibition of tumor growth compared to either agent alone.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for a xenograft study.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for a Xenograft Study.
Conclusion
The available preclinical data strongly support the anti-tumor effects of this compound in various cancer xenograft models. Its ability to induce apoptosis and inhibit key cancer-promoting pathways like STAT3 makes it a promising candidate for further drug development. Furthermore, its synergistic activity with established chemotherapeutics such as Oxaliplatin suggests its potential in combination therapies to enhance efficacy and potentially overcome drug resistance. While direct comparative in vivo studies with other standalone agents are needed for a more definitive positioning, the evidence presented in this guide provides a solid foundation for researchers and scientists to consider this compound in their anti-cancer drug discovery programs.
References
A Comparative Analysis of (+)-Alantolactone and Other STAT3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor, (+)-Alantolactone, with other notable alternatives. This document synthesizes experimental data on inhibitor potency, outlines detailed protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a significant role in the development and progression of many human cancers.[1] Its involvement in tumor cell proliferation, survival, invasion, and angiogenesis has made it an attractive target for cancer therapy.[1] this compound, a sesquiterpene lactone, has emerged as a promising natural product-derived STAT3 inhibitor.[2][3] This guide compares its performance against other well-known STAT3 inhibitors, providing a data-driven resource for informed decision-making in research and drug development.
Comparative Efficacy of STAT3 Inhibitors
The potency of a STAT3 inhibitor is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound and a selection of other STAT3 inhibitors across various cancer cell lines.
| Inhibitor | Target Domain | Cell Line | IC50 (µM) | Reference(s) |
| This compound | SH2 Domain (indirectly) | A549 (Lung) | 45 | [4] |
| This compound | SH2 Domain (indirectly) | MDA-MB-231 (Breast) | ~5 | |
| Stattic | SH2 Domain | Recombinant STAT3 | 5.1 | |
| S3I-201 | SH2 Domain | MDA-MB-231 (Breast) | <100 | |
| WP1066 | JAK2/STAT3 | MDA-MB-231 (Breast) | <5 | |
| LLL12 | STAT3 | MDA-MB-231 (Breast) | 0.16 | |
| Niclosamide | DNA-binding Domain | Recombinant STAT3 | 1.93 ± 0.70 | |
| Cucurbitacin I (JSI-124) | JAK/STAT3 | Various Cancer Cells | 0.27 | |
| Compound 23 (selective) | SH2 Domain | Recombinant STAT3 | 25.7 ± 2.2 | |
| Compound 46 (dual) | SH2 Domain | Recombinant STAT3 | 23.7 ± 1.8 |
Note: IC50 values can vary depending on the assay conditions and cell line used. This table provides a comparative overview based on available literature.
Mechanism of Action: A Comparative Overview
STAT3 inhibitors can be broadly classified based on their mechanism of action, primarily targeting different domains of the STAT3 protein or its upstream activators.
-
SH2 Domain Inhibitors: Many small molecule inhibitors, such as Stattic and S3I-201 , are designed to bind to the SH2 domain of STAT3. This domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for its nuclear translocation and DNA binding. By occupying the SH2 domain, these inhibitors prevent the formation of active STAT3 dimers.
-
DNA-Binding Domain (DBD) Inhibitors: Another class of inhibitors, such as Niclosamide , targets the DNA-binding domain of STAT3. These molecules directly prevent the STAT3 dimer from binding to its consensus DNA sequences in the promoter regions of target genes, thereby blocking transcriptional activation.
-
Upstream Kinase Inhibitors: Some compounds, like WP1066 , inhibit upstream kinases such as Janus kinases (JAKs) that are responsible for phosphorylating STAT3. By blocking this initial activation step, these inhibitors indirectly prevent STAT3 signaling.
-
This compound's Unique Mechanism: this compound exhibits a distinct mechanism of action. It has been shown to suppress STAT3 activation by promoting STAT3 glutathionylation, a post-translational modification where glutathione is added to cysteine residues. This modification appears to interfere with STAT3 phosphorylation and subsequent activation. While it affects STAT3 signaling, it does not appear to directly inhibit upstream kinases like JAK2.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: STAT3 signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing STAT3 inhibitors.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. The following are detailed protocols for key experiments used to evaluate and compare STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of STAT3 inhibitors on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
STAT3 inhibitors (e.g., this compound, Stattic) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Inhibitor Treatment: The following day, treat the cells with various concentrations of the STAT3 inhibitors for 72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 values can be determined using a non-linear regression model with a sigmoidal dose-response curve.
Western Blot for STAT3 Phosphorylation
Objective: To assess the inhibitory effect of compounds on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705).
Materials:
-
Cancer cell lines
-
STAT3 inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with the desired concentrations of inhibitors for a specified time (e.g., 6-24 hours). Wash cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C. Subsequently, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and the loading control to ensure equal protein loading.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of STAT3 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
STAT3 inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound, and other comparator inhibitors).
-
Inhibitor Administration: Administer the inhibitors according to the predetermined dosing schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-STAT3).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to assess the in vivo efficacy of the inhibitors.
Conclusion
This compound represents a compelling natural product-derived STAT3 inhibitor with a unique mechanism of action involving the promotion of STAT3 glutathionylation. Its efficacy, as demonstrated by its IC50 values, is comparable to some established synthetic STAT3 inhibitors. However, its potency can vary depending on the cancer cell type. The comprehensive experimental protocols provided in this guide offer a framework for the rigorous and standardized comparison of this compound with other STAT3 inhibitors. Such comparative studies are essential for advancing our understanding of STAT3-targeted therapies and for the development of novel and more effective anticancer agents. Further in vivo studies directly comparing this compound with other STAT3 inhibitors in various cancer models will be crucial to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Alantolactone: A Natural Plant Extract as a Potential Therapeutic Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alantolactone induces apoptosis, promotes STAT3 glutathionylation and enhances chemosensitivity of A549 lung adenocarcinoma cells to doxorubicin via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Targets of (+)-Alantolactone: A Comparative Guide to Experimental Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimentally validated molecular targets of (+)-Alantolactone, contrasting computational predictions with laboratory evidence. We delve into the key signaling pathways affected by this natural compound, presenting quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding of its mechanism of action.
This compound, a sesquiterpene lactone, has garnered significant interest for its anti-inflammatory and anticancer properties. Molecular docking studies have predicted its interaction with a range of protein targets. This guide focuses on the experimental evidence that confirms or refutes these computational hypotheses, providing a clear picture of its established biological activity.
Confirmed and Predicted Target Binding Affinities
While extensive research has focused on the downstream effects of this compound, direct quantitative binding data remains limited for some of its key predicted targets. The following table summarizes the available quantitative data and highlights the targets with strong functional evidence of inhibition.
| Target Protein | Prediction Method | Experimental Validation Method | Quantitative Binding Data (K_d) | Functional Inhibition (IC₅₀/Effect) |
| AKR1C1 | Thermal Proteome Profiling | Surface Plasmon Resonance (SPR) | 11.8 µM[1] | Potent and selective inhibition of AKR1C1 catalytic activity.[1] |
| IKKβ | Molecular Docking | In vitro Kinase Assay | Not Determined | Inhibition of IKKβ kinase activity.[2] |
| STAT3 | Molecular Docking | Western Blot, EMSA | Not Determined | Suppression of constitutive and inducible STAT3 phosphorylation and DNA binding. |
| NF-κB (p65/p50) | Not Applicable | Western Blot, EMSA | Not Determined | Inhibition of nuclear translocation and DNA binding activity. |
Key Signaling Pathways and Experimental Validation
The primary therapeutic effects of this compound are attributed to its modulation of the NF-κB and STAT3 signaling pathways, which are critical in inflammation and cancer progression.
The NF-κB Signaling Pathway
Computational models predicted that this compound could bind to the ATP binding site of IKKβ, a crucial kinase in the NF-κB pathway. This prediction is supported by experimental data demonstrating that alantolactone inhibits IKKβ kinase activity, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This stabilization of IκBα sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.
Experimental Workflow: NF-κB Nuclear Translocation Assay
Caption: Workflow for assessing NF-κB p65 nuclear translocation via Western Blot.
The STAT3 Signaling Pathway
This compound is a potent inhibitor of STAT3 activation. Although direct binding affinity has not been experimentally determined, extensive research shows that it effectively suppresses both constitutive and inducible STAT3 phosphorylation at tyrosine 705. This inhibition prevents STAT3 dimerization, its translocation to the nucleus, and its DNA binding activity, leading to the downregulation of target genes involved in cell proliferation and survival.
Signaling Pathway: STAT3 Inhibition by this compound
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Detailed Experimental Protocols
For researchers looking to validate these findings, the following are detailed methodologies for key experiments.
Western Blot for Phosphorylated STAT3 (p-STAT3)
Objective: To determine the effect of this compound on the phosphorylation of STAT3 at Tyrosine 705.
-
Cell Culture and Treatment: Seed MDA-MB-231 human breast cancer cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 4 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 or a loading control like β-actin.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation:
-
Treat cells (e.g., RAW 264.7 macrophages) with this compound, followed by stimulation with lipopolysaccharide (LPS).
-
Harvest the cells and isolate the nuclear proteins using a nuclear extraction kit.
-
Determine the protein concentration of the nuclear extracts.
-
-
Probe Labeling: Synthesize and anneal double-stranded oligonucleotides containing the NF-κB consensus binding sequence. Label the probe with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction:
-
In a reaction tube, combine the nuclear extract with a binding buffer containing poly(dI-dC) (to reduce non-specific binding).
-
Add the labeled NF-κB probe and incubate at room temperature to allow for protein-DNA complex formation.
-
For supershift analysis, a specific antibody against an NF-κB subunit (e.g., p65) can be added to the reaction.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel in a low ionic strength buffer (e.g., 0.5x TBE) at a constant voltage.
-
-
Detection:
-
Transfer the DNA-protein complexes from the gel to a positively charged nylon membrane.
-
Detect the labeled probe using a method compatible with the label (e.g., streptavidin-HRP for biotin or fluorescence imaging for a fluorescent dye).
-
-
Analysis: A "shifted" band indicates the formation of the NF-κB-DNA complex. A reduction in the intensity of this shifted band in the presence of this compound indicates inhibition of DNA binding. A "supershifted" band in the presence of a specific antibody confirms the identity of the protein in the complex.
Conclusion
The experimental evidence strongly supports the role of this compound as a multi-target agent, with its primary inhibitory effects on the NF-κB and STAT3 signaling pathways. The direct binding to AKR1C1 has been quantitatively confirmed, providing a solid foundation for further investigation into its role in alantolactone's overall pharmacological profile. While direct binding affinities for IKKβ and STAT3 are yet to be determined, the substantial body of evidence from functional assays provides compelling validation of their roles as key targets. The provided protocols offer a framework for the continued exploration and confirmation of the molecular interactions of this promising natural compound. Further research employing techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry is warranted to elucidate the direct binding kinetics of this compound with other predicted targets.
References
- 1. Natural Product Alantolactone Targeting AKR1C1 Suppresses Cell Proliferation and Metastasis in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alantolactone, a natural sesquiterpene lactone, has potent antitumor activity against glioblastoma by targeting IKKβ kinase activity and interrupting NF-κB/COX-2-mediated signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (+)-Alantolactone's Anti-inflammatory Activity in Macrophages and Microglia
A comprehensive review of the experimental evidence demonstrating the potent anti-inflammatory effects of (+)-Alantolactone across different immune cell lineages. This guide provides researchers, scientists, and drug development professionals with a comparative summary of its activity in macrophages and microglia, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
This compound, a naturally occurring sesquiterpene lactone, has garnered significant attention for its robust anti-inflammatory properties. Extensive research has demonstrated its ability to modulate key inflammatory pathways in various cell types. This guide provides a cross-validation of its anti-inflammatory activity, focusing on two critical immune cell types: macrophages, key players in peripheral inflammation, and microglia, the resident immune cells of the central nervous system.
Quantitative Assessment of Anti-inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in numerous studies, primarily focusing on its ability to inhibit the production of pro-inflammatory mediators in response to inflammatory stimuli like lipopolysaccharide (LPS). The following tables summarize the key quantitative data from studies conducted on macrophage and microglia cell lines.
Table 1: Anti-inflammatory Activity of this compound in Macrophage Cell Lines (RAW 264.7)
| Inflammatory Mediator | Stimulant | Alantolactone Concentration | % Inhibition / Effect | Reference |
| Nitric Oxide (NO) | LPS | Not specified | Suppression of iNOS expression | [1] |
| Cyclooxygenase-2 (COX-2) | LPS | Not specified | Suppression of COX-2 expression | [1] |
| TNF-α | LPS | 1 µM | Significant suppression (p < 0.001) | [2] |
| IL-1β | LPS + ATP | Not specified | Suppression of IL-1β secretion | [3] |
| IL-6 | LPS | 1 µM | Significant suppression (p < 0.05) | [2] |
| IL-10 | LPS | 20 µM | Stimulated production | |
| TGF-β | LPS | > 2.5 µM | Increased release |
Table 2: Anti-inflammatory Activity of this compound in Microglia Cell Lines (BV2)
| Inflammatory Mediator | Stimulant | Alantolactone Concentration | % Inhibition / Effect | Reference |
| Pro-inflammatory Factors | LPS | Not specified | Downregulated expression | |
| iNOS | LPS | Not specified | Downregulated expression | |
| COX-2 | LPS | Not specified | Downregulated expression | |
| IL-1β | LPS | Not specified | Downregulated expression | |
| IL-6 | LPS | Not specified | Downregulated expression |
Elucidation of Molecular Mechanisms: Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades that are pivotal in the inflammatory response. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Additionally, evidence points to its role in inhibiting the NLRP3 inflammasome and modulating the JAK/STAT pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades like ERK, JNK, and p38, is another crucial regulator of inflammation. This compound has been observed to suppress the phosphorylation of these key MAPK proteins, thereby inhibiting downstream inflammatory signaling.
Caption: Inhibition of the MAPK signaling pathway by this compound.
NLRP3 Inflammasome and JAK/STAT Pathway
Recent studies have revealed that this compound can directly bind to the NACHT domain of NLRP3, thereby inhibiting the assembly and activation of the NLRP3 inflammasome, a key component in the production of IL-1β. Furthermore, this compound has been identified as an inhibitor of STAT3 activation, a critical component of the JAK/STAT signaling pathway, which is involved in a variety of cellular processes including inflammation.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
-
Macrophage Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Microglia Culture: BV2 microglial cells are cultured under similar conditions as RAW 264.7 cells.
-
Inflammatory Stimulation: Cells are typically pre-treated with varying concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 24 hours). For NLRP3 inflammasome activation, a secondary stimulus like ATP is often used.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
ELISA for Cytokines: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To assess the expression and phosphorylation of key signaling proteins (e.g., IκBα, p65, p38, ERK, JNK), cells are lysed, and protein extracts are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.
General Experimental Workflow
The following diagram illustrates a typical workflow for assessing the anti-inflammatory activity of this compound.
Caption: General experimental workflow for evaluating anti-inflammatory activity.
Conclusion
The collective evidence strongly supports the potent anti-inflammatory activity of this compound across different immune cell types, including macrophages and microglia. Its multifaceted mechanism of action, targeting key signaling pathways such as NF-κB, MAPK, and the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory conditions. The provided data and protocols offer a valuable resource for researchers seeking to further investigate and harness the anti-inflammatory properties of this promising natural compound.
References
- 1. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alantolactone Enhances the Phagocytic Properties of Human Macrophages and Modulates Their Proinflammatory Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of alantolactone as a naturally occurring NLRP3 inhibitor to alleviate NLRP3-driven inflammatory diseases in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Alantolactone vs. Cisplatin: A Comparative Analysis of a Novel Phytochemical and a Conventional Chemotherapeutic in Ovarian Cancer
A deep dive into the cytotoxic mechanisms of (+)-Alantolactone and the front-line chemotherapeutic agent, cisplatin, reveals distinct and overlapping pathways in their anti-tumor activity against ovarian cancer cells. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform future research and drug development strategies.
This comparative guide dissects the in-vitro performance of this compound, a natural sesquiterpene lactone, and cisplatin, a cornerstone of ovarian cancer chemotherapy. By examining their effects on cell viability, apoptosis, and key signaling pathways, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to evaluate the potential of this compound as a therapeutic agent.
Quantitative Performance Metrics
The cytotoxic effects of this compound and cisplatin have been evaluated across various ovarian cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency.
| Compound | Cell Line | Time Point | IC50 (µM) | Citation |
| This compound | SKOV3 | 24h | 32 - 44.75 | [1][2] |
| 48h | 9.66 - 10.41 | [1][2] | ||
| 72h | 8.05 - 11.32 | [1] | ||
| Cisplatin | SKOV3 | 24h | 30.76 | |
| 48h | 6.93 | |||
| 72h | 5.57 | |||
| Cisplatin | A2780s | 6-24h | ~10 (3 µg/ml) |
Comparative Mechanism of Action
Both this compound and cisplatin induce apoptosis in ovarian cancer cells, but they employ different primary mechanisms to initiate this process.
This compound: A Multi-Pronged Attack on Cancer Cells
This compound exhibits a multi-faceted approach to inducing cell death in ovarian cancer cells. A primary mechanism is the induction of reactive oxygen species (ROS) generation. This oxidative stress disrupts cellular homeostasis and triggers apoptotic pathways. Studies have shown that this compound can inhibit the antioxidant protein thioredoxin reductase, leading to an accumulation of ROS.
Furthermore, this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase. This prevents cancer cells from proliferating and allows time for apoptotic mechanisms to take effect. The compound also influences key signaling pathways, including the inhibition of NF-κB and STAT3, both of which are crucial for cancer cell survival and proliferation.
Figure 1: Simplified signaling pathway of this compound in ovarian cancer cells.
Cisplatin: The DNA Damaging Agent
Cisplatin's primary mode of action involves binding to nuclear DNA, forming adducts that cause DNA damage. This damage, if not repaired, triggers a cascade of events leading to apoptosis. In cisplatin-sensitive ovarian cancer cells, this can occur through both caspase-3-dependent and -independent pathways.
The DNA damage response often involves the activation of the ERK/p53/PUMA signaling axis. Activation of p53, a tumor suppressor protein, can lead to the upregulation of pro-apoptotic proteins like PUMA, ultimately culminating in cell death. However, resistance to cisplatin can develop, often through the activation of survival pathways like the Akt/mTOR pathway, which can counteract the pro-apoptotic signals.
Figure 2: Simplified signaling pathway of cisplatin in ovarian cancer cells.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and cisplatin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Ovarian cancer cells (e.g., SKOV3, A2780) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or cisplatin for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or cisplatin for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p53, Akt) overnight.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 3: General experimental workflow for comparing the effects of the two compounds.
Conclusion and Future Directions
Both this compound and cisplatin demonstrate significant cytotoxic effects against ovarian cancer cells, albeit through distinct primary mechanisms. Cisplatin's well-established role as a DNA-damaging agent is contrasted by this compound's ability to induce ROS-mediated apoptosis and target multiple survival pathways.
The data suggests that this compound holds promise as a potential therapeutic agent, particularly in its ability to overcome some of the resistance mechanisms associated with cisplatin. For instance, its induction of ROS can be effective in cells that have developed mechanisms to evade DNA damage-induced apoptosis. Furthermore, studies have explored the synergistic effects of combining this compound with cisplatin, showing enhanced apoptotic activity in ovarian cancer cells. This suggests a potential role for this compound in combination therapies to improve the efficacy of existing treatments and combat chemoresistance.
Future research should focus on direct, head-to-head in vivo studies to validate these in vitro findings and to assess the safety and efficacy of this compound in a more complex biological system. Further elucidation of the specific molecular targets of this compound will also be crucial for its development as a targeted cancer therapy.
References
Replicating (+)-Alantolactone's Apoptotic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of published findings on (+)-Alantolactone-induced apoptosis. It offers a comparative analysis of experimental data, detailed protocols for key assays, and visual representations of the underlying molecular pathways to aid in the replication and further investigation of this promising anti-cancer compound.
This compound, a natural sesquiterpene lactone, has garnered significant attention for its potent anti-cancer properties, primarily attributed to its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines.[1][2] This guide synthesizes findings from multiple studies to provide a clear and objective comparison of its effects across different experimental models.
Comparative Analysis of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been documented in numerous cancer cell lines, including those from breast, colon, liver, and leukemia.[1][3][4] The tables below summarize the quantitative data from these studies, highlighting the compound's efficacy and the cellular contexts in which it has been investigated.
| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time (h) | Key Findings | Reference |
| MCF-7 | Breast Cancer | Annexin V/PI | 10, 20, 30 | 24 | Dose-dependent increase in apoptotic cells. | |
| RKO | Colon Cancer | DAPI Staining | Not specified | Not specified | Increased nuclear condensation and fragmentation. | |
| RKO | Colon Cancer | TUNEL Assay | Not specified | Not specified | Significant induction of apoptosis. | |
| RKO | Colon Cancer | MTT Assay | 2.5 µg/ml | 24 | Increased cell death, inhibited by NAC. | |
| HepG2 | Liver Cancer | Not specified | Dose-dependent | Not specified | Induction of apoptosis. | |
| THP-1 | Leukemia | Live/Dead Assay | 20, 40 | 12 | Decreased cell viability and increased cell death. |
| Cell Line | Cancer Type | Protein/Target | Effect of this compound | Reference |
| MCF-7 | Breast Cancer | Cleaved-caspase-3 | Significantly enhanced expression. | |
| MCF-7 | Breast Cancer | Cleaved-caspase-12 | Significantly enhanced expression. | |
| MCF-7 | Breast Cancer | Bcl-2 | Significantly downregulated expression. | |
| MCF-7 | Breast Cancer | Bax | Significantly upregulated expression. | |
| MCF-7 | Breast Cancer | p-p38 | Increased phosphorylation. | |
| MCF-7 | Breast Cancer | Nuclear p65 | Decreased expression. | |
| MCF-7 | Breast Cancer | Nuclear Nrf2 | Decreased expression. | |
| RKO | Colon Cancer | Bcl-2 | Downregulation. | |
| RKO | Colon Cancer | Bax | Upregulation/Induction. | |
| RKO | Colon Cancer | Caspase-3 | Activation. | |
| RKO | Colon Cancer | Caspase-9 | Activation. | |
| HepG2 | Liver Cancer | STAT3 | Inhibition of activation. | |
| HepG2 | Liver Cancer | Bax/Bcl-2 ratio | Increased. | |
| HepG2 | Liver Cancer | Caspase-3 | Activation. | |
| HepG2, Bel-7402, SMMC-7721 | Liver Cancer | NF-κB/p65 | Dose-dependent decrease. | |
| HepG2, Bel-7402, SMMC-7721 | Liver Cancer | p53 | Progressive increase. | |
| THP-1 | Leukemia | STAT3 | Inhibition. | |
| THP-1 | Leukemia | Survivin | Inhibition. | |
| THP-1 | Leukemia | Bcl-2 | Decrease. | |
| THP-1 | Leukemia | Bcl-xL | Decrease. | |
| THP-1 | Leukemia | Bax | Increase. | |
| THP-1 | Leukemia | Cleaved caspase-3 | Increase. | |
| THP-1 | Leukemia | Cleaved PARP | Increase. |
Key Signaling Pathways in this compound-Induced Apoptosis
Studies have revealed that this compound triggers apoptosis through multiple, interconnected signaling pathways. A central mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This is characterized by a disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and the subsequent activation of caspase-9 and caspase-3.
Furthermore, this compound has been shown to modulate other critical signaling cascades, including the p38 MAPK, NF-κB, and STAT3 pathways, all of which are frequently deregulated in cancer. For instance, it enhances the phosphorylation of p38 MAPK while concurrently suppressing the activation of NF-κB and STAT3, leading to a multi-pronged attack on cancer cell survival.
Caption: Signaling pathways of this compound-induced apoptosis.
Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired incubation period (e.g., 24 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Hoechst 33258 Staining
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound as required.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with Hoechst 33258 solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Imaging: Wash the cells with PBS and mount the coverslips on glass slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
Apoptosis Quantification by Annexin V-FITC/PI Staining
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: General experimental workflow for studying apoptosis.
References
A Head-to-Head Comparison of Extraction Methods for Optimal (+)-Alantolactone Yield
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical preliminary step. This guide provides a comprehensive, data-driven comparison of various methods for extracting (+)-Alantolactone, a sesquiterpene lactone of significant therapeutic interest. We will delve into the yields, experimental protocols, and underlying principles of each technique to inform your selection of the most suitable method for your research needs.
This compound, primarily isolated from the roots of Inula helenium (Elecampane), has garnered attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The efficiency of extracting this valuable compound can vary significantly depending on the methodology employed. This comparison guide examines Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), Maceration, Soxhlet Extraction, and Supercritical Fluid Extraction (SFE), providing a clear overview of their performance based on reported yields.
Comparative Analysis of this compound Yields
The selection of an extraction method is often a trade-off between yield, extraction time, solvent consumption, and environmental impact. The following table summarizes the quantitative data on this compound yields obtained through different extraction techniques.
| Extraction Method | Plant Material | Solvent | Yield of this compound (mg/g of plant material) | Key Parameters |
| Microwave-Assisted Extraction (MAE) | Inula helenium roots | 100% Ethanol | 54.99 ± 0.11[1][2] | 300 W, 5 min, 30:1 mL/g liquid/sample ratio |
| Inula helenium roots | 80% Ethanol | 31.83 ± 2.08[3][4] | 50°C, 120 s, 15:1 mL/g liquid/sample ratio | |
| Ultrasound-Assisted Extraction (UAE) | Inula helenium roots | 70% Ethanol | 18.04[5] | 25°C, 30 min, 20:1 mL/g solid/solvent ratio |
| Maceration | Inula helenium roots | 70% Ethanol | ~17.5 | Room temperature, 24 hours, 20:1 mL/g solid/solvent ratio |
| Soxhlet Extraction | Inula racemosa roots | Chloroform | Not explicitly quantified for alantolactone alone | - |
| Supercritical Fluid Extraction (SFE) | Inula racemosa roots | Supercritical CO₂ with ethanol as co-solvent | Not explicitly quantified for alantolactone alone | - |
Key Findings:
-
Microwave-Assisted Extraction (MAE) consistently demonstrates the highest yields of this compound, significantly outperforming other methods. The rapid and efficient heating of the solvent and plant matrix by microwaves facilitates a faster and more complete extraction process.
-
Ultrasound-Assisted Extraction (UAE) offers a notable improvement over traditional maceration in terms of both yield and extraction time. The cavitation effect produced by ultrasonic waves disrupts plant cell walls, enhancing solvent penetration and mass transfer.
-
Maceration , a conventional and straightforward method, provides a baseline for comparison but results in lower yields and requires significantly longer extraction times.
-
While specific yield data for Soxhlet and Supercritical Fluid Extraction (SFE) of this compound were not found in the direct comparative studies, these methods are established techniques for phytochemical extraction. SFE, in particular, is recognized as a "green" technology due to the use of non-toxic and easily removable supercritical fluids like CO₂.
Experimental Protocols
Below are detailed methodologies for the key extraction experiments cited in this guide.
Microwave-Assisted Extraction (MAE) Protocol
This protocol corresponds to the highest reported yield.
Materials:
-
Dried and powdered Inula helenium roots
-
100% Ethanol
-
Microwave extraction system
Procedure:
-
A 1 g sample of powdered Inula helenium root is mixed with 30 mL of 100% ethanol in a suitable microwave extraction vessel.
-
The vessel is placed in the microwave extractor.
-
The sample is irradiated at a microwave power of 300 W for 5 minutes.
-
After extraction, the mixture is filtered to separate the extract from the solid plant material.
-
The resulting extract is then concentrated to determine the yield of this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
Materials:
-
Dried and powdered Inula helenium roots
-
70% Ethanol
-
Ultrasonic bath
-
Erlenmeyer flask
Procedure:
-
A 0.5 g sample of powdered Inula helenium root is placed in an Erlenmeyer flask.
-
10 mL of 70% ethanol is added to the flask to achieve a solid-to-solvent ratio of 1:20 (w/v).
-
The flask is placed in an ultrasonic bath and sonicated for 30 minutes at a constant temperature of 25°C.
-
Following sonication, the extract is filtered.
-
The filtrate is concentrated, and the residue is dissolved in water and further extracted with diethyl ether for analysis.
Maceration Protocol
Materials:
-
Dried and powdered Inula helenium roots
-
70% Ethanol
-
Beaker or flask
Procedure:
-
A 0.5 g sample of powdered Inula helenium root is placed in a suitable vessel.
-
10 mL of 70% ethanol is added to achieve a 1:20 solid-to-solvent ratio.
-
The mixture is left to stand at room temperature for 24 hours with occasional agitation.
-
After the maceration period, the mixture is filtered to separate the extract from the solid residue.
Visualizing the Processes and Pathways
To further aid in the understanding of the experimental workflows and the biological context of this compound, the following diagrams are provided.
Caption: Comparative workflow of MAE, UAE, and Maceration for this compound extraction.
The therapeutic effects of this compound are attributed to its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.
Caption: Simplified overview of key signaling pathways modulated by this compound.
Conclusion
Based on the available data, Microwave-Assisted Extraction (MAE) is the most efficient method for obtaining high yields of this compound from Inula helenium roots in a significantly shorter time frame compared to other techniques. For laboratories equipped with the necessary instrumentation, MAE represents the optimal choice for maximizing extraction efficiency.
Ultrasound-Assisted Extraction (UAE) serves as a robust and more rapid alternative to traditional maceration, offering a good balance between yield and processing time. The choice between these methods will ultimately depend on the specific requirements of the research, including available equipment, desired yield, and time constraints.
This guide provides a foundational understanding for selecting an appropriate extraction method for this compound. Researchers are encouraged to further optimize the presented protocols based on their specific plant material and analytical capabilities to achieve the best possible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Apoptosis Pathways in Cancer with Alantolactone and Isoalantolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Independent Verification of (+)-Alantolactone's Effect on the p38 MAPK Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of (+)-Alantolactone on the p38 mitogen-activated protein kinase (MAPK) signaling pathway, benchmarked against established p38 MAPK inhibitors. The information presented herein is collated from independent research studies to support further investigation and drug development efforts.
Introduction
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines. Dysregulation of this pathway is implicated in numerous diseases, making it a key therapeutic target. This compound, a natural sesquiterpene lactone, has been identified as a modulator of this pathway, exhibiting potential anti-inflammatory and anti-cancer properties. This guide offers a comparative analysis of its effects with well-characterized p38 MAPK inhibitors, SB203580 and BIRB-796.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the reference inhibitors. It is important to note that the data for this compound primarily reflects its effect on p38 phosphorylation in cellular assays, while the data for SB203580 and BIRB-796 are direct enzymatic inhibition constants (IC50).
| Compound | Assay Type | Cell Line/System | Concentration/IC50 | Observed Effect on p38 MAPK Pathway | Reference |
| This compound | Western Blot | MCF-7 (Human Breast Cancer) | 10, 20, 30 µM | Increased phosphorylation of p38 in a dose-dependent manner. | [1] |
| Western Blot | NCI-H1299, Anip973 (Human Lung Cancer) | 20 µM | Increased phosphorylation of p38. | [2] | |
| Western Blot | Human Osteosarcoma Cells | Not specified | Inhibited p38 phosphorylation. | [3] | |
| Western Blot | RAW 264.7 (Murine Macrophages) | Not specified | Inhibited LPS-induced p38 MAPK phosphorylation. | [4] | |
| SB203580 | In vitro Kinase Assay | Purified p38α/β | IC50: ~50-100 nM | Potent inhibitor of p38α and p38β isoforms. | |
| BIRB-796 (Doramapimod) | In vitro Kinase Assay | Purified p38α, β, γ, δ | IC50: 38, 65, 200, 520 nM | Pan-inhibitor of p38 isoforms. |
Note: The effect of this compound on p38 MAPK phosphorylation appears to be cell-type dependent, with studies reporting both activation and inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of these findings.
Western Blot for p38 MAPK Phosphorylation
This protocol is used to determine the phosphorylation status of p38 MAPK in response to treatment with this compound or other compounds.
a. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, NCI-H1299) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 20, 30 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
For inhibitor studies, pre-treat cells with a p38 MAPK inhibitor (e.g., 10 µM SB203580) for 1-2 hours before stimulation if applicable.
b. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
d. SDS-PAGE and Immunoblotting:
-
Normalize protein samples to equal concentrations and add Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Inhibition Assay (for reference inhibitors)
This biochemical assay measures the direct inhibitory effect of a compound on the activity of purified p38 MAPK.
a. Reagents and Materials:
-
Purified active p38 MAPK enzyme (e.g., p38α).
-
Kinase substrate (e.g., ATF-2).
-
ATP.
-
Test compounds (e.g., SB203580, BIRB-796) at various concentrations.
-
Kinase assay buffer.
-
384-well plates.
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence).
b. Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the purified p38 MAPK enzyme to the wells of the microplate.
-
Add the test compounds to the wells and incubate for a pre-determined time.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate for a specified time at 30°C.
-
Stop the reaction and measure the signal (e.g., amount of phosphorylated substrate).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the p38 MAPK signaling pathway and the experimental workflow for its analysis.
Caption: The p38 MAPK signaling cascade and points of modulation.
Caption: Experimental workflow for Western blot analysis.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Alantolactone inhibits proliferation, metastasis and promotes apoptosis of human osteosarcoma cells by suppressing Wnt/β-catenin and MAPKs signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alantolactone suppresses inducible nitric oxide synthase and cyclooxygenase-2 expression by down-regulating NF-κB, MAPK and AP-1 via the MyD88 signaling pathway in LPS-activated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Efficacy of (+)-Alantolactone and Standard Antibiotics
For researchers and professionals in drug development, identifying novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. (+)-Alantolactone, a naturally occurring sesquiterpene lactone, has demonstrated a spectrum of biological activities, including notable antimicrobial properties.[1][2] This guide provides a comparative overview of the antimicrobial activity of this compound against that of standard antibiotics, supported by available experimental data.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. While comprehensive studies directly comparing the MIC of this compound against a wide range of bacteria with standard antibiotics are limited, available data for Alantolactone and related sesquiterpene lactones are presented below.
Table 1: MIC of this compound and a Sesquiterpene Lactone Mixture Against Various Microorganisms
| Microorganism | Test Compound | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) | Source |
| Mycobacterium tuberculosis | This compound | 32 | - | - | [3] |
| Staphylococcus aureus | Sesquiterpene Lactone Mix¹ | 62.5 | Ampicillin | 20-80 | [4] |
| Escherichia coli | Sesquiterpene Lactone Mix¹ | 125 | Ampicillin | 20-80 | [4] |
| Pseudomonas aeruginosa | Sesquiterpene Lactone Mix¹ | 46.8 | Ampicillin | 20-80 | |
| Enterococcus faecalis | Sesquiterpene Lactone Mix¹ | 125 | Ampicillin | 20-80 | |
| Candida albicans | This compound | 72 | - | - |
¹Data from a mixture of two α-methylene γ-lactone sesquiterpenes, presented for illustrative comparison.
It is important to note that the isomer of Alantolactone, Isoalantolactone, has shown weak standalone antibacterial activity, with an MIC greater than 512 µg/mL against Staphylococcus aureus. However, it exhibits significant synergistic effects when combined with conventional antibiotics like penicillin G.
Experimental Protocols
The data presented is primarily derived from in-vitro antimicrobial susceptibility testing using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: The test microorganism is cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate also includes a positive control (microorganism with no test compound) and a negative control (medium only). The plate is then incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism.
Visualizing Experimental Workflow and Mechanism of Action
Experimental Workflow
The following diagram outlines the typical workflow for assessing and comparing the antimicrobial activity of a test compound like this compound.
Proposed Antimicrobial Mechanism of Action
This compound is believed to exert its antimicrobial effect primarily through the disruption of the bacterial cell membrane.
References
A meta-analysis of in vitro studies on the anti-cancer effects of (+)-Alantolactone
A Meta-Analysis of In Vitro Studies on the Anti-Cancer Effects of (+)-Alantolactone
A Comparative Guide for Researchers and Drug Development Professionals
This compound, a sesquiterpene lactone primarily isolated from the roots of Inula helenium, has emerged as a promising natural compound with potent anti-cancer properties. Extensive in vitro research has demonstrated its efficacy across a spectrum of cancer cell lines, operating through multiple molecular pathways. This guide provides a meta-analysis of key in vitro studies, presenting a comparative summary of its cytotoxic and apoptotic effects, detailing the experimental protocols utilized, and visualizing the key signaling pathways involved in its mechanism of action.
Quantitative Analysis of Anti-Cancer Effects
The cytotoxic and pro-apoptotic efficacy of this compound varies across different cancer cell lines and experimental conditions. The following tables summarize the quantitative data from various studies, providing a comparative overview of its potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay Used | Reference |
| Breast Cancer | MCF-7 | ~20 | 24 | MTT | [1][2] |
| MDA-MB-231 | 40 | Not Specified | Not Specified | [3] | |
| Lung Cancer | NCI-H1299 | ~20 | 24 | MTT | [4] |
| Anip973 | ~20 | 24 | MTT | [4] | |
| A549 | 0.97 (µg/mL) | Not Specified | MTT | ||
| Colorectal Cancer | RKO | ~15 | 24 | MTT | |
| HCT116 | 8.51 (Isoalantolactone) | 48 | MTT | ||
| Glioblastoma | U87 | ~25 | 48 | MTT | |
| U251 | ~25 | 48 | MTT | ||
| Leukemia | BV173 | <10 | 24 | MTT | |
| NALM6 | <10 | 24 | MTT |
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate malignant cells.
| Cancer Type | Cell Line | Treatment (µM) | Apoptotic Cells (%) | Method | Reference |
| Breast Cancer | MCF-7 | 20 | >30 | Annexin V/PI | |
| Lung Cancer | NCI-H1299 | 20 | 23.06 | Annexin V/PI | |
| Anip973 | 20 | 22.02 | Annexin V/PI | ||
| Colorectal Cancer | HCT116 | 12 (Isoalantolactone) | 39.33 | Annexin V/7-AAD | |
| Glioblastoma | U87 | 50 | >60 | Annexin V/PI | |
| Leukemia | BV173 & NALM6 | 5 & 20 | 8.86 to 87.10 (NCCIT) | Annexin V/PI | |
| Osteosarcoma | U2OS & MG-63 | 10 | Significant Increase | Hoechst 33258/Flow Cytometry |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the in vitro studies of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 4 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) for specified durations (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Cells are treated with this compound for the desired time and concentration. Both adherent and suspension cells are harvested and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol (e.g., from a kit by Beyotime Biotechnology).
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer (e.g., BD FACSCalibur). FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at 4°C for at least two hours, often overnight.
-
Staining: The fixed cells are washed with PBS and then resuspended in a staining buffer containing Propidium Iodide (PI) and RNase A.
-
Incubation: Cells are incubated in the dark for 30 minutes at room temperature.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI signal.
Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the intracellular generation of ROS.
-
Cell Treatment: Cells are treated with this compound for the indicated times.
-
Loading with DCFH-DA: The cells are washed with a suitable buffer (e.g., DMEM or PBS) and then incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Measurement: After incubation, the cells are washed to remove excess probe. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, is measured using a fluorescence microplate reader or a flow cytometer at an excitation/emission wavelength of approximately 495/529 nm.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.
-
Protein Extraction: Cells treated with this compound are lysed using RIPA buffer to extract total protein. For analyzing protein translocation, nuclear and cytoplasmic fractions are separated using a specific extraction kit.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-STAT3, p-p65, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with a housekeeping protein (e.g., β-actin or GAPDH) used as a loading control.
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound leading to apoptosis and reduced proliferation.
Caption: A typical experimental workflow for in vitro evaluation of this compound's anti-cancer effects.
This guide consolidates findings from multiple in vitro studies, providing a comprehensive resource for researchers. The presented data and protocols can serve as a foundation for further investigation into the therapeutic potential of this compound and aid in the design of future pre-clinical and clinical studies.
References
Validating the Role of ROS Generation in (+)-Alantolactone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Alantolactone, a sesquiterpene lactone, has emerged as a promising anti-cancer agent. A significant body of evidence points towards the generation of reactive oxygen species (ROS) as a pivotal mechanism in its mode of action. This guide provides a comparative analysis of this compound's performance against its structural isomer, isoalantolactone, another prominent sesquiterpene lactone, parthenolide, and the conventional chemotherapeutic drug, doxorubicin. The focus is on their capacity to induce ROS, trigger apoptosis, and inhibit cancer cell proliferation, supported by experimental data and detailed methodologies.
Comparative Analysis of Cytotoxicity
The anti-proliferative activity of this compound and its counterparts has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | KG1a | Acute Myeloid Leukemia | 2.75 | [1] |
| HL60 | Human Leukemia | 3.26 | [1] | |
| K562 | Human Leukemia | 2.75 | [1] | |
| SW480 | Colorectal Cancer | ~20 (approx.) | [2] | |
| RKO | Colon Cancer | 2.5 µg/mL | [3] | |
| MCF-7 | Breast Cancer | Not specified, effective at 10-30 µM | ||
| Isoalantolactone | HuH7 | Liver Cancer | 9 | |
| Hep-G2 | Liver Cancer | 53.4 (24h) | ||
| UM-SCC-10A | Head and Neck Squamous Cell Carcinoma | 25 (48h) | ||
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | ||
| GLC-82 | Non-small Cell Lung Cancer | 6.07 ± 0.45 | ||
| Doxorubicin | HCT116 | Colon Cancer | (Used in combination) | |
| HCT-15 | Colon Cancer | (Used in combination) |
Induction of Apoptosis and ROS Generation: A Comparative Overview
The induction of apoptosis through the generation of ROS is a key feature of this compound's anti-cancer activity. The following table compares the pro-apoptotic and ROS-inducing effects of the selected compounds.
| Compound | Cell Line | Apoptosis Induction | ROS Generation | Reference |
| This compound | SW480 | 57.83% at 20 µM (24h) | ~4-fold increase at 40 µM (6h) | |
| KG1a | 36.0% at 10 µM (24h) | Not specified | ||
| RKO | Significantly increased with 2.5 µg/mL | Significant increase with 2.5 µg/mL | ||
| Isoalantolactone | HCT116 & HCT-15 | Synergistically increased with Doxorubicin | Markedly increased in combination with Doxorubicin | |
| Parthenolide | GLC-82 | 37.30% at 20.0 µM | Not specified | |
| Doxorubicin | HCT116 & HCT-15 | Induced apoptosis | Induced ROS |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
This protocol outlines the detection of total intracellular ROS levels.
-
Cell Seeding: Plate cells in a 24-well plate or 6-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of the test compound for the specified duration. Include a vehicle-treated control group.
-
Staining: Remove the treatment medium and wash the cells once with serum-free medium or PBS. Add DCFH-DA solution (typically 5-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Analysis: Add PBS to each well. The fluorescence can be measured using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~535 nm. For flow cytometry, cells are harvested, washed, and resuspended in PBS before analysis.
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis of Signaling Pathway Proteins
This protocol is for the detection of key proteins in signaling pathways such as PI3K/AKT, MAPK, and NF-κB.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p38, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathways implicated in this compound-induced, ROS-mediated apoptosis.
Caption: Experimental workflow for comparing sesquiterpene lactones.
References
Comparative Analysis of Gene Expression Changes Induced by (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gene expression alterations induced by (+)-Alantolactone, a natural sesquiterpene lactone, with supporting experimental data. The information presented herein is intended to facilitate further research and drug development efforts targeting pathways modulated by this compound.
Quantitative Data Summary
The following table summarizes the key differentially expressed genes in human breast cancer cell lines (MCF-7 and MDA-MB-231) following treatment with this compound. The data is compiled from microarray and quantitative PCR (qPCR) analyses reported in peer-reviewed literature.
| Gene | Regulation | Fold Change (Approx.) | Cell Line | Experimental Method | Reference |
| Apoptosis-Related Genes | |||||
| Bcl-2 | Down-regulated | 2-4 fold decrease | MCF-7 | Western Blot | [1][2][3] |
| Bax | Up-regulated | 2-3 fold increase | MCF-7 | Western Blot | [1][2] |
| p53 | Up-regulated | 1.5-2.5 fold increase | MCF-7 | Western Blot | |
| Caspase-3 (cleaved) | Up-regulated | Significant increase | MCF-7 | Western Blot | |
| Caspase-12 (cleaved) | Up-regulated | Significant increase | MCF-7 | Western Blot | |
| Cell Migration and Invasion-Related Genes | |||||
| MMP-2 | Down-regulated | 2-3 fold decrease | MCF-7 | Western Blot | |
| MMP-7 | Down-regulated | 2-3 fold decrease | MCF-7 | Western Blot | |
| MMP-9 | Down-regulated | 2-3 fold decrease | MCF-7 | Western Blot | |
| N-cadherin | Down-regulated | >2 fold decrease | MDA-MB-231 | qPCR | |
| Vimentin | Down-regulated | >2 fold decrease | MDA-MB-231 | qPCR | |
| E-cadherin | Up-regulated | Not specified | MDA-MB-231 | qPCR | |
| Stemness-Related Genes | |||||
| STAT3 | Down-regulated | >2 fold decrease | MDA-MB-231 | qPCR | |
| SOX-2 | Down-regulated | >2 fold decrease | MDA-MB-231 | qPCR | |
| NANOG | Down-regulated | >2 fold decrease | MDA-MB-231 | qPCR | |
| Signaling Pathway-Related Genes | |||||
| p-p38 | Up-regulated | Significant increase | MCF-7 | Western Blot | |
| p65 (nuclear) | Down-regulated | Significant decrease | MCF-7 | Western Blot | |
| Nrf2 (nuclear) | Down-regulated | Significant decrease | MCF-7 | Western Blot |
Note: Fold changes are approximate and derived from qualitative data presented in the referenced literature. For precise quantitative data, please refer to the original publications.
Key Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
References
Safety Operating Guide
Navigating the Safe Disposal of (+)-Alantolactone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (+)-Alantolactone, a sesquiterpene lactone known for its potential as a skin sensitizer, proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] While specific, universally mandated disposal protocols for this compound are not explicitly detailed, safety data sheets (SDS) and general chemical waste guidelines provide a clear framework for its safe management and disposal. The cardinal principle is to adhere to all prevailing country, federal, state, and local regulations.[1][3]
Essential Safety and Handling Information
Before disposal, it is crucial to be aware of the hazards and handling requirements associated with this compound. This information, summarized from various safety data sheets, is essential for minimizing risk during handling and disposal procedures.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress, AbMole BioScience |
| CAS Number | 546-43-0 | MedchemExpress, AbMole BioScience, Cayman Chemical |
| Hazard Classification | Skin Sensitizer (Category 1, 1A, 1B) | MedchemExpress, Cayman Chemical |
| Hazard Statements | H317: May cause an allergic skin reaction. | MedchemExpress, Cayman Chemical |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection. | MedchemExpress |
| Handling Precautions | Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid contact with skin and eyes. | MedchemExpress, Cayman Chemical |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | MedchemExpress |
Step-by-Step Disposal Protocol
The following procedural guidance is based on general principles of chemical waste management and information extracted from safety data sheets for this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1]
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with household garbage or dispose of it down the drain.
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed waste container.
3. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
For liquid spills, absorb the material using a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for disposal as hazardous waste.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the container can be disposed of according to institutional guidelines for clean glassware or plastic.
5. Final Disposal:
-
The collected waste must be disposed of through a licensed hazardous waste disposal company, in strict accordance with all applicable federal, state, and local regulations.
-
Ensure all waste containers are clearly labeled with their contents to facilitate proper handling by waste management personnel.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling (+)-Alantolactone
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety and logistical information for the handling and disposal of (+)-Alantolactone, a sesquiterpene lactone recognized for its potential in anticancer research. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin sensitizer and may cause an allergic skin reaction.[1][2] While the toxicological properties have not been fully investigated, it should be handled with care as a potentially hazardous substance.[2]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and potential sensitization.[2] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a chemical fume hood to prevent inhalation. |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk and maintain the integrity of the compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing : When weighing the powdered form of this compound, do so within a chemical fume hood to avoid generating and inhaling dust.
-
Dissolving : For creating solutions, add the solvent to the vial containing the pre-weighed this compound. Cap the vial and vortex until fully dissolved.
-
Use in Experiments : When adding this compound solutions to cell cultures or other experimental systems, handle with care to avoid splashes and aerosols.
-
Post-Handling : After use, decontaminate all work surfaces with a suitable solvent, such as ethanol. Dispose of all contaminated materials as outlined in the disposal plan.
-
Hand Washing : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Table 2: Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures
| Exposure Route | First Aid Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures to ensure safety and proper cleanup.
Spill Response Protocol
-
Evacuate : Clear the area of all personnel not involved in the cleanup.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For liquid spills, absorb with an inert material (e.g., diatomite, universal binders). For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate : Clean the spill area and any contaminated equipment by scrubbing with alcohol.
-
Dispose : Collect all contaminated materials in a sealed, labeled container for disposal according to the disposal plan.
Experimental Protocols with Integrated Safety
The following are common experimental protocols for this compound, with safety procedures integrated at each step.
Protocol 1: Cell Viability Assay (MTT/CCK8)
-
PPE : Wear a lab coat, safety goggles, and nitrile gloves.
-
Cell Seeding : Plate cells in a 96-well plate and incubate.
-
Compound Preparation : In a chemical fume hood, prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations.
-
Treatment : Carefully add the this compound solutions to the appropriate wells.
-
Incubation : Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Assay : Add MTT or CCK8 reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement : Read the absorbance using a microplate reader.
-
Disposal : All tips, plates, and media containing this compound must be disposed of as cytotoxic waste.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
-
PPE : Wear a lab coat, safety goggles, and nitrile gloves.
-
Cell Treatment : Treat cells with the desired concentrations of this compound in a culture dish.
-
Harvesting : Collect the cells by trypsinization and centrifugation.
-
Staining : Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the kit protocol.
-
Analysis : Analyze the stained cells by flow cytometry.
-
Disposal : All cell pellets, supernatants, and tubes containing this compound must be disposed of as cytotoxic waste.
Table 4: Reported IC50 Values for this compound
| Cell Line | Assay Duration | IC50 (µM) |
| SKOV3 (ovarian cancer) | 24 h | 44.75 |
| SKOV3 (ovarian cancer) | 48 h | 10.41 |
| SKOV3 (ovarian cancer) | 72 h | 11.32 |
| HeLa (cervical cancer) | 24 h | 20.76 |
| SiHa (cervical cancer) | 24 h | 37.24 |
Disposal Plan
This compound and all materials contaminated with it must be treated as hazardous cytotoxic waste. Do not dispose of it with household garbage or allow it to enter the sewage system.
Step-by-Step Disposal Procedure
-
Segregation : All waste contaminated with this compound (e.g., pipette tips, gloves, culture plates, media, unused stock solutions) must be segregated from other laboratory waste streams.
-
Containerization :
-
Sharps : Dispose of contaminated needles and syringes in a designated cytotoxic sharps container.
-
Solid Waste : Place contaminated gloves, lab coats, pipette tips, and other solid materials into a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste : Collect liquid waste (e.g., media, unused stock solutions) in a sealed, leak-proof, and clearly labeled container.
-
-
Labeling : All waste containers must be clearly labeled with "Cytotoxic Waste" and the chemical name "this compound".
-
Storage : Store cytotoxic waste in a designated, secure area away from general lab traffic until it can be collected.
-
Collection and Disposal : Arrange for the collection and disposal of the cytotoxic waste through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
